molecular formula C9H11ClFNO B1394472 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride CAS No. 1332921-18-2

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Cat. No.: B1394472
CAS No.: 1332921-18-2
M. Wt: 203.64 g/mol
InChI Key: WODQIDHAUGQGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO and its molecular weight is 203.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-fluorophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODQIDHAUGQGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332839-77-6
Record name 3-(3-fluorophenyl)oxetan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic organic compound of significant interest to the drug development community. We will explore its distinct molecular architecture, physicochemical properties, and plausible synthetic routes. The narrative emphasizes the rationale behind its use as a versatile building block, its role as a bioisosteric replacement for traditional chemical motifs, and its potential applications in constructing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction: The Strategic Value of the Oxetane Motif

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties is relentless. The oxetane ring, a strained four-membered cyclic ether, has emerged as a powerful tool in this endeavor.[1][2] Its incorporation into drug candidates can lead to profound improvements in key physicochemical parameters, including aqueous solubility, metabolic stability, and lipophilicity, when used to replace more common functionalities like gem-dimethyl or carbonyl groups.[2]

This compound represents a strategic convergence of three critical pharmacophoric elements:

  • The Oxetane Ring: Imparts a unique three-dimensional vector to the molecule, enabling exploration of novel chemical space and potentially improving binding affinity.

  • The Aryl Group with Fluorine Substitution: The 3-fluorophenyl moiety provides a metabolically stable aromatic system. The fluorine atom's electronegativity can modulate the pKa of the proximal amine and serve as a potential hydrogen bond acceptor or create favorable dipole interactions within a protein binding pocket.[3]

  • The Primary Amine: As a hydrochloride salt, this group enhances aqueous solubility and provides a crucial synthetic handle for subsequent derivatization, allowing for the facile construction of compound libraries.[4][5]

This guide will deconstruct the molecular structure of this compound, providing field-proven insights into its synthesis, characterization, and strategic application.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in this compound dictates its chemical behavior and utility as a building block. The hydrochloride salt form is standard for amine-containing compounds to improve stability and handling.

Caption: 2D representation of this compound.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClFNO[6][7]
Molecular Weight 203.64 g/mol [6][7]
CAS Number 1332839-77-6[7][8]
Appearance Solid[9][10]
Predicted XLogP3 0.4[11]
Topological Polar Surface Area 35.3 Ų[1]

Synthesis and Characterization: A Plausible Pathway

While multiple proprietary methods exist, a robust and scalable synthesis can be logically devised from common starting materials using established organometallic and amination chemistries. The causality behind this proposed workflow is its reliance on high-yielding, well-understood transformations.

Synthetic Workflow Overview

The synthesis logically begins with the formation of an organometallic reagent, which then attacks a suitable oxetane precursor. Subsequent functional group manipulation yields the target amine.

synthesis_workflow start1 1-Bromo-3-fluorobenzene step1 Grignard Formation start1->step1 Mg, THF start2 Oxetan-3-one step2 Nucleophilic Addition start2->step2 step1->step2 intermediate1 3-(3-fluorophenyl)oxetan-3-ol step2->intermediate1 step3 Reductive Amination intermediate1->step3 NH₄OAc, NaBH₃CN intermediate2 3-(3-fluorophenyl)oxetan-3-amine (Free Base) step3->intermediate2 step4 Salt Formation intermediate2->step4 HCl in Ether end_product Final Product step4->end_product

Caption: Plausible synthetic workflow from commercial starting materials.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step.

Step 1: Synthesis of 3-(3-fluorophenyl)oxetan-3-ol

  • Under an inert nitrogen atmosphere, charge a flame-dried flask with magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation. Gentle heating may be required.

  • Cool the resulting Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of oxetan-3-one (1.05 eq) in anhydrous THF, maintaining the internal temperature below 10 °C. Causality: This temperature control prevents side reactions and decomposition of the strained oxetane.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis shows consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous phase with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Synthesis of 3-(3-fluorophenyl)oxetan-3-amine (Free Base)

  • Dissolve the crude alcohol from Step 1 in methanol.

  • Add ammonium acetate (5-10 eq) followed by sodium cyanoborohydride (1.5 eq). Causality: Sodium cyanoborohydride is a mild reducing agent selective for the iminium intermediate, preventing reduction of other functional groups.

  • Stir the mixture at room temperature for 16-24 hours. Monitor by LC-MS.

  • Quench the reaction with water and basify to pH >11 using 2M NaOH.

  • Extract the product into dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of diethyl ether or methyl tert-butyl ether (MTBE).

  • Add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.

  • A white precipitate should form immediately. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold ether, and dry under high vacuum to yield the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Table 2: Expected Analytical Signatures

TechniqueExpected Result
¹H NMR Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm), singlets or doublets for the oxetane CH₂ protons (approx. 4.5-5.0 ppm), and a broad singlet for the amine protons (concentration-dependent).
¹³C NMR Resonances for the aromatic carbons (some showing C-F splitting), a quaternary carbon signal for C3 of the oxetane, and a signal for the oxetane CH₂ carbons.
¹⁹F NMR A single resonance corresponding to the fluorine on the phenyl ring.
MS (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 168.08.[11]

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile synthon for library synthesis. The primary amine is a nucleophilic handle ready for elaboration.[12][13]

derivatization start 3-(3-Fluorophenyl)oxetan-3-amine (Core Building Block) amide Amide Coupling start->amide R-COOH, Coupling Agent sulfonamide Sulfonylation start->sulfonamide R-SO₂Cl, Base alkylation Reductive Amination start->alkylation R-CHO, NaBH(OAc)₃ product1 Amide-Linked Therapeutics (e.g., Kinase Inhibitors) amide->product1 product2 Sulfonamide Derivatives (e.g., GPCR Modulators) sulfonamide->product2 product3 Substituted Amines (e.g., CNS Agents) alkylation->product3

Caption: Key derivatization pathways for medicinal chemistry applications.

This scaffold is particularly relevant for developing drugs targeting a wide range of diseases. Amine-containing molecules are among the most common structures found in approved medicines, including antibiotics, oncology drugs, and antihistamines.[12] The unique 3D exit vector provided by the sp³-rich oxetane core allows chemists to design molecules that can access previously undruggable pockets on protein targets.

Conclusion

This compound is more than a simple chemical; it is a highly engineered building block designed to solve common problems in drug discovery. Its structure offers a favorable combination of metabolic stability, aqueous solubility, and synthetic versatility. By understanding the rationale behind its design and the methods for its synthesis and derivatization, research and development teams can effectively leverage this scaffold to accelerate the discovery of next-generation therapeutics.

References

  • PubChemLite. (n.d.). This compound (C9H10FNO). Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • Wang, S., et al. (2024). NMRexp: A database of 3.3 million experimental NMR spectra.
  • Frontiers. (2023). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Retrieved from [Link]

  • InterContinental Warszawa. (n.d.). 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride. Retrieved from [Link]

  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol.
  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PMC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Key Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxetane Moiety in Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Researchers and medicinal chemists are increasingly turning to novel structural motifs that can confer advantageous properties to lead compounds. Among these, the oxetane ring has emerged as a powerful tool.[1][2] This small, four-membered cyclic ether is not merely an academic curiosity but a validated structural unit present in approved therapeutics.[2] Its value lies in its unique combination of properties: it is a compact, polar, and three-dimensional scaffold that can significantly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational behavior.[1][2]

The strategic incorporation of an oxetane can address common challenges in drug development. For instance, it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] This substitution can enhance metabolic stability by blocking sites of oxidative metabolism and improve aqueous solubility, a critical factor for oral bioavailability.[3] Furthermore, the inductive electron-withdrawing effect of the oxetane's oxygen atom can modulate the basicity (pKa) of adjacent amine groups, a tactic used to mitigate off-target effects such as hERG channel inhibition.[3][4]

This guide focuses on a particularly valuable building block: 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS Number: 1332839-77-6). This compound combines the beneficial features of the 3-substituted oxetane core with a fluorophenyl group, a common moiety in pharmaceuticals for its ability to enhance binding affinity and modulate metabolic pathways. As such, this molecule represents a key intermediate for the synthesis of a new generation of therapeutics targeting a wide range of diseases.[2]

Physicochemical Properties

A clear understanding of the fundamental properties of this building block is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 1332839-77-6[5][6]
Molecular Formula C₉H₁₁ClFNO[5][7]
Molecular Weight 203.64 g/mol [5][7]
Canonical SMILES C1C(CO1)(C2=CC(=CC=C2)F)N.Cl[8]
InChI Key PSDJGNPRMMIFOB-UHFFFAOYSA-N[8]
Appearance White to off-white solid (predicted)
Solubility Soluble in water, methanol (predicted)

Synthesis Pathway and Experimental Protocol

The synthesis of 3-aryl-oxetan-3-amines can be approached through several routes. A robust and widely applicable method involves the nucleophilic addition of an organometallic reagent to oxetan-3-one, followed by the conversion of the resulting tertiary alcohol to the desired amine. The following protocol describes a representative synthesis based on this well-established chemical logic.

Core Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages:

  • Step 1: Grignard Reaction. Formation of a tertiary alcohol, 3-(3-fluorophenyl)oxetan-3-ol, via the reaction of 3-fluorophenylmagnesium bromide with oxetan-3-one. This leverages the powerful C-C bond-forming capability of Grignard reagents with carbonyl compounds.

  • Step 2: Nucleophilic Substitution. Conversion of the hydroxyl group into an amine. This is often achieved via an intermediate sulfonate ester (e.g., mesylate or tosylate) followed by substitution with an amine source (e.g., ammonia or a protected amine equivalent), and subsequent formation of the hydrochloride salt.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Amination & Salt Formation A 3-Bromofluorobenzene R1 Grignard Formation (Anhydrous THF) A->R1 B Magnesium Turnings B->R1 C Oxetan-3-one R2 Nucleophilic Addition (-78 °C to rt) C->R2 D 3-(3-Fluorophenyl)oxetan-3-ol E 3-(3-Fluorophenyl)oxetan-3-ol R1->R2 R2->D R3 Mesylation (DCM, Et3N) E->R3 F Methanesulfonyl Chloride F->R3 G Ammonia R4 Nucleophilic Substitution (e.g., NH3 in MeOH) G->R4 H HCl in Dioxane R5 Salt Formation H->R5 I This compound R3->R4 R4->R5 R5->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimize conditions as necessary. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Synthesis of 3-(3-Fluorophenyl)oxetan-3-ol

  • Apparatus Setup: A three-necked, oven-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.1 eq.).

  • Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 3-bromofluorobenzene (1.0 eq.) in anhydrous THF is prepared and added to the dropping funnel. A small portion of the bromide solution is added to initiate the reaction (initiation may be aided by a crystal of iodine or gentle heating). Once initiated, the remaining 3-bromofluorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 3-fluorophenylmagnesium bromide.

  • Reaction with Oxetan-3-one: The flask containing the freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. A solution of oxetan-3-one (1.2 eq.) in anhydrous THF is added dropwise to the cooled Grignard solution over 30 minutes.

  • Workup and Isolation: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, 3-(3-fluorophenyl)oxetan-3-ol, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Mesylation: The crude 3-(3-fluorophenyl)oxetan-3-ol (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.

  • Amination: The reaction mixture is concentrated under reduced pressure. The resulting crude mesylate is dissolved in a solution of ammonia in methanol (e.g., 7N) and transferred to a sealed pressure vessel. The mixture is heated to 60-80 °C for 12-24 hours. After cooling, the solvent is removed under reduced pressure.

  • Salt Formation and Isolation: The crude amine is dissolved in a minimal amount of ethyl acetate or diethyl ether. A solution of hydrogen chloride in dioxane (e.g., 4M, 1.1 eq.) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the final compound.

Expected Analytical Data

The following data are predicted based on the structure of this compound.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.5-9.5 (br s, 3H, -NH₃⁺), ~7.3-7.6 (m, 3H, Ar-H), ~7.1-7.2 (m, 1H, Ar-H), ~4.7-4.9 (m, 4H, -CH₂-O-CH₂-). The broad singlet for the ammonium protons is characteristic. The methylene protons of the oxetane ring would appear as multiplets.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~162 (d, J ≈ 245 Hz, C-F), ~140-145 (Ar-C), ~131 (d, J ≈ 8 Hz, Ar-C), ~120-125 (Ar-C), ~115 (d, J ≈ 21 Hz, Ar-C), ~110 (d, J ≈ 22 Hz, Ar-C), ~75-80 (oxetane -CH₂-), ~60-65 (quaternary oxetane C-N). The large coupling constant for the carbon bearing the fluorine is a key diagnostic signal.
Mass Spec (ESI+) m/z: Calculated for C₉H₁₀FNO [M+H]⁺: 168.0819. The molecular ion peak corresponding to the free base should be observed.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be employed to determine the purity of the final compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Result: A single major peak with >95% purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for introducing the 3-aryl-oxetan-3-amine scaffold into drug candidates. Its utility stems from the predictable and beneficial impact of this moiety on key drug-like properties.

Workflow: Integration into a Drug Discovery Cascade

Sources

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Authored by a Senior Application Scientist

Preamble: Navigating the Knowns and Unknowns

In the landscape of modern medicinal chemistry, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. This compound emerges from a chemical class characterized by the 3-phenyloxetan-3-amine core, a moiety that has garnered considerable interest for its potential to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] While the specific mechanism of action for this compound is not yet extensively documented in peer-reviewed literature, this guide will provide a comprehensive analysis based on the established roles of its core structural components. We will delve into the putative mechanisms, grounded in the known biological activities of structurally analogous compounds, and provide a framework of experimental protocols to elucidate its precise pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this intriguing molecule.

Part 1: The Strategic Importance of the 3-Aryloxetane-3-amine Scaffold

The incorporation of an oxetane ring, a strained four-membered cyclic ether, into molecular design is a deliberate strategy to imbue drug candidates with advantageous properties.[2] The 3-phenyloxetan-3-amine scaffold, in particular, offers a unique three-dimensional structure that can lead to improved metabolic stability, enhanced solubility, and a reduction in off-target effects when compared to more conventional chemical groups.[1] The presence of a fluorine atom on the phenyl ring in this compound can further influence the molecule's electronic properties and biological activity, a common tactic in medicinal chemistry to modulate binding affinity and metabolic fate.[3]

Physicochemical and Pharmacokinetic Advantages

The 3-phenyloxetan-3-amine scaffold serves as a bioisostere for other functional groups, often with superior performance in key drug-like properties. The following table summarizes a comparison of the parent compound, 3-phenyloxetan-3-amine, with a common bioisostere, amphetamine, to highlight the favorable characteristics imparted by the oxetane moiety.

Property3-Phenyloxetan-3-amineAmphetamineSource
Molecular Weight ( g/mol )149.19135.21[1][4]
XLogP30.31.8[1][4]
Topological Polar Surface Area (Ų)35.326.0[1][4]
Hydrogen Bond Donor Count11[1][4]
Hydrogen Bond Acceptor Count21[1][4]

This table illustrates the lower lipophilicity (XLogP3) and increased polarity of the oxetane-containing compound, which can contribute to improved solubility and a more favorable ADME profile.

Furthermore, studies on oxetane-containing compounds have demonstrated enhanced metabolic stability in human liver microsomes (HLM) compared to their non-oxetane analogues, a critical factor in prolonging a drug's half-life and bioavailability.[1]

Part 2: Putative Mechanisms of Action: A Scaffold-Based Inquiry

Given the limited direct data on this compound, we will explore potential mechanisms of action by examining the known biological targets of compounds featuring the 3-aryloxetan-3-amine scaffold.

Potential as a GLP-1 Receptor Agonist

Recent developments have highlighted the utility of 3-phenyloxetane derivatives as potent and selective agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[2] GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity.[2] Its activation initiates a cascade of downstream signaling events that promote glucose-dependent insulin secretion.

GLP-1R Signaling Pathway

GLP1R_Pathway cluster_membrane Plasma Membrane GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Ligand 3-(3-Fluorophenyl)oxetan-3-amine (Putative Agonist) Ligand->GLP1R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granule Exocytosis PKA->Insulin Epac2->Insulin

Caption: Putative GLP-1R agonist signaling cascade.

Potential as an NMDA Receptor Modulator

The oxetane core is also found in molecules designed to target the N-methyl-D-aspartate (NMDA) receptor complex. Specifically, oxetane-containing amino acid derivatives have been synthesized as inhibitors for the glycine binding site of the NMDA receptor.[5] Modulation of NMDA receptor activity has therapeutic implications in a range of neurological and psychiatric disorders.

NMDA Receptor Modulation Workflow

NMDA_Modulation Compound 3-(3-Fluorophenyl)oxetan-3-amine Binding_Assay Radioligand Binding Assay (e.g., [3H]glycine) Compound->Binding_Assay Functional_Assay Calcium Influx Assay in Neuronal Cells Compound->Functional_Assay NMDA_Receptor NMDA Receptor (Glycine Site) NMDA_Receptor->Binding_Assay Data_Analysis Determine IC50/Ki Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Modulation of NMDA Receptor Activity Data_Analysis->Conclusion

Caption: Experimental workflow to assess NMDA receptor modulation.

Part 3: A Framework for Experimental Validation

To move from putative to proven mechanism, a systematic experimental approach is required. The following protocols are designed to form a self-validating system for characterizing the pharmacological activity of this compound.

Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for a specific receptor target (e.g., GLP-1R or NMDA receptor).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [¹²⁵I]GLP-1 or [³H]glycine).

  • Test compound: this compound.

  • Non-specific binding control (unlabeled ligand at high concentration).

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocol: Cell-Based Functional Assay (cAMP Assay for GLP-1R)

Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the GLP-1 receptor.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human GLP-1R.

  • Test compound: this compound.

  • Known GLP-1R agonist (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Plate the GLP-1R expressing cells in a multi-well plate and culture overnight.

  • Prepare serial dilutions of the test compound and the positive control.

  • Aspirate the culture medium and add the compound dilutions to the cells.

  • Incubate for a specified period to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit, following the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the test compound in the presence of liver enzymes.

Materials:

  • Human liver microsomes (HLM).

  • Test compound: this compound.

  • NADPH regenerating system (cofactor for metabolic enzymes).

  • Positive control compound with known metabolic fate.

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm the HLM and test compound to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural log of the percentage of remaining compound against time to determine the half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

This compound is a compound of significant interest due to its foundation on the 3-phenyloxetan-3-amine scaffold, which is known to confer desirable pharmacokinetic properties.[1] While its precise mechanism of action remains to be definitively established, plausible therapeutic targets include the GLP-1 receptor and the NMDA receptor complex.[2][5] The experimental framework provided in this guide offers a clear path for researchers to systematically investigate these possibilities and uncover the full therapeutic potential of this and related molecules. The elucidation of its pharmacology will be a critical step in determining its future role in drug development.

References

  • The Ascendancy of 3-Phenyloxetan-3-amine in Medicinal Chemistry: A Compar
  • An In-Depth Technical Guide to 3-Phenyloxetan-3-amine: Structure, Properties, and Therapeutic Potential. Benchchem.
  • Buy 3-(3-Fluorophenyl)oxetan-3-amine (EVT-12084029). EvitaChem.
  • 3-Phenyloxetan-3-amine. MySkinRecipes.
  • 3-Phenyloxetan-3-amine | C9H11NO | CID 53256981. PubChem.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

A Technical Guide to the Physical Properties of Fluorinated Oxetane Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorinated oxetane amines into molecular scaffolds represents a significant advancement in medicinal chemistry. This guide provides an in-depth analysis of the core physical properties of these unique building blocks, offering a foundational understanding for their application in drug design. By examining the interplay between the oxetane ring and fluorine substituents, we explore the causal relationships that govern basicity (pKa), lipophilicity (logP), solubility, thermal properties, and spectral characteristics. This document is structured to provide not just data, but actionable insights, enabling researchers to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles. We delve into the profound electronic effects of both the oxetane's oxygen atom and the high electronegativity of fluorine, which synergistically modulate these key drug-like properties.[1][2][3]

The Oxetane and Fluorine Effect: A Synergistic Impact on Physicochemical Properties

The rise of oxetanes in drug discovery is attributed to their ability to act as polar, low-molecular-weight, three-dimensional motifs that can beneficially influence a compound's properties.[1][4][5] They are often used as isosteres for less stable or more lipophilic groups like carbonyls and gem-dimethyl moieties.[2][6] When combined with fluorine, the most electronegative element, the effects on molecular properties are amplified and fine-tuned.

The core principle lies in the powerful inductive electron-withdrawing effects of both the oxetane's oxygen atom and the fluorine substituents.[1] This alters the electron distribution throughout the molecule, which in turn governs the fundamental physical properties critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

G A Fluorinated Oxetane Amine Core B Oxetane Ring (Inductive Effect, Polarity) A->B contains C Fluorine Substituent(s) (High Electronegativity) A->C contains D Reduced Basicity (Lower pKa) B->D E Modulated Lipophilicity (logP) B->E G Enhanced Metabolic Stability B->G imparts C->D C->E F Improved Solubility D->F influences H Optimized ADME Profile D->H E->F influences E->H F->H G->H

Caption: Key influences of the oxetane and fluorine moieties on drug-like properties.

Basicity (pKa): Attenuation by Inductive Effects

The basicity of the amine functional group is a critical parameter, influencing a drug's ionization state at physiological pH, which affects solubility, receptor binding, and cell permeability. Both the oxetane ring and fluorine substituents act to reduce the basicity of the amine.

Causality:

  • Oxetane Ring: The electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect. This effect propagates through the sigma bonds, decreasing the electron density on the nitrogen atom of the amine. This reduced electron density makes the lone pair less available to accept a proton, thus lowering the amine's basicity (lower pKa of the conjugate acid).[1] Studies have shown that placing an oxetane ring alpha to an amine can reduce its pKa by as much as 2.7 units compared to an acyclic analogue.[1]

  • Fluorine: As the most electronegative element, fluorine's inductive effect is even more pronounced. Replacing hydrogen atoms with fluorine, particularly on the carbon alpha to the amine or on the oxetane ring, significantly withdraws electron density, further reducing the amine's basicity.[3]

This dual attenuation of basicity is a powerful tool. High basicity can lead to undesirable properties such as hERG channel liability and poor membrane permeability. By incorporating a fluorinated oxetane, medicinal chemists can fine-tune the pKa to an optimal range, balancing potency with a favorable ADME profile.[1][5]

Table 1: Comparison of Amine pKa Values

Compound/Moiety Representative Structure Typical pKa (Conjugate Acid) Key Influence
Cyclohexylamine C₆H₁₁NH₂ ~10.6 Baseline (Carbocycle)
3-Aminooxetane C₃H₆O(NH₂) ~8.0 - 8.5 Oxetane inductive effect

| 3-Amino-3-(trifluoromethyl)oxetane | C₃H₅O(CF₃)(NH₂) | ~5.5 - 6.5 | Strong F and Oxetane inductive effects |

Note: pKa values are approximate and can vary based on substitution and measurement conditions.

Lipophilicity (logP) and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of solubility, membrane permeability, and metabolic clearance.[2]

Causality:

  • Oxetane Ring: The oxetane ring is a polar motif due to the ether oxygen.[6] It acts as a hydrogen bond acceptor, which generally increases hydrophilicity.[4] Consequently, replacing a non-polar group like a gem-dimethyl or cyclobutyl group with an oxetane typically lowers the logP, improving aqueous solubility.[5][6]

  • Fluorine: The effect of fluorine on lipophilicity is nuanced. While a single fluorine atom is small and can sometimes increase lipophilicity, polyfluorination, especially in the form of a trifluoromethyl (CF₃) group, often increases lipophilicity.[7] However, the introduction of fluorine can also reduce a compound's ability to be solvated by water, which can counteract the polarity effects. Fluorination of oxetanes can lead to a net reduction in lipophilicity, further enhancing solubility.[3]

The combination of the polar oxetane ring and fluorine substituents provides a strategy to increase the three-dimensionality and polarity of a molecule without a significant penalty in molecular weight, often leading to compounds with the desirable combination of good solubility and sufficient permeability.[2]

Table 2: Representative logP Values

Compound/Moiety Representative Structure Typical clogP Key Influence
tert-Butylamine (CH₃)₃CNH₂ ~0.4 Lipophilic alkyl group
3-Methyl-3-aminooxetane C₃H₅O(CH₃)(NH₂) ~ -0.2 Polar oxetane reduces logP

| 3-Amino-3-(trifluoromethyl)oxetane | C₃H₅O(CF₃)(NH₂) | ~ 0.1 | CF₃ group increases logP relative to methyl |

Note: clogP (calculated logP) values are estimates and can differ from experimentally determined values.

Thermal Properties: Melting and Boiling Points

Data on the specific melting and boiling points of a wide range of fluorinated oxetane amines are not extensively cataloged. However, trends can be predicted based on fundamental principles of intermolecular forces.

  • Boiling Point: The boiling point is influenced by molecular weight, polarity (dipole-dipole interactions), and hydrogen bonding.

    • The amine group allows for hydrogen bonding, which significantly raises the boiling point compared to non-aminated analogs.

    • Fluorination increases molecular weight, which tends to increase boiling points due to stronger van der Waals forces. For example, the boiling point of 3-(Trifluoromethyl)aniline is 187-188 °C, significantly higher than that of aniline (184 °C) despite similar structures, showcasing the effect of the CF₃ group.[8]

  • Melting Point: The melting point is determined by the efficiency of crystal lattice packing in addition to intermolecular forces. Symmetrically substituted molecules often have higher melting points. The hydrochloride salt of 3-(Trifluoromethyl)oxetan-3-amine is a solid, indicating a relatively high melting point due to its ionic character.[7]

Spectroscopic Characterization

The unique structural features of fluorinated oxetane amines give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation of these molecules.[9]

  • ¹H NMR: Protons on the oxetane ring typically appear as multiplets in the range of 4.0-5.0 ppm, shifted downfield due to the deshielding effect of the ring oxygen.[4]

  • ¹³C NMR: The carbons of the oxetane ring also show characteristic shifts, with the carbons bonded to oxygen appearing significantly downfield.

  • ¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range.[10][11] For trifluoromethyl groups attached to a quaternary carbon (like in 3-amino-3-(trifluoromethyl)oxetane), the chemical shift is typically observed in the range of -70 to -85 ppm relative to CFCl₃.[11][12] This provides a clear diagnostic signal for the presence and environment of the fluorine atoms.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • C-O-C Stretch: The oxetane ring exhibits a characteristic asymmetric C-O-C stretching vibration, typically found around 980-1000 cm⁻¹.

  • N-H Stretch: The primary amine will show N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • C-F Stretch: Strong absorption bands corresponding to C-F stretching vibrations are expected in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on molecular weight and fragmentation patterns. Fluorinated compounds often exhibit characteristic fragmentation, including the loss of HF or CF₃ radicals. The molecular ion peak may be weak or absent in electron ionization (EI) due to the instability of the fluorinated cation, necessitating the use of softer ionization techniques.[9]

Experimental Protocols

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for determining the acid dissociation constant (pKa) of a fluorinated oxetane amine.

Objective: To measure the pKa of the conjugate acid of the amine by titrating a solution of the amine with a standardized acid and monitoring the pH.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Volumetric flasks and pipettes

  • Fluorinated oxetane amine sample (~0.01 M solution)

  • Standardized hydrochloric acid (HCl) solution (~0.1 M)

  • Deionized, CO₂-free water

  • Potassium chloride (KCl) for maintaining ionic strength

Procedure:

  • Solution Preparation: Accurately prepare a ~0.01 M solution of the fluorinated oxetane amine in a volumetric flask using CO₂-free deionized water. Add KCl to a final concentration of ~0.15 M to maintain constant ionic strength.

  • Titration Setup: Pipette a known volume (e.g., 25.0 mL) of the amine solution into a beaker. Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode.

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Begin adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH. Continue this process well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

    • The pKa is equal to the pH at the half-equivalence point (Veq / 2). Read this pH value directly from the titration curve.

Protocol: logP Determination by Shake-Flask Method

This is the traditional and most direct method for measuring the octanol-water partition coefficient.

Objective: To determine the logP value by measuring the concentration of the fluorinated oxetane amine in both n-octanol and water phases after they have reached equilibrium.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Octanol-Saturated Water & Water-Saturated Octanol C 3. Add Stock, Saturated Octanol, and Saturated Water to Flask A->C B 2. Prepare Stock Solution of Analyte in Octanol B->C D 4. Shake to Equilibrate (e.g., 24h at 25°C) C->D E 5. Centrifuge to Separate Phases D->E F 6. Sample Aqueous & Octanol Layers E->F G 7. Quantify Concentration (e.g., HPLC-UV, LC-MS) F->G H 8. Calculate P = [Conc]oct / [Conc]aq logP = log10(P) G->H

Caption: Workflow for the Shake-Flask logP determination method.

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the water (typically a buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This is critical for accurate results.

  • Sample Preparation: Prepare a stock solution of the fluorinated oxetane amine in the pre-saturated n-octanol at a known concentration.

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the stock solution with a known volume of pre-saturated water. The volume ratio should be adjusted based on the expected logP.

  • Equilibration: Agitate the mixture thoroughly for an extended period (e.g., 1-24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Separate the two phases cleanly, typically by centrifugation to break any emulsions.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion and Future Perspectives

Fluorinated oxetane amines are not merely novel chemical curiosities; they are sophisticated building blocks engineered to solve specific challenges in drug discovery. Their physical properties are a direct and predictable consequence of the synergistic inductive effects of the oxetane ring and fluorine substituents. This guide has detailed how these motifs collaboratively reduce amine basicity and modulate lipophilicity, leading to compounds with enhanced solubility and potentially superior ADME profiles. The provided spectroscopic data and experimental protocols offer a practical framework for the synthesis and characterization of new chemical entities. As drug design increasingly moves towards occupying novel, three-dimensional chemical space, a deep understanding of the physical properties of scaffolds like fluorinated oxetane amines will be paramount for the successful development of the next generation of therapeutics.

References

  • ResearchGate. Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. ResearchGate. Published October 2025. [Link]

  • Al-awar, R., et al. Oxetanes in Drug Discovery Campaigns. PMC. Published September 2023. [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. MDPI. Published November 2020. [Link]

  • Bull, J. A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Published September 15, 2016. [Link]

  • Dubois, M. A. J., et al. Oxetanes in Drug Discovery Campaigns. ACS Publications. Published September 7, 2023. [Link]

  • Freitag, M., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Published March 2019. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Accessed January 7, 2026. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. UCSB. Accessed January 7, 2026. [Link]

  • NIH. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH. Published May 25, 2020. [Link]

  • Wikipedia. 3-(Trifluoromethyl)aniline. Wikipedia. Last edited November 10, 2025. [Link]

  • AntolíNez, S., et al. Oxetane–hydrogen fluoride complex: a rotational study. R Discovery. Published June 27, 2001. [Link]

  • ResearchGate. The melting point and boiling point of the fluorinated acetic acids. ResearchGate. Accessed January 7, 2026. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a novel small molecule of interest in drug discovery. The strategic incorporation of an oxetane ring and a fluorophenyl moiety presents unique physicochemical properties that are critical to understand for formulation development and predicting in vivo behavior. This document outlines detailed, self-validating protocols for solubility assessment across a physiologically relevant pH range and a robust stability testing program, including forced degradation and long-term stability studies. Methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and are designed to ensure scientific integrity and regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive physicochemical profile of this promising compound.

Introduction: The Strategic Role of the Oxetane Moiety

This compound belongs to a class of compounds leveraging the unique properties of the oxetane ring. The oxetane motif, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry as a versatile tool to optimize the drug-like properties of molecules.[1][2][3] Unlike its carbocyclic analog, cyclobutane, the oxetane ring is polar and can act as a hydrogen bond acceptor. Its incorporation often leads to significant improvements in aqueous solubility, a critical parameter for oral bioavailability.[2][4]

Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can modulate the basicity (pKa) of adjacent amines, which is crucial for controlling properties like cell permeability and avoiding off-target effects such as hERG channel inhibition.[2][3] The oxetane ring can also enhance metabolic stability by blocking metabolically susceptible sites, potentially redirecting metabolism away from cytochrome P450 (CYP450) pathways and reducing the risk of drug-drug interactions.[5][6][7] The presence of the fluorophenyl group further influences the electronic properties and lipophilicity of the molecule. This guide provides the experimental framework to quantify these key attributes for this compound.

Aqueous Solubility Assessment

A thorough understanding of a compound's solubility is fundamental to its development. As a hydrochloride salt, 3-(3-Fluorophenyl)oxetan-3-amine is expected to exhibit pH-dependent solubility.[8] The following protocol details a thermodynamic solubility study across a range of pH values.

Experimental Rationale

The choice of a shake-flask method (or a miniaturized version) is based on its status as the "gold standard" for determining thermodynamic solubility, providing an accurate measure of a saturated solution in equilibrium. The pH range selected (pH 1.2 to 7.4) mimics the physiological environments of the gastrointestinal tract and systemic circulation.

Experimental Workflow: Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, 7.4) C Add buffer to each vial A->C B Weigh excess solid 3-(3-Fluorophenyl)oxetan-3-amine HCl into vials B->C D Equilibrate at 25°C & 37°C (e.g., 24-48h with shaking) C->D E Check for solid equilibrium D->E F Filter/Centrifuge to remove undissolved solid E->F Equilibrium reached G Quantify concentration of solubilized compound (e.g., HPLC-UV) F->G H Measure final pH of the saturated solution G->H

Caption: Workflow for Thermodynamic Solubility Assessment.

Detailed Protocol: Shake-Flask Solubility
  • Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid, without pepsin), 4.5 (acetate buffer), 6.8, and 7.4 (phosphate buffers) according to standard pharmacopeial procedures.

  • Sample Preparation: Add an excess of this compound (e.g., 5-10 mg) to multiple vials for each buffer condition and temperature to be tested. The excess solid should be visually apparent.

  • Equilibration: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding vials. Place the vials in a shaker incubator at controlled temperatures (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

  • pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

pH of BufferTemperature (°C)Measured Final pHSolubility (mg/mL)Solubility (µM)
1.225
1.237
4.525
4.537
6.825
6.837
7.425
7.437

Chemical Stability Profiling

Stability testing is a critical component of drug development, providing evidence on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[11][12] The program described here includes forced degradation (stress testing) and long-term stability studies.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[13][14] The conditions are designed to be more severe than accelerated stability testing.[15]

The selected stress conditions—acidic, basic, oxidative, thermal, and photolytic—are based on ICH guidelines (Q1A/Q1B) and are designed to probe the intrinsic stability of the molecule.[15][16] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[15]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of 3-(3-Fluorophenyl)oxetan-3-amine HCl (e.g., 1 mg/mL) B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, solid & solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Sample at time points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) H->I J Determine % Assay and % Degradation Products I->J K Characterize major degradants (if necessary) J->K Significant degradation

Caption: Workflow for Forced Degradation Studies.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.[15] Sample at appropriate time points. If no degradation is observed, a higher acid concentration (e.g., 1 M HCl) or temperature may be required.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at 60°C.[15] Sample at time points and neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[17] Protect from light.

  • Thermal Degradation: Expose the solid compound and a solution (e.g., in water) to elevated temperatures (e.g., 80°C) in a controlled oven.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

Stress ConditionDuration/Temp% Assay RemainingMajor Degradant 1 (% Area)Major Degradant 2 (% Area)Mass Balance (%)
0.1 M HCl24h / 60°C
0.1 M NaOH8h / 60°C
3% H₂O₂24h / RT
Thermal (Solid)7 days / 80°C
Photolytic (Solution)ICH Q1B
Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period for the API under defined storage conditions.[11][16]

The conditions are selected based on ICH guidelines for the intended climatic zone.[11][12] Long-term conditions represent the recommended storage, while accelerated conditions are used to increase the rate of chemical degradation and physical change, allowing for the evaluation of the effect of short-term excursions outside the label storage conditions.[11][12]

  • Batch Selection: Use at least one representative batch of this compound.

  • Container Closure System: Package the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[16]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[16]

    • Accelerated: 0, 3, and 6 months.[16]

  • Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and water content (if applicable).

Time PointStorage ConditionAppearanceAssay (%)Total Impurities (%)Water Content (%)
0-
3 Months25°C/60%RH
3 Months40°C/75%RH
6 Months25°C/60%RH
6 Months40°C/75%RH
......

Analytical Method Validation

The trustworthiness of the solubility and stability data relies entirely on the use of a validated, stability-indicating analytical method.[17] The primary analytical technique will likely be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Method Development and Validation Parameters

A stability-indicating method is one that can accurately quantify the decrease in the amount of the API due to degradation. The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. Forced degradation samples are key to demonstrating specificity.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration) with a correlation coefficient (r²) > 0.999.[10][18]

  • Accuracy: Determined by recovery studies of spiked samples, with typical acceptance criteria of 98-102%.[10][18]

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.[10][18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for the accurate measurement of low-level impurities.

  • Robustness: Deliberate variations in method parameters (e.g., pH of mobile phase, column temperature) are made to assess the method's reliability.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data essential for informed decision-making in the drug development process. The inherent properties conferred by the oxetane ring suggest a favorable profile, but only through systematic experimental evaluation, as outlined herein, can its full potential be understood and leveraged for future therapeutic applications. The self-validating nature of the described workflows ensures the integrity of the data, providing a solid foundation for formulation design, regulatory submissions, and further preclinical and clinical development.

References

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. Available at: [Link]

  • Vo, D. D., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

  • Jat, J. L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Available at: [Link]

  • Semantic Scholar. (2020). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Available at: [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Available at: [Link]

  • Atlantis Press. (2017). Study on Synthesis Of Oxetan-3-ol. Available at: [Link]

  • InterContinental Warszawa. (n.d.). 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride. Available at: [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Available at: [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Available at: [Link]

  • ChemBK. (n.d.). 3-(3-chloro-4-fluorophenyl)oxetan-3-amine hydrochloride. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Available at: [Link]

Sources

Foreword: The Rise of a Strained Ring in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Oxetanes in Medicinal Chemistry

For decades, medicinal chemists have sought molecular scaffolds that offer a delicate balance of properties: structural rigidity, metabolic stability, favorable polarity, and synthetic accessibility. The journey is one of continuous innovation, moving beyond flat, aromatic systems toward more three-dimensional structures that can better navigate the complex topography of biological targets. In this landscape, the oxetane ring—a seemingly simple four-membered cyclic ether—has emerged as a powerful and versatile tool.

Initially viewed with skepticism due to its inherent ring strain, the oxetane has proven its worth time and again. Pioneering studies by researchers like Erick Carreira demonstrated that this strained ring was not a liability but an asset, capable of conferring remarkable improvements in the physicochemical and pharmacokinetic profiles of drug candidates.[1] From its appearance in the complex natural product paclitaxel to its strategic inclusion in numerous clinical candidates, the oxetane has carved out an indispensable role in the modern medicinal chemist's toolbox.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. It is designed as a deep dive into the core principles governing the use of oxetanes. We will explore the fundamental properties of this motif, its strategic application as a bioisostere, its profound impact on a molecule's journey through the body, and the synthetic strategies required to harness its potential. Through detailed protocols, data-driven comparisons, and illustrative case studies, this document aims to provide both the foundational knowledge and the practical insights necessary to effectively leverage the "oxetane advantage" in drug discovery campaigns.

Chapter 1: The Oxetane Motif: A Unique Constellation of Properties

The utility of the oxetane ring in medicinal chemistry stems directly from its unique structural and electronic characteristics. Its compact, three-dimensional, and polar nature provides a powerful lever for modulating molecular properties.

Structural and Conformational Features

The oxetane is a four-membered heterocycle containing one oxygen atom. Its structure is defined by significant ring strain (approx. 106 kJ·mol⁻¹), which is comparable to that of an epoxide and substantially higher than that of its five-membered cousin, tetrahydrofuran (THF).[3][4] This strain is not a marker of instability in well-designed molecules but rather a source of its distinct conformational behavior.

Unlike the planar cyclobutane, the oxetane ring adopts a slightly puckered conformation to relieve eclipsing interactions.[4] This inherent non-planarity is a key attribute, as the push towards more sp³-rich, three-dimensional molecules is a major trend in modern drug design, often leading to improved selectivity and better physicochemical properties.[2]

Key Physicochemical Properties

The incorporation of an oxetane can profoundly and predictably alter a molecule's key physicochemical parameters, which are critical for its drug-like character.

  • Aqueous Solubility: The polar nature of the ether linkage within a compact, rigid scaffold makes the oxetane an excellent tool for increasing aqueous solubility. Replacing a non-polar gem-dimethyl group with an oxetane can increase solubility from four-fold to over 4000-fold, depending on the molecular context.[5][6] This is a crucial advantage for improving the bioavailability of orally administered drugs.

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl or cyclobutyl counterparts. This reduction in LogD can be highly beneficial for minimizing off-target toxicities, reducing metabolic clearance, and improving the overall drug-like properties of a compound.[1][6]

  • Basicity (pKa) Modulation: The oxetane oxygen atom exerts a strong electron-withdrawing inductive effect. When placed in proximity to a basic nitrogen atom, this effect can significantly lower its pKa. This is one of the most powerful and widely used applications of oxetanes. Strategically reducing amine basicity can mitigate liabilities such as hERG channel inhibition, improve cell permeability, and fine-tune target engagement.[1][2][6]

Figure 1: Diagram illustrating the pKa-lowering effect of an oxetane on a proximal amine.
  • Hydrogen Bonding: The lone pairs of the oxetane's oxygen atom are readily accessible, allowing it to act as an effective hydrogen-bond acceptor in interactions with biological targets.[2][3] This capability is comparable to that of a carbonyl group, underpinning its use as a carbonyl bioisostere.

Chapter 2: The Oxetane as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group within a bioactive molecule with another group to enhance desired properties without losing biological activity—is a cornerstone of medicinal chemistry. The oxetane has proven to be an exceptionally versatile bioisostere for several common functionalities.

Bioisosteres cluster_replacements Commonly Replaced Groups Oxetane Oxetane Motif GemDimethyl gem-Dimethyl Oxetane->GemDimethyl Improves Solubility Blocks Metabolism Carbonyl Carbonyl Oxetane->Carbonyl Increases Stability Maintains H-Bonding Morpholine Morpholine Oxetane->Morpholine Reduces Basicity (as Spirocycle) CarboxylicAcid Carboxylic Acid Oxetane->CarboxylicAcid Modulates pKa (as Oxetan-3-ol)

Figure 2: The oxetane as a bioisosteric replacement for several key functional groups.
  • gem-Dimethyl Group Replacement: This is a classic application. The oxetane ring occupies a similar steric volume to a gem-dimethyl group but has vastly different electronic properties.[3] The key advantage of this switch is the ability to block a site of metabolic oxidation—a common fate for gem-dimethyl groups—while simultaneously increasing polarity and aqueous solubility, all without the lipophilicity penalty associated with adding more carbon atoms.[1][7]

  • Carbonyl Group Replacement: With a similar dipole moment and hydrogen-bonding capacity, the oxetane can effectively mimic a carbonyl group.[2][3] This substitution is particularly valuable when the parent molecule suffers from metabolic instability due to the reduction of the carbonyl group by keto-reductase enzymes. The oxetane provides a stable, non-reducible alternative that can preserve or even enhance binding affinity.[2]

  • Other Isosteric Roles: The versatility of the oxetane extends further.

    • Morpholine Surrogates: Spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane have emerged as effective replacements for morpholine, often providing superior solubility and metabolic stability while modulating the basicity of the nitrogen atom.[2][3]

    • Carboxylic Acid Mimetics: The oxetan-3-ol motif has been investigated as a non-classical bioisostere for the carboxylic acid group, offering a neutral alternative with different pKa and pharmacokinetic properties.[8]

    • Amide Isosteres: Aryl amino-oxetanes are being explored as 3D-rich replacements for planar benzamides, demonstrating improved solubility and comparable metabolic stability.[9]

Chapter 3: Impact on ADME Properties and Pharmacokinetics

A molecule's success as a drug is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of an oxetane is a proven strategy for optimizing these properties.

Enhancing Metabolic Stability

One of the most significant advantages of oxetanes is their ability to enhance metabolic stability.[7] They achieve this through two primary mechanisms:

  • Blocking Labile Sites: As a replacement for metabolically vulnerable groups like gem-dimethyl or benzylic protons, the stable oxetane ring acts as a metabolic shield, preventing degradation by cytochrome P450 (CYP) enzymes.[7]

  • Redirecting Metabolism: The increased polarity imparted by the oxetane can shift a compound's metabolic pathway away from CYP-mediated oxidation towards other routes, such as glucuronidation, potentially reducing the risk of drug-drug interactions.[10]

The substitution pattern on the oxetane ring is crucial for its stability; 3,3-disubstituted oxetanes are generally the most robust and resistant to ring-opening.[1][11]

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Compound Pair Intrinsic Clearance (CLint, µL/min/mg)
Compound A (with gem-Dimethyl) 150
Compound A' (with Oxetane) < 10
Compound B (with Carbonyl) 95
Compound B' (with Oxetane) 12
Compound C (with Morpholine) 210
Compound C' (with Spiro-Oxetane) 25
Data is illustrative, based on trends reported in medicinal chemistry literature.[5][7]
Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized workflow to assess the metabolic stability of a compound.

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.5 M phosphate buffer solution (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase in buffer).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k).

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein]) * (volume of incubation).

Chapter 4: Synthetic Strategies for Oxetane Incorporation

The growing demand for oxetane-containing molecules has spurred significant innovation in their synthesis. Methodologies range from the de novo construction of the four-membered ring to the late-stage functionalization of existing scaffolds.

Synthesis cluster_denovo De Novo Ring Construction cluster_buildingblock Building Block Approach Start Synthetic Goal: Incorporate Oxetane PaternoBuchi Paternò-Büchi ([2+2] Cycloaddition) Start->PaternoBuchi Williamson Williamson Etherification (Intramolecular Cyclization) Start->Williamson OtherDeNovo Ring Contraction, C-H Functionalization Start->OtherDeNovo Derivatization Functionalization of Pre-formed Oxetanes Start->Derivatization Product Oxetane-Containing Target Molecule PaternoBuchi->Product From Carbonyl + Alkene Williamson->Product From 1,3-Diol Precursor OtherDeNovo->Product Derivatization->Product From Commercial Scaffolds

Sources

The Strategic Role of Fluorine in the Bioactivity of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Mechanistic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] This guide provides an in-depth analysis of the multifaceted role of the fluorine atom in 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a representative small molecule featuring a fluorinated phenyl group appended to a strained oxetane scaffold. We will deconstruct the influence of the meta-positioned fluorine on the molecule's electronic character, lipophilicity, metabolic stability, and target engagement. By integrating established principles of physical organic chemistry with standard drug discovery protocols, this whitepaper serves as a technical resource for scientists seeking to understand and leverage fluorination as a lead optimization strategy. We will explore the causal relationships between fluorination and its downstream effects on pharmacokinetics and pharmacodynamics, supported by detailed experimental methodologies for validation.

Introduction: The Oxetane Scaffold and the Fluorine Imperative

The 3-amino-3-phenyloxetane motif is a privileged scaffold in drug discovery. The oxetane ring, a four-membered cyclic ether, is not merely a passive linker; its inherent ring strain and defined three-dimensional geometry can enhance aqueous solubility and introduce favorable vectors for receptor interaction compared to more flexible or lipophilic acyclic analogs.[3]

The decision to introduce a fluorine atom, particularly on the phenyl ring, is a deliberate design choice aimed at overcoming common drug development hurdles. Approximately 20% of recently approved pharmaceuticals are fluoro-pharmaceuticals, a testament to the element's utility.[4] Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond—allow for subtle yet profound modulation of a molecule's profile.[2][5] This guide will dissect the specific contributions of the fluorine atom in the context of 3-(3-fluorophenyl)oxetan-3-amine.

cluster_0 3-(3-Fluorophenyl)oxetan-3-amine cluster_1 Key Structural Features mol A Oxetane Ring: - Improves aqueous solubility - Provides rigid 3D scaffold B Tertiary Amine (pKa ~9): - Key interaction point - Site of protonation at physiological pH A->B C meta-Fluorine Atom: - Modulates electronics (pKa) - Blocks metabolic sites - Enhances binding affinity B->C

Caption: Key structural components of 3-(3-Fluorophenyl)oxetan-3-amine.

The Physicochemical Impact of meta-Fluorination

The introduction of fluorine initiates a cascade of physicochemical changes that are critical to the molecule's ultimate biological activity.

Modulation of Amine Basicity (pKa)

The primary amine is a critical functional group for forming salt bridges or hydrogen bonds with a biological target. Its pKa determines the proportion of ionized versus neutral species at physiological pH (7.4), which directly impacts solubility, cell permeability, and receptor binding.

  • Causality: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma framework (negative inductive effect, -I).[2] When placed at the meta position of the phenyl ring, this effect propagates to the benzylic carbon and, subsequently, to the amine nitrogen. This withdrawal of electron density from the nitrogen atom reduces its ability to accept a proton, thereby lowering the pKa of its conjugate acid.

  • Consequence: A lower pKa (e.g., a shift from 9.5 to 9.1) can subtly increase the fraction of the more lipophilic, neutral form of the drug at physiological pH. This can enhance its ability to cross cellular membranes, a key factor for oral bioavailability and reaching intracellular targets.[6][]

F Fluorine Atom (High Electronegativity) EWD Inductive Electron Withdrawal (-I Effect) F->EWD causes N_density Reduced Electron Density on Amine Nitrogen EWD->N_density leads to pKa Lower pKa of Amine N_density->pKa results in Permeability Increased Membrane Permeability (Higher % Neutral Form) pKa->Permeability can improve

Caption: Logical flow of fluorine's effect on amine pKa and permeability.

Influence on Lipophilicity

Lipophilicity, often measured as logP or logD, is a critical parameter governing a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Causality: Replacing a hydrogen atom with a fluorine atom generally increases a molecule's lipophilicity.[8] The C-F bond is more polarized than a C-H bond but is a poor hydrogen bond acceptor, leading to less favorable interactions with water and a greater affinity for lipid environments.[6]

  • Consequence: Enhanced lipophilicity can improve membrane permeability and binding to hydrophobic pockets in a target protein.[9] However, this effect must be carefully balanced; excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The single fluorine substitution in our target molecule represents a fine-tuning strategy to optimize this balance.

Ramifications for Pharmacokinetics (ADME)

The physicochemical changes induced by fluorine directly translate into tangible effects on the drug's pharmacokinetic profile.

Enhanced Metabolic Stability

One of the most valuable applications of fluorination is to block sites of metabolic oxidation.[2][4] Cytochrome P450 (CYP) enzymes, primarily in the liver, are responsible for the oxidative metabolism of many drugs. Aromatic hydroxylation is a common metabolic pathway.

  • Causality: The C-F bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) compared to a C-H bond (~100 kcal/mol).[2] This makes it highly resistant to enzymatic cleavage by CYPs. By placing the fluorine at the meta position, it sterically and electronically shields the adjacent positions from attack. More importantly, it blocks a potential site for para-hydroxylation, which is often a major metabolic soft spot on a phenyl ring.

  • Consequence: Blocking metabolic pathways increases the drug's half-life, reduces the formation of potentially reactive metabolites, and improves its overall bioavailability.[8] This can lead to a lower required dose and less frequent administration, improving patient compliance.[4]

cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated 3-(3-Fluorophenyl)oxetan-3-amine a Phenyl Ring b CYP450 Enzyme a->b susceptible to c Para-hydroxylation (Metabolic Soft Spot) b->c causes d meta-Fluorophenyl Ring e CYP450 Enzyme d->e resistant to f Metabolism Blocked (Increased Stability) e->f leads to

Caption: Fluorine's role in blocking a common metabolic pathway.

Impact on Pharmacodynamics: Target Engagement

Ultimately, the goal of drug design is to optimize interactions with the biological target to elicit a therapeutic effect. Fluorine can play a direct and significant role in enhancing binding affinity and selectivity.[10]

  • Causality: While the C-F bond is not a classical hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with electron-deficient groups in a protein's active site, such as the carbonyl carbons of a peptide backbone.[2] These C-F···C=O interactions, though weak individually, can collectively contribute significantly to binding energy.

  • Consequence: The precise positioning of the fluorine atom can create a unique interaction profile that improves the ligand's affinity for its intended target and, equally important, its selectivity against off-targets, thereby reducing the potential for side effects.[1]

A Comparative Analysis: Illustrative Data

To contextualize the impact of fluorination, we present a table of scientifically plausible, illustrative data comparing this compound with its non-fluorinated parent compound. This data represents a typical outcome that would be sought during a lead optimization campaign.

Parameter3-Phenyloxetan-3-amine (Analog)3-(3-Fluorophenyl)oxetan-3-amine (Lead)Rationale for Change
Target Binding Affinity (Ki, nM) 5015Fluorine-mediated interactions enhance binding.[2]
Amine pKa 9.59.1Inductive electron withdrawal by fluorine.[]
Lipophilicity (LogD at pH 7.4) 1.21.6Fluorine is more lipophilic than hydrogen.[8]
Metabolic Stability (t½ in HLM, min) 25>120Blockade of aromatic para-hydroxylation.[9]
Cell Permeability (Papp, 10⁻⁶ cm/s) 815Optimal balance of lower pKa and higher lipophilicity.[11]

HLM: Human Liver Microsomes

Experimental Validation: Protocols

The claims made in this guide must be substantiated by rigorous experimental data. The following are condensed, standard protocols for validating the role of fluorine.

Protocol 6.1: Synthesis of Analogs
  • Objective: To synthesize the fluorinated compound and its non-fluorinated analog for comparative testing.

  • Methodology: A multi-step synthesis is typically employed.[3]

    • Oxetane Formation: Reacting a suitable phenylacetonitrile derivative with epichlorohydrin under basic conditions to form the 3-cyano-3-phenyloxetane intermediate.

    • Nitrile Reduction: Reducing the nitrile group to a primary amine using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation.

    • Salt Formation: Reacting the final amine product with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt.[3]

Caption: General synthetic workflow for 3-amino-3-phenyloxetanes.

Protocol 6.2: pKa and LogD Determination
  • Objective: To quantify the effect of fluorine on basicity and lipophilicity.

  • Methodology (Potentiometric Titration):

    • Accurately weigh and dissolve the hydrochloride salt in a methanol/water co-solvent.

    • Titrate the solution with a standardized solution of potassium hydroxide (KOH).

    • Monitor the pH change using a calibrated pH meter as a function of the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting titration curve.

    • LogD can be determined using a similar method with the addition of a water-immiscible solvent (e.g., octanol) and analyzing the compound concentration in each phase.

Protocol 6.3: In Vitro Metabolic Stability Assay
  • Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

  • Methodology (Liver Microsome Assay):

    • Pre-incubate human liver microsomes (HLM) at 37°C in a phosphate buffer.

    • Initiate the metabolic reaction by adding the test compound (e.g., at 1 µM) and an NADPH-regenerating system (the cofactor for CYP enzymes).

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) is calculated from the rate of disappearance of the parent compound.

Conclusion

The single fluorine atom in this compound is far from an inert substituent. It is a strategic design element that fundamentally alters the molecule's character and bioactivity. Through a combination of inductive electronic effects, metabolic blocking, and the potential for unique binding interactions, the fluorine atom serves to lower the amine pKa, enhance metabolic stability, and increase target affinity.[1][10] This case study exemplifies the power of fluorine in modern drug design, where a subtle structural change can transform a promising scaffold into a viable drug candidate. The protocols provided herein offer a roadmap for researchers to experimentally validate these principles and apply them within their own drug discovery programs.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. Available at: [Link]

  • O'Hagan D. The role of fluorine in medicinal chemistry. Medicinal Chemistry 2010;6(2):55-69. Available at: [Link]

  • Meanwell NA. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery 2021;16(11):1261-1286. Available at: [Link]

  • Gupta M. Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • Sorochinsky A. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

  • Inhance Technologies. How Is Fluorine Used in the Medical Field?. Inhance Technologies. Available at: [Link]

  • Meanwell NA. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]

  • Unknown Author. General Aspects of Organofluorine Compounds. ResearchGate. Available at: [Link]

  • Pattison G, Glyn R.J. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. Available at: [Link]

  • Wavefunction. Fluorine in pharmaceuticals. The Curious Wavefunction. Published September 28, 2007. Available at: [Link]

  • Meanwell NA. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry 2018;61(14):5822-5880. Available at: [Link]

  • Al-Zharani M, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals 2023;16(8):1162. Available at: [Link]

  • Al-Zharani M, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). National Center for Biotechnology Information. Published August 15, 2023. Available at: [Link]

  • Singh S, et al. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Published May 31, 2021. Available at: [Link]

  • Unknown Author. Organofluorine Compounds in Biology and Medicine. ResearchGate. Available at: [Link]

  • Al-Zharani M, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. Available at: [Link]

  • Al-Zharani M, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages high-quality spectroscopic predictions and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to provide a detailed analysis of its structural features. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of novel oxetane-containing compounds. Methodologies for data acquisition and interpretation are discussed, emphasizing the causal relationships between molecular structure and spectral output.

Introduction: The Significance of 3-Aryl-3-aminooxetanes

Substituted oxetanes have emerged as valuable scaffolds in modern drug discovery. The four-membered ring system is not merely a passive linker but an active contributor to a molecule's physicochemical properties. The incorporation of an oxetane motif can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional architecture for probing biological targets. The specific compound, this compound, combines the oxetane ring with a fluorinated phenyl group and a primary amine, functionalities that are frequently employed to modulate electronic properties, binding interactions, and pharmacokinetic profiles of drug candidates.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a detailed, albeit predictive, spectroscopic signature of this compound, offering a roadmap for its identification and characterization.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will manifest in its spectroscopic data:

  • The Oxetane Ring: A strained four-membered ether ring.

  • A 3-Fluorophenyl Group: An aromatic ring with a fluorine substituent at the meta position.

  • A Primary Amine Hydrochloride: A protonated amino group, which significantly influences its solubility and spectroscopic properties.

  • A Quaternary Carbon: The C3 carbon of the oxetane ring is attached to four different groups.

The interplay of these features will be explored in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The following table summarizes the predicted chemical shifts and their assignments.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~9.0 - 10.0Broad Singlet3H-NH₃⁺The protons of the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. Its chemical shift is highly dependent on concentration and solvent.
~7.5 - 7.6Multiplet1HAr-HAromatic proton ortho to the fluorine, deshielded by the electron-withdrawing nature of the fluorine and the aromatic ring current.
~7.2 - 7.4Multiplet3HAr-HThe remaining aromatic protons. Their signals will be complex due to spin-spin coupling with each other and with the fluorine atom.
~4.8 - 5.0Multiplet4H-CH₂- (Oxetane)The methylene protons of the oxetane ring are diastereotopic and are expected to show complex splitting patterns due to geminal and vicinal coupling.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical, as the acidic protons of the ammonium group may exchange with deuterons in D₂O, causing their signal to disappear.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~161 - 164 (d, ¹JCF ≈ 245 Hz)Ar-C-FThe carbon directly attached to fluorine shows a large one-bond coupling constant.
~138 - 141 (d)Ar-C (ipso)The aromatic carbon attached to the oxetane ring.
~130 - 132 (d)Ar-CHAromatic methine carbon.
~122 - 125 (d)Ar-CHAromatic methine carbon.
~115 - 118 (d)Ar-CHAromatic methine carbon.
~113 - 116 (d)Ar-CHAromatic methine carbon.
~78 - 82-CH₂- (Oxetane)The methylene carbons of the oxetane ring are deshielded by the adjacent oxygen atom.
~58 - 62C-NH₃⁺ (Quaternary)The quaternary carbon of the oxetane ring is deshielded by the attached nitrogen and aromatic ring.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is generally required compared to ¹H NMR.

  • Instrument Setup: Use a broadband probe on a 400 MHz or higher field spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, process the data and reference it to the solvent peak.

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Predicted Chemical Shift (ppm) Multiplicity Assignment Rationale
~ -110 to -115MultipletAr-FThe chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The signal will be split by coupling to the ortho and meta protons.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: Similar to ¹H NMR.

  • Instrument Setup: Requires a spectrometer equipped with a fluorine probe or a multinuclear probe.

  • Acquisition Parameters:

    • The chemical shift range for ¹⁹F is much larger than for ¹H, so a wider spectral width is needed.

    • Proton decoupling can be used to simplify the spectrum to a singlet.

  • Data Processing: Chemical shifts are typically referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the vibrations of the ammonium group.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3200-2800Strong, BroadN-H stretchPrimary Amine Hydrochloride (-NH₃⁺)
3100-3000MediumC-H stretchAromatic
2980-2850MediumC-H stretchAliphatic (Oxetane)
~1620-1560MediumN-H bend (asymmetric)Primary Amine Hydrochloride (-NH₃⁺)
~1550-1500MediumN-H bend (symmetric)Primary Amine Hydrochloride (-NH₃⁺)
~1600, ~1480Medium-WeakC=C stretchAromatic Ring
~1260StrongC-F stretchAryl-Fluoride
~980StrongC-O-C stretchOxetane Ring

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample, which is a solid, can be analyzed using Attenuated Total Reflectance (ATR) or by preparing a KBr pellet.

  • Instrument Setup: A standard Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electrospray Ionization (ESI) would be the preferred method due to the compound's polarity and the presence of the amine hydrochloride.

Predicted Mass Spectrum (ESI-Positive Mode):

  • [M+H]⁺ Ion: The protonated molecule (of the free base) would be observed at m/z 182.08. This corresponds to the molecular formula C₉H₁₁FNO⁺.

  • Major Fragment Ions: The fragmentation of the parent ion is likely to proceed through several pathways:

    • Loss of the oxetane ring: Fragmentation of the C-C bonds of the oxetane ring could lead to the formation of a fluorophenyl-containing fragment.

    • Benzylic cleavage: Cleavage of the bond between the quaternary carbon and the phenyl ring could generate a fluorobenzyl cation or related fragments.

    • Loss of ammonia: While less common for primary amine hydrochlorides under soft ionization conditions, some loss of NH₃ might be observed.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: An ESI mass spectrometer, often coupled with a liquid chromatography (LC) system.

  • Acquisition: Infuse the sample directly into the ESI source or inject it into the LC-MS system. Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates this integrated approach:

Introduction: A Convergence of Strategic Design Elements in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride for Advanced Research

This compound represents a sophisticated chemical building block, engineered at the intersection of several high-value strategies in modern drug discovery. It is not merely a reagent but a manifestation of deliberate design choices aimed at conferring advantageous properties to novel therapeutic agents. This guide provides an in-depth analysis of its structure, synthesis, and application, intended for researchers and scientists engaged in the development of next-generation pharmaceuticals. The molecule's utility arises from the synergistic combination of three key structural motifs: the strained oxetane ring, the metabolically robust fluorophenyl group, and a strategically positioned primary amine. Understanding the interplay of these components is crucial to leveraging its full potential in lead optimization and the creation of new chemical entities.

Section 1: Physicochemical Properties and Structural Rationale

The strategic value of this compound is rooted in its distinct physicochemical characteristics, which are a direct consequence of its molecular architecture.

PropertyData
Chemical Name This compound
CAS Number 1332839-77-6
Molecular Formula C₉H₁₁ClFNO
Molecular Weight 203.64 g/mol
Appearance White to off-white solid (typical)
SMILES Cl.NC1(C2=CC(F)=CC=C2)COC1
InChI Key WODQIDHAUGQGDP-UHFFFAOYSA-N
The Oxetane Ring: A Modern Bioisostere

The four-membered oxetane ring is a contemporary and highly valued motif in medicinal chemistry.[1][2] Its incorporation is a strategic move to enhance drug-like properties.

  • Metabolic Stability and Solubility: Oxetanes serve as effective bioisosteres for more common but metabolically labile groups like gem-dimethyl or carbonyl functionalities.[3][4] The replacement of a non-polar gem-dimethyl group with a polar, yet stable, oxetane can significantly increase aqueous solubility—a critical factor for bioavailability—without introducing new metabolic liabilities.[2][3]

  • Three-Dimensionality and Polarity: The compact, rigid, and sp³-rich nature of the oxetane ring imparts a defined three-dimensional character to molecules, which can facilitate more precise and potent interactions with complex protein binding sites.[1]

  • Basicity Attenuation: A key feature of 3-amino-oxetanes is the ability of the electron-withdrawing oxygen atom to lower the basicity (pKa) of the adjacent amine.[1][5] This modulation is crucial for optimizing a drug candidate's properties by reducing off-target effects (e.g., hERG inhibition) and improving cell permeability.[1]

The 3-Fluorophenyl Group: Enhancing Pharmacokinetics and Potency

The strategic placement of a fluorine atom is one of the most powerful tools in drug design.[6] Its unique properties can profoundly influence a molecule's behavior.[7][8][9][10]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the phenyl ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.[7][9]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence alters the electronic distribution of the aromatic ring. This can influence the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[6][7][10]

  • Improved Membrane Permeability: Judicious fluorination can increase a compound's lipophilicity, which can lead to enhanced permeability across biological membranes and improved bioavailability.[6][9]

The Amine and its Hydrochloride Salt

The primary amine serves as a critical functional handle for further synthetic elaboration, allowing for the construction of amides, sulfonamides, and other derivatives. Its conversion to a hydrochloride salt is a standard practice to improve the compound's stability, shelf-life, and solubility in aqueous media for experimental assays.

Section 2: Synthesis and Manufacturing Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to manage the strained oxetane ring. While specific proprietary methods may vary, a general and logical synthetic pathway can be outlined.

Representative Synthetic Protocol

The synthesis typically begins with a suitable precursor to construct the oxetane ring, followed by the introduction of the aminophenyl moiety.

  • Step 1: Oxetane Ring Formation: A common route involves the cyclization of a 1,3-diol precursor. For instance, starting from a protected 2-(3-fluorophenyl)propane-1,3-diol, an intramolecular Williamson ether synthesis can be employed under basic conditions to form the 3-(3-fluorophenyl)oxetan-3-ol intermediate. The choice of protecting groups and reaction conditions is critical to prevent ring-opening of the strained ether.[4][11]

  • Step 2: Introduction of the Amino Group: The hydroxyl group of the oxetane intermediate is first converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a nitrogen source, such as sodium azide followed by reduction, or direct displacement with ammonia or a protected amine equivalent, installs the required amine at the 3-position.

  • Step 3: Deprotection and Salt Formation: Any protecting groups used in the synthesis are removed under appropriate conditions. The resulting free base, 3-(3-fluorophenyl)oxetan-3-amine, is then treated with hydrochloric acid (typically dissolved in a solvent like diethyl ether or isopropanol) to precipitate the stable hydrochloride salt.

  • Step 4: Purification: The final product is purified through recrystallization to ensure high purity suitable for research applications.

Synthesis Workflow Diagram

G cluster_0 Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine HCl A 1,3-Diol Precursor (e.g., 2-(3-fluorophenyl)propane-1,3-diol) B Intramolecular Cyclization (e.g., Williamson Ether Synthesis) A->B Base C 3-(3-Fluorophenyl)oxetan-3-ol B->C D Activation of Hydroxyl (e.g., Tosylation) C->D TsCl, Pyridine E Activated Oxetane Intermediate D->E F Nucleophilic Substitution (e.g., with NaN3 then reduction) E->F 1. NaN3 2. H2, Pd/C G 3-(3-Fluorophenyl)oxetan-3-amine (Free Base) F->G H Salt Formation (with HCl) G->H HCl in Ether I Final Product (Hydrochloride Salt) H->I J Purification (Recrystallization) I->J

Caption: Generalized synthetic workflow for this compound.

Section 3: Applications in Drug Discovery

This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules in drug discovery programs. Its pre-packaged combination of desirable structural features allows medicinal chemists to rapidly introduce an advantageous oxetane-fluorophenyl motif into lead compounds.

Role as a Scaffold in Lead Optimization

Researchers can employ this amine as a starting point for creating libraries of compounds for screening. The primary amine serves as a versatile anchor point for coupling with various carboxylic acids, sulfonyl chlorides, and other electrophiles to explore the chemical space around a target.

G cluster_1 Drug Discovery Application Workflow Start 3-(3-Fluorophenyl)oxetan-3-amine HCl A Couple with Carboxylic Acid Library (R-COOH) Start->A B Couple with Sulfonyl Chloride Library (R-SO2Cl) Start->B C Reductive Amination with Aldehydes (R-CHO) Start->C LibA Amide Library (Screen for Activity) A->LibA LibB Sulfonamide Library (Screen for Activity) B->LibB LibC Secondary Amine Library (Screen for Activity) C->LibC Hit Hit Compound Identified LibA->Hit LibB->Hit LibC->Hit LO Lead Optimization (ADME/Tox Profiling) Hit->LO Candidate Drug Candidate LO->Candidate

Caption: Use of the title compound as a scaffold in a typical drug discovery workflow.

Section 4: Experimental Protocols and Safe Handling

Proper handling and verification are paramount when working with high-purity research chemicals.

Safe Handling and Storage Protocol

This compound, as an amine hydrochloride, should be handled with care. The following protocol is recommended.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[12] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and degradation. A storage temperature of 2-8°C is often advised.[13][14]

  • Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper chemical waste disposal.[12]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for chemical waste.

Quality Control (QC) and Characterization Protocol

Verifying the identity and purity of the compound upon receipt is a critical self-validating step.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. Prepare a separate dilute solution in a high-purity solvent like methanol or acetonitrile for LC-MS analysis.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the diastereotopic methylene protons of the oxetane ring, and the amine protons.

  • ¹⁹F NMR Spectroscopy: Acquire a fluorine NMR spectrum. This should show a single resonance corresponding to the single fluorine atom on the phenyl ring, confirming its presence and chemical environment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Inject the sample onto an appropriate HPLC column (e.g., C18). The resulting chromatogram should show a single major peak, indicating high purity.

    • The mass spectrometer should detect the molecular ion of the free base [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₉H₁₁FNO⁺ (approx. 168.08).

  • Certificate of Analysis (CoA) Review: Always compare the obtained analytical data with the CoA provided by the supplier to confirm that the material meets the required specifications.

Conclusion

This compound is a prime example of a modern chemical building block designed to solve multiple challenges in drug discovery simultaneously. It offers a pre-optimized scaffold that combines the solubility and metabolic stability benefits of the oxetane ring with the pharmacokinetic advantages conferred by fluorination.[1] For medicinal chemists and drug development professionals, this compound is not just a reagent but a strategic tool that can accelerate the journey from a hit compound to a viable clinical candidate by embedding drug-like properties from the very early stages of design. Its thoughtful architecture ensures its continued relevance in the synthesis of novel therapeutics targeting a wide array of diseases.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • This compound (C9H10FNO). PubChemLite. [Link]

  • Safety Data Sheet. PCCA. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

Sources

Methodological & Application

Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a valuable building block in modern medicinal chemistry. The oxetane motif is increasingly utilized as a privileged structure in drug discovery, offering improvements in physicochemical properties such as solubility and metabolic stability.[1][2] This guide details a robust, multi-step synthetic route commencing from the commercially available precursor, oxetan-3-one. The protocol emphasizes chemical causality, safety, and reproducibility, designed for researchers in pharmaceutical and organic synthesis laboratories.

Introduction: The Significance of the Oxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a cornerstone in drug design.[2] Its strained structure imparts unique conformational rigidity and acts as a potent hydrogen bond acceptor, often leading to enhanced binding affinity and improved aqueous solubility of parent compounds.[2] Specifically, 3-amino-3-aryloxetanes are bioisosteric replacements for less favorable moieties, such as gem-dimethyl or carbonyl groups, mitigating metabolic liabilities and improving overall pharmacological profiles.[1][3] The target molecule, 3-(3-Fluorophenyl)oxetan-3-amine, incorporates a fluorine atom, a common strategy in medicinal chemistry to modulate electronic properties and enhance metabolic stability. This detailed protocol outlines a reliable pathway to access this key intermediate as its stable hydrochloride salt.

Mechanistic Overview & Synthetic Strategy

The synthesis is designed as a three-step sequence starting from oxetan-3-one. The strategy hinges on the initial formation of the carbon-carbon bond to introduce the fluorophenyl group, followed by the installation of the amine functionality via a protected intermediate, and concluding with deprotection and salt formation.

The core synthetic pathway involves:

  • Nucleophilic Addition: A Grignard reagent, derived from 1-bromo-3-fluorobenzene, is added to oxetan-3-one to form the tertiary alcohol, 3-(3-fluorophenyl)oxetan-3-ol.

  • Amine Protection & Substitution: The hydroxyl group is converted into a suitable leaving group, followed by substitution with an azide. Subsequent reduction and protection with a tert-butyloxycarbonyl (Boc) group yields the key intermediate, tert-butyl (3-(3-fluorophenyl)oxetan-3-yl)carbamate. This protection strategy is crucial to prevent side reactions in subsequent steps.[4][5]

  • Deprotection and Salt Formation: The final step involves the acid-catalyzed removal of the Boc protecting group using hydrochloric acid. This reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine, which is immediately protonated by the acid to form the stable hydrochloride salt.[6][7][8]

Visualizing the Synthetic Workflow

The following diagrams illustrate the overall workflow and the key deprotection mechanism.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Azidation, Reduction & Boc Protection cluster_2 Step 3: Deprotection & Salt Formation S1_start Oxetan-3-one + 3-Fluorophenylmagnesium bromide S1_end 3-(3-Fluorophenyl)oxetan-3-ol S1_start->S1_end THF, 0°C to RT S2_start 3-(3-Fluorophenyl)oxetan-3-ol S2_mid1 3-Azido-3-(3-fluorophenyl)oxetane S2_start->S2_mid1 1. DPPA, DBU 2. NaN3 S2_mid2 3-(3-Fluorophenyl)oxetan-3-amine S2_mid1->S2_mid2 H2, Pd/C S2_end tert-Butyl (3-(3-fluorophenyl)oxetan-3-yl)carbamate S2_mid2->S2_end (Boc)2O, Et3N, DCM S3_start Boc-protected Amine S3_end 3-(3-Fluorophenyl)oxetan-3-amine HCl S3_start->S3_end 4M HCl in Dioxane

Caption: High-level workflow for the synthesis of the target compound.

G cluster_mech Boc Deprotection Mechanism with HCl BocAmine R-NH-Boc Protonated R-NH-Boc(H+) BocAmine->Protonated + H+ (from HCl) CarbamicAcid [R-NH-COOH] (Carbamic Acid) Protonated->CarbamicAcid Loss of t-butyl cation Gases CO2 + Isobutylene Protonated->Gases Elimination Amine R-NH2 CarbamicAcid->Amine Decarboxylation FinalSalt R-NH3+ Cl- (Hydrochloride Salt) Amine->FinalSalt + HCl

Caption: Mechanism of acid-catalyzed Boc deprotection and salt formation.[7]

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of tert-butyl (3-(3-fluorophenyl)oxetan-3-yl)carbamate (Protected Intermediate)

This procedure combines the Grignard addition, conversion to an amine, and subsequent protection into a streamlined workflow. A more direct, though potentially lower-yielding, alternative is the reductive amination of 3-(3-fluorophenyl)oxetan-3-one.[3][9]

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
1-Bromo-3-fluorobenzene175.0017.5 g100
Magnesium Turnings24.312.67 g110
Oxetan-3-one72.067.21 g100
Diphenylphosphoryl azide (DPPA)275.2227.5 g100
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.2415.2 g100
Sodium Azide (NaN₃)65.019.75 g150
Palladium on Carbon (10%)N/A1.0 gN/A
Di-tert-butyl dicarbonate ((Boc)₂O)218.2522.9 g105
Triethylamine (Et₃N)101.1910.6 g105
Tetrahydrofuran (THF), anhydrousN/A300 mLN/A
Toluene, anhydrousN/A100 mLN/A
Methanol (MeOH)N/A200 mLN/A
Dichloromethane (DCM)N/A150 mLN/A

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (2.67 g). Add a solution of 1-bromo-3-fluorobenzene (17.5 g) in anhydrous THF (100 mL) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Maintain a gentle reflux until all magnesium has been consumed. Cool the resulting Grignard solution to 0 °C in an ice bath.

  • Nucleophilic Addition: Slowly add a solution of oxetan-3-one (7.21 g) in anhydrous THF (50 mL) to the cooled Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(3-fluorophenyl)oxetan-3-ol. This intermediate is often used in the next step without further purification.

  • Conversion to Azide: Dissolve the crude alcohol in anhydrous toluene (100 mL). Add DPPA (27.5 g) and cool to 0 °C. Add DBU (15.2 g) dropwise. Stir at room temperature for 16 hours. Add sodium azide (9.75 g) and a phase-transfer catalyst (e.g., TBAB, 1 g) and heat the mixture to 80 °C for 6 hours. Cool, dilute with water, and extract with ethyl acetate. The organic layer contains the crude 3-azido-3-(3-fluorophenyl)oxetane.

  • Reduction to Amine: Concentrate the organic layer from the previous step. Dissolve the crude azide in methanol (200 mL). Carefully add 10% Pd/C (1.0 g) under a nitrogen atmosphere. Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.

  • Boc Protection: Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with methanol.[10] Concentrate the filtrate. Dissolve the crude amine in DCM (150 mL) and cool to 0 °C. Add triethylamine (10.6 g), followed by a solution of di-tert-butyl dicarbonate (22.9 g) in DCM (50 mL).[11] Stir at room temperature for 4 hours.

  • Purification: Wash the reaction mixture with 1M HCl (aq), saturated sodium bicarbonate (aq), and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford tert-butyl (3-(3-fluorophenyl)oxetan-3-yl)carbamate as a white solid.

Step 2: Synthesis of this compound (Final Product)

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
tert-Butyl (3-(3-fluorophenyl)oxetan-3-yl)carbamate267.3020.0 g74.8
4M HCl in 1,4-DioxaneN/A100 mL400
Diethyl EtherN/A200 mLN/A

Procedure:

  • Deprotection: Dissolve the Boc-protected amine (20.0 g) in 4M HCl in 1,4-dioxane (100 mL) at room temperature.[12] Vigorous gas evolution (CO₂) will be observed; ensure the system is not closed.[7]

  • Stirring: Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Precipitation and Isolation: A white precipitate of the hydrochloride salt will form during the reaction. Add diethyl ether (200 mL) to the mixture to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.

  • Final Product: Dry the resulting white solid under vacuum at 40-50 °C to a constant weight. The final product, this compound, should be a stable, crystalline solid. Expected yield: 85-95%.

Conclusion

This application note provides a robust and scalable protocol for synthesizing this compound. By understanding the underlying chemical principles of each step—from the initial C-C bond formation to the final acid-labile deprotection—researchers can confidently produce this high-value building block for application in drug discovery and development programs. The use of a Boc-protected intermediate ensures a clean final deprotection step, yielding the target compound in high purity and yield.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625-11674. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]

  • Boateng, M. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23931-23939. Retrieved from [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Schindler, C. S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, sp³-rich scaffolds is paramount for developing drug candidates with optimized physicochemical and pharmacokinetic profiles. The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a highly valued tool for this purpose.[1][2] Its unique combination of properties—compactness, polarity, and a distinct three-dimensional geometry—allows chemists to subtly yet powerfully modulate molecular characteristics.[3][4]

The value of the oxetane moiety is particularly evident in its role as a versatile bioisostere.[1] It can serve as a hydrophilic replacement for the often metabolically labile gem-dimethyl group or as a stable surrogate for a carbonyl group, maintaining key hydrogen bonding interactions while improving metabolic stability.[2][3][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, a reduction in lipophilicity (LogD), and the modulation of adjacent amine basicity (pKa) due to the inductive effect of the ring oxygen.[1][4]

This guide focuses on 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride , a building block that combines the benefits of the oxetane scaffold with the well-established advantages of aromatic fluorination. The 3-fluorophenyl group further influences the molecule's electronic properties, potentially enhancing binding interactions and improving metabolic resistance. This compound serves as a robust and versatile starting point for introducing this privileged scaffold into a wide array of molecular architectures.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is the foundation of successful reaction design. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1332839-77-6[5][6]
Molecular Formula C₉H₁₁ClFNO[7][8]
Molecular Weight 203.64 g/mol [7][8]
Appearance White to off-white solidSupplier Data
Purity ≥97% (Typical)[5][8]
Form Hydrochloride Salt[9]

Core Synthetic Applications & Protocols

As a primary amine, this compound is an ideal substrate for two of the most fundamental C-N bond-forming reactions in organic synthesis: amide bond formation and reductive amination.

Application 1: Amide Bond Formation

The formation of an amide bond is a cornerstone of pharmaceutical synthesis. This building block readily participates in coupling reactions with carboxylic acids, providing access to a diverse range of amides incorporating the 3-phenyloxetane motif.

Causality Behind Experimental Choices:

  • Starting Material: The amine is supplied as a hydrochloride salt to enhance stability and shelf-life. The salt is not sufficiently nucleophilic for the coupling reaction.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the hydrochloride salt in situ, liberating the free primary amine for reaction. Typically, 2.0-2.5 equivalents are used: one to neutralize the HCl salt and another to quench the acid generated during the coupling reagent activation.

  • Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.

  • Solvent: Anhydrous, polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices as they effectively dissolve the reactants and do not interfere with the reaction mechanism.

G cluster_prep Reaction Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification AmineHCl 3-(3-Fluorophenyl)oxetan -3-amine HCl FreeAmine Free Amine (in situ) AmineHCl->FreeAmine Neutralization CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate CarboxylicAcid->ActiveEster Activation Solvent Anhydrous DMF/DCM Solvent->FreeAmine Neutralization Base DIPEA (2.2 eq) Base->FreeAmine Neutralization CouplingReagent HATU or EDC/HOBt (1.1 eq) CouplingReagent->ActiveEster Activation Coupling Nucleophilic Attack ActiveEster->Coupling FreeAmine->Coupling Quench Aqueous Workup Coupling->Quench Extract Extraction (e.g., EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Final Amide Product Purify->Product

Caption: Generalized workflow for amide bond formation.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add this compound (1.1 eq), HATU (1.1 eq), and DIPEA (2.2 eq) sequentially to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.

  • Workup (Quench): Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired amide product.

Application 2: Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds, providing access to secondary amines.[10][11] This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the target amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most modern reductive aminations.[12] It is a mild and selective reducing agent that is not protic and will not readily reduce the starting aldehyde or ketone, thus minimizing side reactions. It is particularly effective at reducing the protonated iminium ion formed under slightly acidic conditions.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents. DCE is often preferred for its ability to dissolve a wide range of substrates and its compatibility with the reaction conditions.

  • Acid Catalyst (Optional): A small amount of acetic acid (AcOH) can be added to catalyze the formation of the imine/iminium ion, which is the species that is actually reduced. This is often beneficial for less reactive carbonyl compounds.

  • Stability Note: The oxetane ring is generally stable under these mild reductive amination conditions. However, it is crucial to avoid strongly acidic conditions during the reaction or workup, as this can promote ring-opening of the oxetane moiety.[13]

G cluster_prep Reaction Preparation cluster_reaction Condensation & Reduction cluster_workup Workup & Purification AmineHCl 3-(3-Fluorophenyl)oxetan -3-amine HCl FreeAmine Free Amine (in situ) AmineHCl->FreeAmine Neutralization Carbonyl Aldehyde or Ketone (R-CO-R') Imine Imine/Iminium Intermediate Carbonyl->Imine Condensation Solvent Anhydrous DCE/THF Solvent->FreeAmine Neutralization Base DIPEA (1.1 eq) Base->FreeAmine Neutralization FreeAmine->Imine Condensation Reduction In Situ Reduction Imine->Reduction Reducer NaBH(OAc)3 (1.5 eq) Reducer->Reduction Quench Aqueous NaHCO3 Workup Reduction->Quench Extract Extraction (e.g., DCM) Quench->Extract Purify Column Chromatography Extract->Purify Product Final Secondary Amine Purify->Product

Caption: Generalized workflow for reductive amination.

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.0-1.2 eq), and anhydrous DCE (to 0.1 M).

  • Neutralization: Add DIPEA or TEA (1.1 eq) to liberate the free amine and stir for 5-10 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup (Quench): Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the desired secondary amine.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central.[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.[Link]

  • This compound (C9H10FNO). PubChem.[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.[Link]

  • Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse.[Link]

  • Tips and tricks for difficult amide bond formation? Reddit.[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate.[Link]

  • Amide bond formation by using amino acid fluorides. Semantic Scholar.[Link]

Sources

Application Notes and Protocols: 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. This document provides an in-depth exploration of the compound's utility as a privileged structural motif in the design of novel therapeutics, with a focus on its role in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The protocols detailed herein are designed to provide a practical framework for the evaluation of compounds incorporating this valuable scaffold.

Introduction: The Strategic Value of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable scaffold in contemporary drug discovery.[1][2] Its incorporation into drug candidates can lead to significant improvements in key physicochemical and pharmacokinetic properties. The strained nature of the oxetane ring imparts unique conformational constraints and electronic properties, making it an attractive bioisostere for commonly used functional groups such as gem-dimethyl and carbonyl groups.[3][4]

The strategic introduction of an oxetane moiety can confer several advantages:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane oxygen atom can improve the solubility of highly lipophilic drug candidates, a critical factor for oral bioavailability.[4]

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, leading to a longer half-life in vivo.[4]

  • Reduced Lipophilicity: In an effort to move away from "greasy" molecules, the incorporation of an oxetane can reduce a compound's lipophilicity, which can in turn reduce off-target effects and improve safety profiles.[3]

  • Three-Dimensionality: The sp³-rich nature of the oxetane ring provides a rigid, three-dimensional scaffold that can effectively orient key pharmacophoric elements for optimal interaction with biological targets.[5][6]

The subject of this guide, this compound, combines the benefits of the oxetane ring with the well-established role of fluorine in medicinal chemistry. The fluorine atom can enhance binding affinity, modulate pKa, and block metabolic sites, further refining the drug-like properties of the parent molecule.

Core Applications in Drug Discovery Programs

The 3-(3-Fluorophenyl)oxetan-3-amine scaffold has demonstrated significant potential in two major therapeutic areas: oncology, through the development of kinase inhibitors, and metabolic diseases, via the modulation of GPCRs.

Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 3-aryloxetan-3-amine motif has been successfully incorporated into a variety of kinase inhibitors to enhance their potency, selectivity, and pharmacokinetic profiles.[1]

Case Study: Aurora Kinase B Inhibitors

Aurora Kinase B (AURKB) is a key regulator of mitosis, and its overexpression is common in many human cancers.[7][8] The development of selective AURKB inhibitors is a promising therapeutic strategy. The 3-(3-Fluorophenyl)oxetan-3-amine moiety can be utilized as a key building block in the synthesis of novel AURKB inhibitors, where the oxetane provides a desirable vector for exiting the binding pocket and the fluorophenyl group can engage in favorable interactions with the target.

Protocol 1: In Vitro Kinase Inhibition Assay (Aurora Kinase B)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound containing the 3-(3-Fluorophenyl)oxetan-3-amine scaffold against AURKB.

Objective: To determine the IC50 value of a test compound against Aurora Kinase B.

Materials:

  • Recombinant human Aurora Kinase B enzyme

  • Biotinylated substrate peptide (e.g., Kemptide)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (solubilized in DMSO)

  • Positive control inhibitor (e.g., AZD1152-HQPA)

  • HTRF® KinEASE™-STK S1 Kit (Cisbio) or similar detection reagents

  • 384-well low-volume white microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a mixture of the AURKB enzyme and the biotinylated substrate peptide in kinase buffer. Add 4 µL of this mixture to each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for AURKB.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagents (e.g., Eu³⁺-cryptate labeled anti-phospho-serine/threonine antibody and XL665-labeled streptavidin) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Rationale for Experimental Choices:

  • TR-FRET Detection: This method offers a robust and sensitive way to measure kinase activity in a high-throughput format with minimal interference from compound fluorescence.

  • ATP Concentration at Km: Performing the assay at the Km of ATP for the kinase allows for the accurate determination of competitive inhibitors.

  • Positive and Vehicle Controls: These are essential for validating the assay performance and normalizing the data.

GPCR Modulators

G-protein coupled receptors are the largest family of transmembrane proteins and are the targets of a significant portion of currently marketed drugs.[9] The 3-aryloxetan-3-amine scaffold has emerged as a promising structural motif for the development of novel GPCR modulators, particularly for metabolic diseases.[5][10]

Case Study: GLP-1 Receptor Agonists

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a well-validated target for the treatment of type 2 diabetes and obesity.[5] Small molecule agonists of GLP-1R are highly sought after as alternatives to injectable peptide-based therapies. The 3-phenyloxetan-3-amine core has been shown to be crucial for the activity of a new class of oral GLP-1R agonists.[10]

Protocol 2: GPCR Activation Assay (GLP-1 Receptor)

This protocol outlines a cell-based assay to measure the activation of the GLP-1R by a test compound incorporating the 3-(3-Fluorophenyl)oxetan-3-amine scaffold.

Objective: To determine the EC50 value of a test compound for the activation of the GLP-1 Receptor.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor (or other suitable cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Test compound (solubilized in DMSO).

  • Positive control agonist (e.g., GLP-1 (7-36) amide).

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

  • 384-well white cell culture plates.

  • Plate reader capable of HTRF detection.

Procedure:

  • Cell Seeding: Seed the GLP-1R expressing cells into 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer.

  • Cell Treatment: Remove the cell culture medium and add the diluted test compound or control to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a homogenous assay format like HTRF, following the manufacturer's protocol.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the fold increase in cAMP production for each concentration of the test compound and plot the results to determine the EC50 value.

Rationale for Experimental Choices:

  • Cell-Based Assay: This format provides a more physiologically relevant measure of compound activity compared to a simple binding assay.

  • cAMP Detection: GLP-1R is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP. Measuring cAMP levels is a direct readout of receptor activation.

  • Stable Cell Line: Using a cell line that stably expresses the receptor of interest ensures consistent and reproducible results.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁ClFNOEvitaChem[11]
Molecular Weight203.64 g/mol EvitaChem[11]
AppearanceSolidCymitQuimica
Purity>97%CymitQuimica

Table 2: Representative Biological Activity Data for Oxetane-Containing Compounds

Compound ClassTargetAssayPotencyReference
Thiophene-pyrazoloureaJNK3Enzymatic InhibitionIC50 = 35 nMHuang et al., 2023[1]
Quinazoline DerivativeAurora Kinase BEnzymatic InhibitionSub-nanomolarTran et al., 2025[7]
3-Phenyloxetane DerivativeGLP-1RCell-based ActivationEC50 = 1.2 nMBenchChem[10]

Visualization of Key Concepts

Diagram 1: General Drug Discovery Workflow Incorporating this compound

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation A 3-(3-Fluorophenyl)oxetan-3-amine HCl (Starting Material) B Synthesis of Derivatives A->B C Primary Screening (e.g., Kinase Panel) B->C D Secondary Assays (IC50/EC50 Determination) C->D E Selectivity Profiling D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Pharmacokinetic Studies G->H I Efficacy in Disease Models H->I J J I->J Candidate Selection GLP1R_Pathway cluster_membrane Cell Membrane GLP1R GLP-1R G_protein G Protein (Gs) GLP1R->G_protein activates Ligand GLP-1 Agonist (Oxetane Derivative) Ligand->GLP1R binds AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Insulin Secretion (in Pancreatic β-cells) PKA->Cellular_Response leads to

Caption: Simplified signaling pathway of GLP-1 receptor activation in pancreatic β-cells.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique structural and physicochemical properties make it an attractive scaffold for the development of novel therapeutics targeting a range of diseases. The application notes and protocols provided herein offer a foundation for researchers to explore the potential of this compound and its derivatives in their own drug discovery programs.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 37713805. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(5), 1847-1859. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising bioisosteres for carbonyl groups. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Showell, G. A., & Mills, J. S. (2023). Oxetanes in drug discovery campaigns. Journal of Medicinal Chemistry, 66(18), 12547-12563. [Link]

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • PubChem. (n.d.). 3-Phenyloxetan-3-amine. [Link]

  • Lu, S., & Zhang, J. (2019). Design of allosteric modulators that change GPCR G protein subtype selectivity. Cell, 177(5), 1245-1255. [Link]

  • Google Patents. (n.d.). BRPI0910179A2 - Amine compound, pharmaceutical composition and use of amine compound.
  • Lu, S., & Zhang, J. (2016). Allosteric modulation of class A GPCRs: targets, agents, and emerging concepts. ACS Chemical Neuroscience, 7(8), 1036-1052. [Link]

  • Google Patents. (n.d.). IL259394A - Amine prodrugs of pharmaceutical compounds.
  • ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2019). GPCR allosteric modulators: mechanistic advantages and therapeutic applications. Nature Reviews Drug Discovery, 18(12), 929-947. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies: 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Oxetane Moieties in Enzyme Inhibition

In the landscape of modern drug discovery, the strategic incorporation of novel chemical scaffolds is paramount to developing potent and selective therapeutic agents. 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride represents a compelling chemical entity, distinguished by the presence of an oxetane ring. The oxetane motif, a four-membered cyclic ether, is increasingly recognized for its ability to confer advantageous physicochemical properties to small molecules.[1][2] These properties, including enhanced aqueous solubility, improved metabolic stability, and the ability to modulate the basicity of proximal amines, make oxetane-containing compounds attractive candidates for enzyme inhibitors.[1][2][3] The unique stereoelectronic properties of the oxetane ring can also facilitate critical interactions within an enzyme's active site, such as hydrogen bonding, thereby contributing to binding affinity and inhibitory potency.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition studies. While the specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural features suggest potential activity against a range of enzymes, particularly those with active sites that can accommodate a fluorophenyl group and engage in hydrogen bonding with the oxetane and amine functionalities. For the purpose of illustrating a practical application, this guide will focus on a hypothetical study targeting a protein kinase, a ubiquitous class of enzymes in cellular signaling and a frequent target for inhibitor development.

PART 1: Foundational Concepts in Enzyme Inhibition

Before delving into specific protocols, it is crucial to understand the fundamental principles of enzyme inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[5] The study of enzyme inhibitors is vital for understanding metabolic pathways, designing drugs, and elucidating enzyme mechanisms.[6][7]

There are two primary categories of reversible inhibitors:

  • Competitive Inhibitors: These inhibitors resemble the substrate and bind to the active site, preventing the substrate from binding.[5] This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency.[5][6] Increasing the substrate concentration does not overcome this type of inhibition.

  • Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex, preventing the conversion of the substrate to the product.[6]

The initial goal of an inhibition study is typically to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8]

PART 2: Experimental Design and Protocols

A robust enzyme inhibition study requires careful planning and execution. The following sections provide detailed protocols for characterizing the inhibitory potential of this compound against a hypothetical protein kinase.

Essential Preliminary Steps: Reagent Preparation and Assay Optimization

Causality Behind Experimental Choices: The reliability of any enzyme assay is critically dependent on the quality of the reagents and the optimization of the assay conditions. The buffer composition, pH, and ionic strength can significantly impact enzyme activity and stability.[9][10][11][12]

Protocol 1: Preparation of Stock Solutions and Assay Buffer

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Rationale: DMSO is a common solvent for organic molecules in biological assays; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced enzyme inhibition or denaturation.[13]

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protein kinase in a suitable storage buffer (e.g., containing glycerol for stability) and store at -80°C.

  • Substrate Stock Solution: Prepare a stock solution of the specific peptide substrate for the kinase in the assay buffer.

  • ATP Stock Solution: Prepare a stock solution of adenosine triphosphate (ATP) in the assay buffer.

  • Assay Buffer: A typical kinase assay buffer might consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Rationale: This buffer system maintains a physiological pH, provides the necessary divalent cation (Mg²⁺) for kinase activity, chelates contaminating divalent cations, and includes a non-ionic detergent to prevent aggregation.[10]

Protocol 2: Enzyme and Substrate Titration for Optimal Assay Conditions

  • Enzyme Titration: Perform a serial dilution of the kinase to determine the optimal concentration that yields a linear reaction rate over a defined time period (e.g., 30-60 minutes).

  • Substrate Titration (Michaelis-Menten Kinetics): Determine the Michaelis constant (Km) for the peptide substrate and ATP by measuring the initial reaction rates at various substrate concentrations while keeping the other substrate at a saturating concentration. Rationale: Running the inhibition assay at a substrate concentration near its Km value allows for the sensitive detection of competitive inhibitors.[14]

Determining the IC50 Value

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Stocks (Inhibitor, Enzyme, Substrate, ATP) B Prepare Serial Dilutions of Inhibitor A->B C Dispense Inhibitor Dilutions into 96-well plate B->C D Add Enzyme to wells (pre-incubate) C->D E Initiate reaction by adding Substrate/ATP mix D->E F Incubate for optimized time E->F G Stop reaction and measure signal F->G H Calculate % Inhibition relative to controls G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Fit data to a sigmoidal dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for determining the IC50 value.

Protocol 3: IC50 Determination Assay

  • Plate Setup: In a 96-well plate, set up the following controls:

    • Negative Control (0% Inhibition): Enzyme, substrate, ATP, and DMSO (no inhibitor).

    • Positive Control (100% Inhibition): Substrate, ATP, and DMSO (no enzyme).

  • Inhibitor Addition: Add serial dilutions of this compound to the experimental wells.

  • Enzyme Addition: Add the optimized concentration of the protein kinase to all wells except the positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP (at their predetermined optimal concentrations) to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for the predetermined linear time period.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence, fluorescence, or absorbance) with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.[1]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[8]

Table 1: Hypothetical IC50 Data for this compound against a Protein Kinase

Inhibitor Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
IC50 (µM) 1.05
Elucidating the Mechanism of Inhibition (MOI)

Causality Behind Experimental Choices: To understand how an inhibitor works, it is essential to determine its mechanism of action (MOI). This is typically achieved by measuring the effect of the inhibitor on the enzyme's kinetics with respect to its substrate(s).[14]

Mechanism of Inhibition (MOI) Study Workflow

MOI_Workflow cluster_plots Interpreting Lineweaver-Burk Plots A Set up multiple fixed concentrations of inhibitor B For each inhibitor concentration, vary the substrate concentration A->B C Measure initial reaction velocities (V₀) for each condition B->C D Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) C->D E Analyze plot to determine mechanism of inhibition D->E F Competitive: Lines intersect on y-axis (Vmax unchanged, Km increases) E->F If G Non-competitive: Lines intersect on x-axis (Vmax decreases, Km unchanged) E->G If H Uncompetitive: Parallel lines (Vmax and Km decrease) E->H If

Caption: Workflow for determining the mechanism of inhibition.

Protocol 4: Mechanism of Inhibition Study

  • Assay Setup: Perform the kinase assay with multiple fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control.

  • Substrate Variation: For each inhibitor concentration, vary the concentration of one substrate (e.g., the peptide substrate) while keeping the other (ATP) at a saturating concentration.

  • Data Collection: Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the data using a double reciprocal plot, such as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[4]

    • Analyze the changes in the apparent Vmax (the y-intercept) and Km (the x-intercept) to determine the mode of inhibition.

PART 3: Data Interpretation and Trustworthiness

A self-validating system is crucial for ensuring the trustworthiness of the experimental results. This involves the consistent use of appropriate controls and a thorough understanding of the potential pitfalls.

  • Controls are Key: Always include positive and negative controls in every assay plate to ensure that the enzyme is active and that the signal is not due to background noise.[3][14]

  • DMSO Concentration: Ensure that the concentration of DMSO is consistent across all wells to avoid solvent-induced artifacts.[13][14]

  • Data Fitting: Use appropriate statistical software for curve fitting and IC50 determination. Be mindful of the assumptions of the model used.

  • Reproducibility: All experiments should be performed with technical and biological replicates to ensure the reproducibility of the findings.[8]

Conclusion

This compound is a valuable tool for enzyme inhibition studies due to the favorable properties imparted by the oxetane moiety. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory potential, from initial IC50 determination to elucidating the mechanism of action. By adhering to sound experimental design, including proper controls and data analysis, researchers can confidently assess the inhibitory activity of this and other novel compounds, thereby advancing the field of drug discovery.

References

  • Puchkova, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Patsnap Synapse. (2024). What Are the Applications of Biochemical Buffers in Enzyme Assays?. Retrieved from [Link]

  • Figueiredo, A. S. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Patsnap Synapse. (2024). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

  • Lounsbury, N. W., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • LibreTexts. (2024). 10: Enzymes and pH Buffer. Retrieved from [Link]

  • Ramharack, P., & Soliman, M. E. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40581-40591. [Link]

  • Thakkar, S., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(4), 1030-1040. [Link]

  • GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. Retrieved from [Link]

  • JoVE. (2019). Video: Enzyme Inhibition. Retrieved from [Link]

  • Khan, S. (2016). Ch 12 Enzyme Inhibition and control v2015. YouTube. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2: Control of Enzymatic Activity – Introductory Biochemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10FNO). Retrieved from [Link]

  • RayBiotech. (n.d.). Enzyme Inhibitors Role. Retrieved from [Link]

  • chemsrc.com. (n.d.). This compound,97%. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

Sources

Introduction: The Rise of the Oxetane Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Functionalization of Oxetanes for Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its value lies in a unique combination of properties: the strained ring is polar and can act as a strong hydrogen-bond acceptor, yet it often imparts remarkable metabolic stability.[3][4] In drug design, oxetanes are frequently employed as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][5] This substitution can profoundly improve critical drug-like properties, including aqueous solubility, lipophilicity (LogD), and metabolic clearance, without significantly increasing molecular weight.[2][4] Furthermore, the rigid, three-dimensional structure of the oxetane ring can lock molecules into more favorable conformations for target binding.[6]

The growing appreciation for these benefits has spurred the development of robust synthetic methodologies to incorporate oxetanes and their derivatives, particularly amino-oxetanes, into drug candidates.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of trusted protocols for both the formation of the core oxetane ring and its subsequent amination, a key transformation for accessing a vast and valuable chemical space.

Part A: Core Protocols for Oxetane Ring Formation

The construction of the strained four-membered ring is the critical first step. While numerous methods exist, including epoxide ring expansions and various cycloadditions, we will focus on two of the most versatile and widely adopted strategies: the intramolecular Williamson etherification and the Paternò-Büchi [2+2] photocycloaddition.[1][4]

G end_A end_A start_B start_B end_A->start_B Oxidation/ Functionalization

Protocol 1: Oxetane Synthesis via Intramolecular Williamson Etherification

This classical C–O bond-forming cyclization is a robust method for synthesizing oxetanes from 1,3-diols.[1][7] The strategy involves converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate), followed by intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions.

Causality and Experimental Choices:

  • Leaving Group Selection: A primary alcohol is typically converted to the leaving group while the more sterically hindered secondary alcohol acts as the nucleophile. Tosylates (Ts) and mesylates (Ms) are excellent choices as they are highly reactive leaving groups.

  • Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the alcohol without competing in intermolecular side reactions. Sodium hydride (NaH) is commonly used as it generates the highly nucleophilic alkoxide and hydrogen gas, which simply evolves from the reaction. Potassium tert-butoxide (KOtBu) is another effective choice.[7]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base but do not interfere with the nucleophilicity of the alkoxide.

Step-by-Step Methodology:

  • Monotosylation of the Diol:

    • Dissolve the 1,3-diol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH₄Cl solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting monotosylate by flash chromatography.

  • Cyclization to the Oxetane:

    • Add the purified monotosylate (1.0 eq) to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under nitrogen.

    • Allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.

    • Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully in vacuo (oxetanes can be volatile).

    • Purify the crude product by chromatography to yield the desired oxetane.

Parameter Typical Value/Reagent Rationale
Substrate 1,3-propanediol derivativeProvides the carbon backbone for the ring.
Leaving Group Tosylate, MesylateExcellent leaving groups for Sₙ2 displacement.
Base NaH, KOtBuStrong, non-nucleophilic base to form the alkoxide.
Solvent Anhydrous THF, DMFPolar aprotic solvent stabilizes intermediates.
Temperature 0 °C to RefluxInitial cooling for safety, heating to drive cyclization.
Protocol 2: The Paternò-Büchi [2+2] Photocycloaddition

The Paternò-Büchi reaction is a powerful and atom-economical method for constructing oxetane rings in a single step from a carbonyl compound and an alkene.[8][9] The reaction is initiated by photochemical excitation of the carbonyl compound, which then reacts with the ground-state alkene through a 1,4-biradical intermediate to form the oxetane.[10]

Causality and Experimental Choices:

  • Light Source: Traditionally, high-energy UV light (e.g., from a medium-pressure mercury lamp) is used to excite the carbonyl compound.[11] However, recent advances allow the use of visible light in combination with a suitable photocatalyst, which is often safer and more selective.[11]

  • Reactant Choice: The reaction is most efficient between an excited aldehyde or ketone and an electron-rich alkene.[12]

  • Solvent and Additives: The choice of solvent can influence reaction efficiency. In some cases, competing alkene dimerization can be a significant side reaction. This can often be suppressed by using an additive, such as p-xylene, which acts as a triplet sensitizer quencher for the alkene.[12]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a quartz reaction vessel (if using UV light) or a standard borosilicate glass vessel (for visible light), dissolve the carbonyl compound (1.0 eq) and the alkene (1.5-3.0 eq).

    • If required, add the photocatalyst (e.g., an iridium complex, 1-2 mol%) or additive (p-xylene, 1.0 eq).[12]

    • Use a suitable solvent like acetonitrile or acetone, ensuring the concentration is appropriate for light penetration (typically 0.1 M).

    • Degas the solution for 15-20 minutes with a stream of nitrogen or argon to remove oxygen, which can quench the excited triplet state.

  • Irradiation:

    • Place the vessel in a photochemical reactor equipped with the appropriate lamp (e.g., 300 nm UV lamp) and a cooling system to maintain a constant temperature (e.g., 20 °C).

    • Irradiate the stirred solution for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the oxetane product(s). Note that regio- and stereoisomers may be formed.

Part B: Key Protocols for the Amination of Oxetanes

With the oxetane core in hand, the next critical step is the introduction of an amine. This is most commonly achieved by starting with a ketone-functionalized oxetane, oxetan-3-one, which is a readily accessible building block.[13]

Protocol 3: Amination via Reductive Amination of Oxetan-3-one

Reductive amination is a highly reliable and versatile one-pot method for converting a ketone into an amine.[14][15] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine.[16]

// Nodes ketone [label="Oxetan-3-one"]; amine [label="R¹R²NH"]; hemiaminal [label="Hemiaminal Intermediate"]; h2o_out [label="- H₂O"]; iminium [label="Iminium Ion"]; reductant [label="[H⁻] (e.g., NaBH(OAc)₃)"]; product [label="3-Aminooxetane"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Edges ketone -> p1 [arrowhead=none]; amine -> p1 [arrowhead=none]; p1 -> hemiaminal [label=" Nucleophilic\n Attack"]; hemiaminal -> p2 [label=" Dehydration"]; p2 -> iminium; p2 -> h2o_out [style=invis]; // keep h2o to the side reductant -> iminium [label=" Reduction", dir=back]; iminium -> product;

// Rank alignment {rank=same; ketone; amine;} {rank=same; reductant; product;} } end_dot Caption: Mechanism of reductive amination of oxetan-3-one.

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[17] It is mild enough that it will not reduce the starting ketone but is highly effective at reducing the iminium ion intermediate. This selectivity allows the entire reaction to be performed in a single pot. Sodium cyanoborohydride (NaBH₃CN) is another classic choice but is more toxic.[14][18]

  • Solvent: 1,2-Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents.[17]

  • Acid Catalyst: A catalytic amount of acetic acid is often added. It protonates the carbonyl to activate it for nucleophilic attack and facilitates the dehydration of the hemiaminal intermediate to form the iminium ion, which is the species that is ultimately reduced.[17]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask under a nitrogen atmosphere, add oxetan-3-one (1.0 eq), the desired primary or secondary amine (1.1 eq), and 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (2.0 eq for primary amines, catalytic for secondary).

    • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The addition may be exothermic.

    • Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS or TLC until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash chromatography or crystallization to yield the 3-aminooxetane derivative.

Parameter Typical Value/Reagent Rationale
Substrate Oxetan-3-oneReadily available, reactive ketone on the oxetane core.
Amine Primary or Secondary AmineThe nitrogen source for the final product.
Reducing Agent NaBH(OAc)₃Mildly and selectively reduces the iminium ion intermediate.
Solvent DCE, THFAprotic solvent compatible with all reagents.
Catalyst Acetic AcidFacilitates iminium ion formation.

Conclusion and Outlook

The protocols detailed in this guide represent foundational, field-proven methods for the synthesis and amination of oxetanes. The Williamson etherification and Paternò-Büchi reaction provide reliable entry points to the core oxetane scaffold, while reductive amination of oxetan-3-one offers a powerful and highly modular approach to installing the crucial amino functionality.[7][12][19] By understanding the causality behind each experimental step, researchers can adapt and optimize these protocols for their specific targets. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, a mastery of oxetane chemistry will remain an invaluable skill for any medicinal or synthetic chemist.

References

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150–12233. [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

  • UCSF. (n.d.). Oxetane synthesis. University of California San Francisco. [Link]

  • Šlachta, R., & Císařová, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Šlachta, R., & Císařová, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois. [Link]

  • Steen, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13296–13329. [Link]

  • Wang, Y., et al. (2017). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]

  • Šlachta, R., & Císařová, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PubMed. [Link]

  • Griesbeck, A. G., & Kropf, M. M. (2022). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Europe PMC. [Link]

  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2022). Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • D'Auria, M. (2013). Oxetane synthesis through the Paternò-Büchi reaction. PubMed. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Huang, H., Zhang, T., & Sun, J. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • van der Pijl, R., et al. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry. [Link]

  • Nishikubo, T. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]

  • Huang, H., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science. [Link]

  • Huang, H., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. PubMed. [Link]

  • Check, C. T., & Hull, K. L. (2018). Tandem Amination/Oxetane Ring Opening toward Benzomorpholines. Organic Letters. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Huang, H., et al. (2020). Initial results between 3-aminooxetanes and thiocarbonyl compounds. ResearchGate. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. Molecules, 16(5), 3955–3973. [Link]

  • Huang, H., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Albitz, K., et al. (2022). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. The Journal of Organic Chemistry. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Hull, K. L. (2022). Transition metal-catalyzed amination reactions. Morressier. [Link]

Sources

The Strategic Incorporation of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride in the Development of Novel Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane motif has emerged as a privileged structural element in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon drug candidates.[1][2][3] This guide provides an in-depth exploration of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride, a key building block for the synthesis of innovative therapeutics. We will dissect the rationale behind its use, detailing its impact on molecular properties and pharmacological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a case study on the synthesis of a clinical-stage therapeutic, thereby empowering the strategic application of this versatile scaffold in drug discovery programs.

Introduction: The Oxetane Moiety as a Bioisosteric Game-Changer

The pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles is a central challenge in pharmaceutical sciences. The four-membered oxetane ring has gained significant traction as a versatile bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl moieties.[2][4] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional architecture that can enhance target engagement.[5][6]

The subject of this guide, this compound, combines the benefits of the oxetane ring with the synthetic versatility of a primary amine and the electronic modulation of a fluorophenyl group.[7] The fluorine atom can influence the compound's pKa, metabolic stability, and binding interactions, making it a valuable tool for fine-tuning the properties of a lead compound. The primary amine serves as a crucial handle for the introduction of diverse chemical functionalities, allowing for the exploration of a wide chemical space.

Physicochemical and Pharmacokinetic Advantages of Oxetane Incorporation

The strategic replacement of other functional groups with an oxetane ring can lead to a range of benefits that address common liabilities in drug candidates.

Key Advantages of the Oxetane Moiety:

  • Enhanced Solubility: The polar nature of the ether oxygen in the oxetane ring can improve aqueous solubility, a critical factor for oral bioavailability.[2][5]

  • Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation compared to other groups, potentially leading to a longer half-life and improved pharmacokinetic profile.[5]

  • Reduced Lipophilicity: The introduction of an oxetane can lower the lipophilicity (LogP) of a molecule, which can be advantageous for reducing off-target effects and improving the overall ADME profile.[3]

  • Modulation of Basicity: When placed adjacent to an amine, the electron-withdrawing nature of the oxetane can reduce the basicity of the nitrogen atom, which can be beneficial for avoiding hERG channel interactions and improving cell permeability.[1][5]

  • Three-Dimensionality: The rigid, sp3-hybridized nature of the oxetane ring provides a defined three-dimensional structure that can be exploited to optimize binding to the target protein.[4][8]

PropertyImpact of Oxetane IncorporationReference
Aqueous Solubility Generally Increased[2][5]
Metabolic Stability Typically Enhanced[5]
Lipophilicity (LogP) Often Decreased[3]
Adjacent Amine pKa Reduced[1][5]
Molecular Shape Increased 3D Character[4][8]

Application Case Study: Synthesis of a Small-Molecule GLP-1R Agonist

To illustrate the practical application of 3-aryl-3-amino-oxetane scaffolds, we will examine the synthesis of Danuglipron (PF-06882961), an orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) that has undergone clinical trials for the treatment of type 2 diabetes and obesity.[1][2][9] While the exact starting material for the large-scale synthesis of Danuglipron may differ, the core structure contains a 3-amino-oxetane moiety that is conceptually analogous to this compound.

Background: The GLP-1 Receptor as a Therapeutic Target

The GLP-1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[1][6] Activation of the GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[7][10] These effects make GLP-1R agonists a powerful therapeutic class for the management of type 2 diabetes and obesity.[7]

Signaling Pathway of GLP-1 Receptor Agonists

Upon agonist binding, the GLP-1R undergoes a conformational change that activates the intracellular Gαs subunit of the heterotrimeric G-protein complex. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Increased cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2A (EPAC2A), leading to the downstream effects of insulin secretion and improved glucose control.[7] Small-molecule agonists like Danuglipron are designed to mimic the action of native GLP-1 at the receptor.[11]

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1_Agonist GLP-1 Agonist (e.g., Danuglipron) GLP1R GLP-1 Receptor GLP-1_Agonist->GLP1R Binds to G_Protein G-Protein (Gαs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2A EPAC2A cAMP->EPAC2A Activates Insulin_Secretion Insulin Secretion & Glucose Homeostasis PKA->Insulin_Secretion EPAC2A->Insulin_Secretion

Caption: GLP-1R Signaling Pathway.

Synthetic Protocol: N-Acylation of this compound

The following protocol describes a general method for the N-acylation of this compound with a carboxylic acid, a key step in the synthesis of many therapeutics, including analogs of Danuglipron. This reaction forms a stable amide bond, coupling the oxetane-containing fragment to another part of the target molecule.

N_Acylation_Workflow start Start reagents Reagents: - 3-(3-Fluorophenyl)oxetan-3-amine HCl - Carboxylic Acid - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) start->reagents setup Reaction Setup: - Combine reagents in a dry flask under an inert atmosphere (N₂). reagents->setup reaction Reaction: - Stir at room temperature for 4-12 hours. setup->reaction monitoring Monitoring: - Track progress with TLC or LC-MS. reaction->monitoring workup Aqueous Work-up: - Quench with water. - Extract with an organic solvent (e.g., EtOAc). monitoring->workup purification Purification: - Purify by flash column chromatography. workup->purification product Final Product: - N-acylated oxetane derivative purification->product end End product->end

Sources

Application Notes and Protocols for the Incorporation of Oxetane Motifs into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a strategically important motif in modern drug discovery.[1][2][3] Its growing prevalence stems from its unique combination of physicochemical properties: the oxetane is a small, polar, and three-dimensional scaffold that can profoundly and beneficially influence the characteristics of a drug candidate.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of oxetane motifs into drug candidates. We will delve into the rationale behind their use, provide detailed synthetic protocols, and outline methods for evaluating their impact, thereby offering a practical framework for leveraging the "oxetane advantage."

Historically, the incorporation of small, strained rings into drug candidates was often met with skepticism due to concerns about chemical instability.[2][3] However, extensive research has demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes exhibiting notable stability.[2][3] This realization, coupled with pioneering work demonstrating their value as bioisosteres, has fueled an "oxetane rush" in the medicinal chemistry community.[2][3]

Oxetanes are frequently employed as bioisosteric replacements for common functional groups such as gem-dimethyl and carbonyl moieties.[5][6][7] This strategy often leads to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp³ character of the molecule.[5][6][8][9] Furthermore, the electron-withdrawing nature of the oxetane ring can be strategically utilized to modulate the basicity of adjacent amines, a critical parameter for optimizing drug-like properties and avoiding off-target effects.[1][4]

This guide will provide not just a list of procedures, but a deeper understanding of the causality behind experimental choices, empowering researchers to make informed decisions in their drug discovery programs.

Strategic Considerations for Oxetane Incorporation

The decision to incorporate an oxetane motif should be driven by a clear understanding of the desired property modulation. The following sections outline the key benefits that can be achieved.

Enhancing Physicochemical Properties

The introduction of an oxetane can lead to dramatic improvements in a compound's physicochemical profile.

  • Aqueous Solubility: The polar nature of the oxetane ring often leads to a significant increase in aqueous solubility.[1][6][8] This is a crucial advantage in drug development, as poor solubility can hinder absorption and bioavailability.

  • Lipophilicity (LogD): Oxetanes can serve as less lipophilic alternatives to gem-dimethyl groups, allowing for the introduction of steric bulk without a concomitant increase in lipophilicity.[5][6] This can be particularly useful for optimizing compounds to comply with the "rule of five" and other drug-likeness criteria.

  • Basicity (pKa) Modulation: The inductive electron-withdrawing effect of the oxetane ring can significantly reduce the pKa of nearby basic functional groups.[1] This tactical placement can be used to fine-tune the ionization state of a molecule at physiological pH, impacting properties such as cell permeability and off-target activity (e.g., hERG inhibition).[4]

Improving Pharmacokinetic Properties

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure.

  • Metabolic Stability: Oxetanes can act as metabolic blockers, shielding adjacent, more labile sites from enzymatic degradation by cytochrome P450 enzymes.[2][6][10] Replacing metabolically susceptible groups like gem-dimethyl or carbonyl moieties with an oxetane can lead to a substantial increase in metabolic stability.[2][6][10]

The following table summarizes the comparative effects of incorporating an oxetane motif on key drug-like properties.

PropertyChange upon Oxetane IncorporationRationale
Aqueous Solubility Often significantly increasedIntroduction of a polar ether oxygen.[1][6][8]
Lipophilicity (LogD) Can be reduced compared to isosteresLess lipophilic than gem-dimethyl groups.[5][6]
Metabolic Stability Generally enhancedActs as a metabolic shield for adjacent groups.[2][6][10]
Amine Basicity (pKa) Reduced for adjacent aminesInductive electron-withdrawing effect of the oxetane.[1]
Molecular Weight Minimal increaseSmall and compact motif.[1]
Three-Dimensionality (Fsp³) IncreasedIntroduces sp³-hybridized carbons.[1]

Synthetic Strategies for Oxetane Incorporation

The successful integration of oxetane motifs into drug candidates relies on robust and versatile synthetic methodologies. This section details several key approaches, from the de novo construction of the oxetane ring to the use of pre-functionalized building blocks.

Workflow for Oxetane Incorporation

The general workflow for incorporating an oxetane motif into a lead compound involves several key stages, from initial design to final characterization.

Oxetane Incorporation Workflow Oxetane Incorporation Workflow cluster_0 Design & Synthesis cluster_1 Analysis & Optimization A Lead Compound Identification B Strategic Oxetane Incorporation Design (e.g., as bioisostere) A->B Identify liabilities C Choice of Synthetic Strategy (e.g., Paterno-Büchi, Building Block) B->C Select approach D Synthesis of Oxetane-Containing Analog C->D Execute synthesis E Purification & Characterization (NMR, MS, etc.) D->E Isolate product F In Vitro Property Profiling (Solubility, LogD, Metabolic Stability) E->F Assess properties G Structure-Activity Relationship (SAR) Analysis F->G Compare to lead H Lead Optimization G->H Iterate design

Caption: A generalized workflow for the strategic incorporation of oxetane motifs.

Protocol 1: De Novo Oxetane Synthesis via the Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[11][12][13] This method is particularly useful for creating highly substituted oxetanes.

Materials:

  • Carbonyl-containing substrate

  • Alkene

  • Photoreactor (e.g., with a medium-pressure mercury lamp)

  • Anhydrous, degassed solvent (e.g., benzene, acetonitrile)

  • Inert gas (e.g., nitrogen, argon)

  • Standard glassware for organic synthesis

Protocol:

  • Reaction Setup: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the alkene (1.5-3.0 eq) in the chosen anhydrous, degassed solvent. The concentration should typically be in the range of 0.05-0.2 M.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.

  • Photochemical Reaction: Place the reaction vessel in the photoreactor and irradiate with a suitable light source (e.g., >300 nm to avoid decomposition of starting materials). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired oxetane product.

  • Characterization: Confirm the structure of the purified oxetane by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Causality Behind Choices:

  • Excess Alkene: Using an excess of the alkene helps to drive the reaction to completion and can minimize side reactions of the excited carbonyl compound.

  • Degassed Solvent: Oxygen is a known quencher of triplet excited states, which are often involved in the Paternò-Büchi reaction.[13] Removing oxygen is therefore crucial for efficient reaction.

  • Quartz Vessel: Quartz is transparent to a broad range of UV light, ensuring efficient irradiation of the reaction mixture.

Protocol 2: Incorporation using Oxetane Building Blocks

A highly efficient strategy involves the use of commercially available or readily synthesized oxetane-containing building blocks. Oxetan-3-one is a particularly versatile precursor.[5]

A. Synthesis of a 3-Amino-3-aryloxetane via Reductive Amination of Oxetan-3-one

Materials:

  • Oxetan-3-one

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Reaction Setup: To a solution of the amine (1.0 eq) in DCM, add oxetan-3-one (1.1 eq). If the amine is a salt, neutralize it with a suitable base (e.g., triethylamine) first.

  • Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified 3-aminooxetane derivative by NMR and MS.

B. Synthesis of a 3-Aryl-3-hydroxyoxetane via Grignard Addition to Oxetan-3-one

Materials:

  • Oxetan-3-one

  • Aryl magnesium bromide (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve oxetan-3-one (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C and slowly add the aryl magnesium bromide solution (1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the 3-aryl-3-hydroxyoxetane by NMR and MS.

Diagram of Oxetane Building Block Functionalization

The following diagram illustrates the versatility of oxetan-3-one as a starting point for diverse functionalization.

Oxetane_Building_Blocks Functionalization of Oxetan-3-one cluster_reactions Reaction Types cluster_products Product Classes oxetane_one Oxetan-3-one reductive_amination Reductive Amination (+ R2NH, NaBH(OAc)3) oxetane_one->reductive_amination grignard Grignard Addition (+ ArMgBr) oxetane_one->grignard wittig Wittig Olefination (+ Ph3P=CHR) oxetane_one->wittig amino_oxetane 3-Aminooxetanes reductive_amination->amino_oxetane Forms C-N bond hydroxy_oxetane 3-Hydroxyoxetanes grignard->hydroxy_oxetane Forms C-C bond methylene_oxetane 3-Methyleneoxetanes wittig->methylene_oxetane Forms C=C bond

Caption: Versatile functionalization of oxetan-3-one building block.

Evaluation of Oxetane-Containing Drug Candidates

After successful synthesis, the new oxetane-containing analogs must be rigorously evaluated to determine the impact of the modification.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Materials:

  • Test compound and a positive control (a compound with known metabolic instability)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for LC-MS analysis

  • Incubator or water bath at 37 °C

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the liver microsomes, phosphate buffer, and the test compound at the desired final concentration.

  • Initiation of Reaction: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with the internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Comparative Data Analysis:

The following table provides a template for comparing the metabolic stability of a parent compound with its oxetane-containing analog.

CompoundParent DrugOxetane Analog
In Vitro Half-life (t½, min) e.g., 15e.g., >60
Intrinsic Clearance (CLint, µL/min/mg) e.g., 120e.g., <20

Interpretation: A longer half-life and lower intrinsic clearance for the oxetane analog would indicate improved metabolic stability.[10]

Conclusion

The incorporation of oxetane motifs is a powerful and increasingly validated strategy in drug discovery for optimizing the physicochemical and pharmacokinetic properties of lead compounds. By serving as effective bioisosteres for metabolically labile or lipophilic groups, oxetanes can enhance solubility, improve metabolic stability, and fine-tune basicity, ultimately contributing to the development of safer and more efficacious drug candidates. The synthetic protocols and evaluation methods detailed in this application note provide a practical framework for medicinal chemists to harness the full potential of the oxetane ring in their research endeavors. As synthetic methodologies continue to advance, the strategic application of oxetanes is poised to play an even more significant role in the future of drug design.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Steffens, A. M., & Bräse, S. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12347–12366. [Link]

  • Jatana, N., & Sharma, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11410. [Link]

  • Steffens, A. M., & Bräse, S. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Jatana, N., & Sharma, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(22), 7937–7956. [Link]

  • Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Steffens, A. M., & Bräse, S. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Volochnyuk, D. M., Ryabukhin, S. V., & Komarov, I. V. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • National Institutes of Health. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Slideshare. (2017). Paterno buchi reaction. Slideshare. [Link]

  • National Institutes of Health. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. National Institutes of Health. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

Sources

Application Note: Safe Handling and Storage Protocols for 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS No: 1332839-77-6).[1][2][3] As a fluorinated amine derivative with an oxetane core, this compound is of significant interest in medicinal chemistry and drug development.[4] Its unique structure necessitates a robust understanding of its potential hazards to ensure the safety of laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step protocols grounded in established laboratory safety principles.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is to treat all novel compounds with a high degree of caution. While a specific, validated Safety Data Sheet (SDS) for this exact molecule may not be universally available, a reliable hazard assessment can be constructed by analyzing its structural motifs and data from closely related analogues.

The molecule consists of three key components:

  • A Fluorophenyl Group: The presence of fluorine can significantly alter a molecule's metabolic stability and biological activity.[5]

  • An Oxetane Ring: A four-membered cyclic ether, which is generally stable but can be reactive under certain conditions.[4]

  • An Amine Hydrochloride Salt: This functional group suggests the compound is a solid, potentially hygroscopic, and likely an irritant. Amine hydrochlorides can cause skin and serious eye irritation.[6][7][8]

Based on this analysis and data from similar chemical structures, a presumptive hazard profile has been established.

Table 1: Physicochemical and Hazard Profile

Property Value / Information Source(s)
Chemical Name This compound [1][2]
CAS Number 1332839-77-6 [1][3]
Molecular Formula C₉H₁₁ClFNO [1][4]
Molecular Weight 203.64 g/mol [1][4]
Appearance Solid (Assumed) [9]
GHS Pictogram (Anticipated) Exclamation Mark (GHS07) [6][10]
Signal Word (Anticipated) Warning [6][10]
Hazard Statements (Anticipated) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [6][10][11]

| Precautionary Statements (Anticipated) | P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 |[6][8][12] |

Engineering Controls and Personal Protective Equipment (PPE)

Safe handling relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective measures to mitigate risk.

cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, Eyewash, Shower) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat)

Caption: Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

2.1. Engineering Controls (The First Line of Defense)

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions MUST be performed in a properly functioning chemical fume hood.[5] This is non-negotiable as it contains any airborne dust or aerosols, preventing inhalation exposure.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9][13]

2.2. Personal Protective Equipment (PPE) (The Last Line of Defense)

  • Eye and Face Protection: At a minimum, chemical splash goggles are required.[13] When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn over the goggles.[5][14]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are commonly used, but it is best practice to consult the glove manufacturer's compatibility chart for the specific solvent being used.[5][14] For any suspected contamination, remove gloves immediately, wash hands, and don a new pair.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[5] Ensure legs and feet are fully covered by wearing long pants and closed-toe shoes.[13]

Standard Handling Protocols

3.1. Protocol: Weighing and Aliquoting Solid Compound

  • Preparation: Before handling, ensure the fume hood sash is at the appropriate height and the work area is clean. Confirm the location of the spill kit and emergency equipment.

  • Don PPE: Wear the complete PPE ensemble as described in Section 2.2.

  • Tare Vessel: Place a tared, appropriately sized vial or weighing paper on an analytical balance inside the fume hood.

  • Dispense Solid: Carefully open the main container. Using a clean spatula, gently dispense the desired amount of the solid into the tared vessel. Avoid any actions that could generate dust, such as tapping the spatula on the side of the vial.

  • Seal and Clean: Securely close the main container. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the spatula and the exterior of the main container before returning it to storage. Dispose of the wipe as hazardous waste.

  • Record: Record the final weight and proceed with your experiment.

3.2. Protocol: Preparation of a Stock Solution (e.g., 10 mM in DMSO)

  • Pre-Calculation: Calculate the mass of this compound required. For a 10 mL solution of 10 mM: 0.010 L * 0.010 mol/L * 203.64 g/mol = 0.002036 g = 2.04 mg.

  • Weigh Compound: Following the protocol in Section 3.1, accurately weigh the calculated mass of the compound into a new, labeled glass vial.

  • Add Solvent: Add the appropriate volume of the desired solvent (e.g., DMSO) to the vial.

  • Dissolve: Cap the vial securely and mix using a vortexer or by gentle agitation until all solid has dissolved. The hydrochloride salt form is intended to enhance solubility.[4]

  • Store: Store the resulting solution under the conditions outlined in Section 4.

Storage and Stability

Proper storage is critical to maintain the compound's integrity and prevent accidents.

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C To minimize thermal degradation and preserve long-term stability, as is common for complex organic molecules.[10]
Atmosphere Inert gas (Argon or Nitrogen) While not strictly required for short-term storage, an inert atmosphere prevents potential oxidative degradation and hydrolysis from atmospheric moisture.
Light Store in an amber vial or in the dark To prevent photochemical decomposition.
Container Tightly sealed, clearly labeled vial Prevents contamination and ensures proper identification. The original manufacturer's container is ideal.[9][15]

| Incompatibilities | Store away from strong bases, oxidizing agents, and reactive metals. | Strong bases will deprotonate the amine hydrochloride. Oxidizing agents can degrade the organic structure.[5] |

Emergency Response Protocols

Prompt and correct action during an emergency can significantly mitigate harm.

cluster_1 Chemical Spill Response Workflow Spill Spill Occurs Assess Assess Hazard (Size, Location, Toxicity) Spill->Assess Major MAJOR SPILL (>1 L, High Hazard, Uncontrolled) Assess->Major Is it an emergency? Minor MINOR SPILL (Small, Contained, Known Hazard) Assess->Minor No Evacuate 1. Evacuate Area 2. Alert Others & Supervisor 3. Call Emergency Response Major->Evacuate Yes Cleanup 1. Don Full PPE 2. Control/Contain Spill 3. Clean with Absorbent 4. Decontaminate Area Minor->Cleanup Dispose Package & Label Waste for EHS Pickup Cleanup->Dispose

Caption: A decision workflow for responding to chemical spills.

5.1. Spill Response

  • Minor Spill (Solid < 1g or Liquid < 100 mL):

    • Control & Alert: Alert personnel in the immediate area.[16] Restrict access.

    • Contain: If it is a solid, gently cover with a compatible absorbent material (e.g., vermiculite, sand).[17] For a liquid, create a dike around the spill with absorbent pads or material.[17]

    • Clean-up: Wearing full PPE, carefully sweep or absorb the material, working from the outside in.[16] Place all contaminated materials into a heavy-duty plastic bag or sealed container.[16][17]

    • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

    • Dispose: Label the container as "Hazardous Waste: Spill Debris" and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[16]

  • Major Spill:

    • EVACUATE: Immediately evacuate the area.[5][17]

    • ALERT: Alert your supervisor and call your institution's emergency response number.[16]

    • ISOLATE: Close the doors to the laboratory and prevent re-entry.

5.2. Personnel Exposure and First Aid

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes using a safety shower if necessary.[5][18] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[14][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[6] Call a poison control center or doctor immediately for treatment advice.[7]

Waste Disposal

All waste materials, including the compound itself, empty containers, and contaminated items (gloves, wipes, absorbent), must be disposed of as hazardous chemical waste.[12] Never dispose of this chemical down the drain or in regular trash.[15] All waste must be collected in a sealed, properly labeled container and managed according to your institution's EHS guidelines.

References

  • Benchchem. (2025).
  • ACS Publications. (2025).
  • EvitaChem. Buy 3-(3-Fluorophenyl)oxetan-3-amine (EVT-12084029).
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • University of California, Berkeley EHS. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • Fluorochem. 3-(3-Chloro-2-fluorophenyl)oxetan-3-amine hydrochloride.
  • PubChemLite. This compound (C9H10FNO).
  • Resyn Biosciences. MSDS Amine.
  • H-phrases. (n.d.).
  • Princeton University EHS. Chemical Spill Procedures.
  • A2B Chem. 1332839-77-6 | this compound.
  • BLDpharm. 1332839-77-6|this compound.
  • Wikipedia.
  • University of Toronto EHS. Chemical Spill Procedures.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • Chem Klean. Chemical Spill Procedures - Step By Step Guide.
  • Greenbook.net.
  • GOV.UK. (2024).
  • Stonhard. (2020). GHS SDS - VSM AMINE.
  • BLD Pharm. 3-(Fluoromethyl)oxetan-3-amine hydrochloride.
  • Arctom. CAS NO. 1332839-77-6 | this compound.
  • Sigma-Aldrich. (2025).
  • KISHIDA CHEMICAL CO., LTD. (2020). 3-(2-Chlorophenyl)
  • Enamine.

Sources

Application Notes & Protocols: Reductive Amination of Oxetan-3-One Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Motif

In contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems is a proven method for optimizing the pharmacological profile of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif. Its introduction can profoundly influence a molecule's physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[1] The oxetane moiety can function as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities, offering a unique three-dimensional vector for exploring chemical space and improving interactions with biological targets.[1][2]

Reductive amination stands as one of the most robust and versatile methods for C-N bond formation in organic synthesis.[3][4] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine, is highly valued for its operational simplicity and broad substrate scope.[5] When applied to the commercially available and highly reactive oxetan-3-one, reductive amination provides a direct and efficient pathway to synthesize 3-aminooxetanes—privileged building blocks for drug discovery programs.[6][7]

This document provides a detailed guide for researchers, outlining the mechanistic principles and offering field-tested, step-by-step protocols for the successful reductive amination of oxetan-3-one and its derivatives.

Core Mechanism and Scientific Principles

The reductive amination of oxetan-3-one proceeds through a well-established two-stage mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of oxetan-3-one. This forms a transient hemiaminal intermediate.[5] Under neutral or, more commonly, weakly acidic conditions, this intermediate undergoes dehydration to yield a water molecule and a more stable imine (from a primary amine) or an iminium ion (from a secondary amine).[5][8] The equilibrium of this step is crucial; excessively acidic conditions (pH < 4) will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

  • Hydride Reduction: The resulting imine or iminium ion is then reduced in situ by a selective hydride-donating reagent. The C=N double bond is more electrophilic than the starting ketone, allowing for chemoselective reduction by mild reducing agents.[5] This step is irreversible and drives the entire reaction sequence towards the final 3-aminooxetane product.

Reductive_Amination_Mechanism Oxetanone Oxetan-3-one Hemiaminal Hemiaminal Intermediate Oxetanone->Hemiaminal + R1R2NH Amine R1R2NH Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 3-Aminooxetane Iminium->Product + [H⁻] (Reducing Agent) Water H₂O

Figure 1: General mechanism of reductive amination of oxetan-3-one.

Protocol 1: Reductive Amination Using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its remarkable selectivity and mild nature. It readily reduces iminium ions while leaving the less reactive ketone starting material untouched.[9][10] Unlike sodium cyanoborohydride, STAB is non-toxic and its reactions can often be performed in aprotic solvents without strict pH control.[3][11]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Oxetan-3-one>98%Sigma-Aldrich
Amine (primary or secondary)Reagent GradeAcros Organics
Sodium Triacetoxyborohydride (STAB)Reagent GradeOakwood Chemical
1,2-Dichloroethane (DCE) or DCMAnhydrousFisher Chemical
Acetic Acid (optional)GlacialJ.T. Baker
Saturated Sodium Bicarbonate (aq.)ACS GradeVWR
Magnesium or Sodium SulfateAnhydrousEMD Millipore
Silica Gel230-400 meshSorbent Tech.
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq). Dissolve it in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to make an approximately 0.1-0.2 M solution.

  • Amine Addition: Add the primary or secondary amine (1.05–1.2 eq). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • (Optional) Acid Catalysis: For less reactive amines, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[12] Stir the mixture at room temperature for 30–60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.4–2.0 eq) to the mixture portion-wise over 10-15 minutes. Note: Addition may cause slight gas evolution or a mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–24 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase two more times with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with 0.5-1% triethylamine added to the mobile phase to prevent product tailing.

Protocol 2: Reductive Amination Using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another mild reducing agent that is particularly effective under weakly acidic conditions where iminium ion formation is optimal.[13] Its key advantage is its stability at a pH range of 5-6, allowing for a one-pot procedure where imine formation and reduction occur concurrently.[5]

CAUTION: Sodium cyanoborohydride can release highly toxic hydrogen cyanide (HCN) gas if the reaction medium becomes too acidic (pH < 4). This procedure must be performed in a well-ventilated fume hood, and acidic quenching steps should be avoided.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Oxetan-3-one>98%Sigma-Aldrich
Amine (primary or secondary)Reagent GradeAcros Organics
Sodium Cyanoborohydride95%Alfa Aesar
Methanol (MeOH)AnhydrousFisher Chemical
Acetic AcidGlacialJ.T. Baker
Saturated Potassium CarbonateACS GradeVWR
Magnesium or Sodium SulfateAnhydrousEMD Millipore
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve oxetan-3-one (1.0 eq) and the amine (1.1 eq) in anhydrous methanol.

  • pH Adjustment: Add glacial acetic acid dropwise to adjust the solution to a pH of approximately 5-6 (check with pH paper).

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.2–1.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 4–24 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Basification & Extraction: Redissolve the residue in ethyl acetate or DCM. Add saturated aqueous potassium carbonate (K₂CO₃) or 1M NaOH to basify the mixture to pH > 10. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product via flash column chromatography as described in Protocol 1.

Protocol Comparison

ParameterProtocol 1: STAB (NaBH(OAc)₃)Protocol 2: NaBH₃CN
Selectivity Excellent for imines over ketones.[9]Good; selective for imines at controlled pH.[8]
Solvents Aprotic (DCE, DCM, THF).[11]Protic (MeOH, EtOH).[4][14]
pH Control Less critical; often run neat or with catalytic acid.Critical; requires weakly acidic conditions (pH 5-6).[8]
Advantages Non-toxic byproducts, high yields, broad applicability.[3]Cost-effective, stable in protic solvents at correct pH.
Disadvantages Water-sensitive, higher cost.Highly Toxic Byproduct Potential (HCN gas) .
Work-up Simple basic quench.Requires careful basification post-reaction.

General Experimental Workflow

The following diagram outlines the logical flow for a typical reductive amination experiment involving oxetan-3-one.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Oxetan-3-one & Amine in Solvent B 2. Adjust pH / Add Catalyst (if necessary) A->B C 3. Add Reducing Agent (STAB or NaBH3CN) B->C D 4. Stir & Monitor Reaction (TLC / LC-MS) C->D E 5. Quench Reaction D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Pure Product H->I

Figure 2: Standard workflow for reductive amination of oxetan-3-one.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reducing agent (decomposed by moisture).2. Incorrect pH (amine protonated or iminium not formed).3. Starting amine is too sterically hindered or weakly nucleophilic.1. Use a fresh bottle of reducing agent; ensure anhydrous conditions.2. For NaBH₃CN, confirm pH is 5-6. For STAB with weak amines, add catalytic AcOH.3. Increase reaction time, temperature (e.g., to 40°C), or use a more active reagent like STAB.
Oxetan-3-ol Byproduct 1. Reducing agent is too strong (e.g., NaBH₄).2. Reaction conditions are too harsh.1. Switch to a milder, more selective agent like STAB.2. Ensure the reaction is run at room temperature unless necessary.
Incomplete Reaction 1. Insufficient equivalents of reducing agent.2. Reaction time is too short.3. Reversible iminium formation equilibrium.1. Increase stoichiometry of the hydride reagent to 1.5-2.0 eq.2. Allow the reaction to stir longer (up to 24h).3. Consider adding molecular sieves to the reaction mixture to remove water and drive the equilibrium.
Purification Difficulty 1. Product is highly polar and water-soluble.2. Product forms a salt on silica gel, causing streaking.1. After basification, saturate the aqueous layer with NaCl before extraction to salt out the product.2. Pre-treat the silica gel with a 1-2% solution of triethylamine in the eluent, or add 0.5-1% TEA to the mobile phase during chromatography.[15]

Conclusion

The reductive amination of oxetan-3-one is a powerful and highly reliable strategy for the synthesis of 3-aminooxetanes, which are increasingly important building blocks in modern drug discovery. By selecting the appropriate reducing agent and carefully controlling the reaction conditions as detailed in these protocols, researchers can efficiently access a diverse range of these valuable compounds. Both Sodium Triacetoxyborohydride and Sodium Cyanoborohydride are effective reagents, with STAB offering a superior safety profile and broader applicability for sensitive substrates. The provided methodologies and troubleshooting guide serve as a comprehensive resource to enable the successful implementation of this key transformation.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11954. [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health (PMC). [Link]

  • Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(15), 4032–4035. [Link]

  • Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agent. Pearson. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • Khegay, A., & Hall, D. G. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry, 90(26), 9181-9188. [Link]

  • Synthesis of oxetan-3-ones. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16048–16055. [Link]

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 206-213. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • Underrated Reducing Agents (Important Papers). (2025, January 7). YouTube. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion. (2022, August 11). YouTube. [Link]

  • Reductive Amination. (2023, March 16). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxetane Ring Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing oxetane ring-opening under acidic conditions. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Introduction: The Oxetane Stability Misconception

The oxetane motif has become a valuable tool in medicinal chemistry, often used to enhance properties like solubility, metabolic stability, and lipophilicity, or to act as a bioisostere for carbonyl groups.[1][2] However, a common concern among chemists is the perceived instability of the oxetane ring, particularly in the presence of acids.[2] While the ring strain of oxetanes (approximately 107 kJ/mol) makes them more reactive than their five- and six-membered counterparts, the notion of their universal instability is a misconception.[3] The reality is that oxetane stability is highly dependent on its substitution pattern, the nature of the acidic conditions, and the presence of other functional groups within the molecule.[4][5]

This guide will provide you with the expertise to navigate these complexities, ensuring the integrity of your oxetane-containing compounds throughout your synthetic and analytical workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the acid-catalyzed ring-opening of oxetanes.

Question 1: What is the general mechanism for acid-catalyzed oxetane ring-opening?

Answer: The ring-opening of an oxetane under acidic conditions is initiated by the protonation of the ring oxygen, which significantly increases the electrophilicity of the adjacent carbon atoms. This is followed by a nucleophilic attack that cleaves a C-O bond. The reaction can proceed through two primary pathways, SN1 or SN2, depending on the substitution of the oxetane ring and the reaction conditions.

  • SN2 Pathway: A nucleophile directly attacks one of the α-carbons, leading to an inversion of stereochemistry if the carbon is chiral. This pathway is favored for less substituted oxetanes.

  • SN1 Pathway: For oxetanes that can form a stable carbocation upon ring-opening (e.g., with tertiary or benzylic α-carbons), the reaction may proceed through an SN1-like mechanism. This involves the formation of a carbocation intermediate after the ring opens, which is then trapped by a nucleophile.

The high ring strain of the oxetane makes it susceptible to ring-opening reactions with various nucleophiles under acidic conditions.[1][6]

Question 2: Why are 3,3-disubstituted oxetanes generally more stable in acidic conditions?

Answer: The enhanced stability of 3,3-disubstituted oxetanes is primarily due to steric hindrance.[2][4][5] The substituents at the 3-position effectively block the trajectory of incoming nucleophiles, making it more difficult for them to attack the C-O σ* antibonding orbital required for ring-opening.[4][5] This steric shield significantly slows down the rate of nucleophilic attack, thereby preserving the oxetane ring.

Question 3: Can the presence of other functional groups in the molecule influence the stability of the oxetane ring?

Answer: Absolutely. The local electronic and structural environment plays a crucial role in oxetane stability.[4][5]

  • Internal Nucleophiles: The presence of internal nucleophiles, such as alcohols or amines, can accelerate ring-opening, especially under acidic conditions, by facilitating intramolecular cyclization reactions.[2][4][5]

  • Electron-Donating Groups: Electron-donating groups at the C2 position can destabilize the oxetane ring by promoting the formation of a carbocation intermediate upon protonation.[2]

  • Basicity of Proximal Amines: The inductive electron-withdrawing effect of the oxetane ring can lower the pKa of nearby amines.[2] This can be beneficial in some drug discovery contexts but also means that under acidic conditions, both the oxetane oxygen and the amine may be protonated, potentially influencing reaction pathways.

Question 4: What is the difference between kinetic and thermodynamic control in oxetane ring-opening?

Answer: The concepts of kinetic and thermodynamic control are critical when competing reaction pathways can lead to different products.[7]

  • Kinetic Control: At lower temperatures and for shorter reaction times, the product that is formed fastest (the one with the lower activation energy) will predominate.[8][9] This is the kinetic product.

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible.[8][9] Under these conditions, the most stable product will be the major product, as the system reaches equilibrium.[8][9] This is the thermodynamic product.

In the context of oxetane ring-opening, different acidic conditions could favor either the kinetically or thermodynamically controlled ring-opened product. Understanding this distinction is key to troubleshooting unexpected product distributions.

Part 2: Troubleshooting Guides

This section provides structured advice for common experimental problems encountered when working with oxetanes in acidic environments.

Scenario 1: Unexpected Ring-Opening During a Deprotection Step

Problem: You are attempting to remove an acid-labile protecting group (e.g., Boc, trityl) from a molecule containing an oxetane, but you observe significant formation of a diol or other ring-opened byproducts.

Root Cause Analysis & Decision Workflow

G start Problem: Unexpected Ring-Opening During Deprotection q1 What type of acid are you using? start->q1 q2 What is the reaction temperature? start->q2 q3 Is an internal nucleophile present? start->q3 a1_strong Strong Protic Acid (e.g., TFA, HCl) q1->a1_strong Protic a1_lewis Lewis Acid (e.g., BF3·OEt2) q1->a1_lewis Lewis sol1 Switch to a milder, sterically hindered acid (e.g., pyridinium p-toluenesulfonate, PPTS) or a weaker organic acid (e.g., formic, acetic acid). a1_strong->sol1 sol2 Lewis acids are potent catalysts for ring-opening. Consider alternative deprotection strategies not requiring Lewis acids. If unavoidable, use stoichiometric amounts at low temp. a1_lewis->sol2 a2_high Room temperature or elevated q2->a2_high a2_low Low temperature (e.g., 0 °C to -78 °C) q2->a2_low Optimal sol3 Perform the reaction at the lowest temperature at which the deprotection proceeds at a reasonable rate. This favors the desired kinetic pathway. a2_high->sol3 a3_yes Yes (e.g., -OH, -NH2) q3->a3_yes sol4 Protect the internal nucleophile before the deprotection step to prevent intramolecular attack on the protonated oxetane. a3_yes->sol4 G cluster_0 Early-Stage Introduction cluster_1 Late-Stage Introduction A Oxetane-Substrate B B A->B Harsh Acidic Conditions C Degraded Product B->C Ring-Opening X Precursor Y Y X->Y Harsh Acidic Conditions Z Intact Product Y->Z Oxetane Formation

Caption: Comparison of early-stage vs. late-stage oxetane introduction.

Strategy 2: pH Control with Buffer Systems

In aqueous or protic media, the use of buffer solutions can maintain the pH in a range that is acidic enough to catalyze the desired reaction but not so acidic as to cause significant oxetane degradation. For example, an acetate or phosphate buffer could be employed.

Strategy 3: Leveraging Steric and Electronic Effects

As previously discussed, the inherent stability of the oxetane is the first line of defense.

  • Prioritize 3,3-disubstituted oxetanes: Their steric bulk provides significant kinetic stability. [2][4][5]* Avoid electron-donating groups at the 2- or 4-positions: These can stabilize a carbocation intermediate, facilitating ring-opening.

  • Utilize the electron-withdrawing nature of the oxetane: The inductive effect of the oxetane oxygen can be strategically used to modulate the reactivity of other parts of the molecule.

By understanding the interplay of these factors, you can design more robust molecules and synthetic routes. The key is not to view the oxetane as a liability, but as a functional group with a predictable and manageable reactivity profile.

References
  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]

  • Wikipedia. Polyoxetane. [Link]

  • Changhong Chemical. (2025). Characteristics of oxetanes. [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Wikipedia. Oxetane. [Link]

  • RadTech. (Date not available). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. [Link]

  • ResearchGate. (2016). Ring opening of oxetanes 45 using protic acid in reflux conditions. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Chemistry university. (2021). Reactions of Oxetanes. YouTube. [Link]

  • Scilit. (Date not available). Catalytic reactions of oxetanes with protonic reagents and aprotic reagents leading to novel polymers. [Link]

  • Homework.Study.com. (Date not available). Oxetane can be polymerized by cationic ring-opening polymerization initiated by a protonic acid. [Link]

  • ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • ChemRxiv. (Date not available). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of oxetane and azetidine ethers as ester bioisosteres. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed Central. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • National Center for Biotechnology Information. (2016). Computation and Experiment Reveal that the Ring-Rearrangement Metathesis of Himbert Cycloadducts Can Be Subject to Kinetic or Thermodynamic Control. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PubMed Central. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with the formation of the oxetane ring, followed by the introduction of the fluorophenyl group, and finally, amination and salt formation.[1] One prevalent method for amination is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[2][3][4] Another approach is the reductive amination of a corresponding oxetan-3-one precursor.[5]

Q2: My overall yield is consistently low. What are the most critical stages to focus on for optimization?

A2: Low yields can often be attributed to several key areas. The intramolecular cyclization to form the oxetane ring can be challenging due to ring strain and competing side reactions.[6] The amination step, whether through Buchwald-Hartwig or reductive amination, is also critical and highly dependent on catalyst, ligand, base, and solvent choice.[7][8] Finally, the purification and salt formation steps can lead to product loss if not optimized.

Q3: I'm observing significant byproduct formation. What are the likely culprits?

A3: Byproduct formation is a common issue. In the oxetane ring formation, Grob fragmentation can be a competing reaction to the desired Williamson etherification.[6] During reductive amination of an oxetan-3-one, the corresponding oxetan-3-ol can form as a byproduct if the reducing agent is too reactive towards the ketone.[5] In Buchwald-Hartwig amination, side reactions can include hydrodehalogenation of the aryl halide.[7]

Q4: How does the fluorine substituent on the phenyl ring affect the reaction?

A4: The fluorine atom on the phenyl group can influence the electronic properties of the molecule.[1] In the context of Buchwald-Hartwig amination, the electron-withdrawing nature of fluorine can affect the rate of oxidative addition to the palladium catalyst. This may necessitate fine-tuning of the ligand and reaction conditions.

Troubleshooting Guides

This section provides a detailed breakdown of potential issues, their causes, and actionable solutions for key stages of the synthesis.

Stage 1: Oxetane Ring Formation (e.g., via Williamson Etherification)

Problem: Low yield of the 3-(3-fluorophenyl)oxetan-3-ol intermediate.

Potential Cause Explanation Recommended Solution
Competing Grob Fragmentation The intramolecular etherification to form the four-membered ring is entropically and kinetically less favored than the fragmentation of the starting material.[6]Use milder and non-nucleophilic bases (e.g., potassium tert-butoxide in a non-polar, aprotic solvent). Maintain a low reaction temperature to favor the desired cyclization pathway.
Steric Hindrance Bulky substituents on the starting diol can sterically hinder the intramolecular cyclization.If possible, redesign the synthetic route to introduce bulky groups after the oxetane ring has been formed.
Incomplete Reaction The reaction may not be proceeding to completion due to insufficient reaction time or temperature.Monitor the reaction progress carefully using TLC or LC-MS. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious of promoting side reactions.

Experimental Protocol: Optimized Oxetane Ring Formation

  • To a solution of the appropriate 1-(3-fluorophenyl)propane-1,3-diol derivative in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stage 2: Amination

This guide will focus on two common amination strategies: Reductive Amination and Buchwald-Hartwig Amination.

Problem: Significant formation of the 3-(3-fluorophenyl)oxetan-3-ol byproduct.

Potential Cause Explanation Recommended Solution
Premature Ketone Reduction The reducing agent reduces the ketone carbonyl group before it can form the iminium ion with the amine.[5]Use a milder reducing agent that selectively reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄).[5]
Insufficient Iminium Ion Formation The equilibrium between the ketone, amine, and iminium ion may not favor the iminium ion.Pre-stir the oxetan-3-one and the amine source (e.g., ammonia or an ammonium salt) for a period before adding the reducing agent to allow for iminium ion formation.[5] Maintain a slightly acidic pH (around 5-6) to facilitate iminium ion formation.[5]

Workflow for Minimizing Alcohol Byproduct in Reductive Amination

Caption: Optimized workflow for reductive amination.

Problem: Low conversion of the aryl halide to the desired amine.

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The palladium catalyst may be poisoned or not in the active Pd(0) state.Use a pre-catalyst or ensure in situ reduction of a Pd(II) source.[3] The choice of phosphine ligand is crucial; sterically hindered, electron-rich ligands often improve catalytic activity.[7]
Inappropriate Base The base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups.Strong, non-nucleophilic bases like sodium tert-butoxide or potassium tert-butoxide are commonly used.[7] The choice of base can also influence the reaction rate and selectivity.
Solvent Effects The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.Aprotic, non-polar solvents like toluene or m-xylene are often effective.[8] The reaction may benefit from microwave heating, which can reduce reaction times.[8]

Logical Relationship in Buchwald-Hartwig Amination

BuchwaldHartwig cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Aryl Halide Product Desired Amine ArylHalide->Product Amine Amine Amine->Product Pd_Source Pd Source (e.g., Pd(OAc)₂) Pd_Source->Product Ligand Phosphine Ligand Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Key components of the Buchwald-Hartwig reaction.

Stage 3: Purification and Salt Formation

Problem: Difficulty in isolating the pure hydrochloride salt.

Potential Cause Explanation Recommended Solution
Incomplete Salt Formation Insufficient HCl may be used, or the conditions may not favor precipitation.Add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to a solution of the free amine until the pH is acidic. Monitor precipitation and cool the mixture to maximize recovery.
Contamination with Unreacted Starting Materials If the amination reaction did not go to completion, unreacted starting materials may co-precipitate with the product.Ensure complete conversion in the amination step before proceeding to salt formation. If necessary, purify the free amine by column chromatography before forming the salt.
Product is an Oil or Gummy Solid The hydrochloride salt may not be crystalline under the chosen conditions.Try different solvents for the precipitation. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • National Institutes of Health. Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for overcoming the poor solubility of oxetane-containing compounds. We will delve into the causal mechanisms behind solubility challenges and provide validated protocols to help you advance your research.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane motif increasingly used in drug discovery despite potential solubility issues?

The oxetane ring, a four-membered cyclic ether, is intentionally incorporated into drug candidates for several strategic advantages. While it can sometimes present solubility challenges, its benefits often outweigh the drawbacks. The oxetane motif is valued for its ability to fine-tune critical physicochemical properties.[1][2][3]

Key benefits include:

  • Improved Metabolic Stability: Oxetanes can replace metabolically vulnerable groups, like gem-dimethyl groups, to block sites of oxidation by metabolic enzymes.[4][5]

  • Enhanced Permeability and Reduced Lipophilicity (LogD): The high polarity of the oxetane ring can help reduce a compound's overall lipophilicity, which is often beneficial for improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Increased Aqueous Solubility: Paradoxically, while the focus of this guide is on poor solubility, the polar nature of the oxetane ring can, in many cases, significantly improve aqueous solubility compared to non-polar isosteres like a gem-dimethyl group.[4][6][7][8] Increases can range from 4-fold to over 4000-fold depending on the molecular context.[4][8]

  • Basicity (pKa) Modulation: The electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of nearby basic functional groups, such as amines.[1][8] This can be crucial for avoiding toxicity (e.g., hERG inhibition) or improving cell permeability.[8]

  • Three-Dimensionality: The sp³-rich, non-flat structure of the oxetane ring can lead to better target selectivity and improved pharmacokinetic properties compared to flat, aromatic systems.[1][3]

Q2: What intrinsic properties of an oxetane-containing molecule can lead to poor solubility?

Poor solubility is a multifaceted issue that arises from a molecule's overall structure, not just the presence of an oxetane. Key factors include:

  • High Lipophilicity: Despite the oxetane's polarity, if the rest of the molecule is large and greasy (hydrophobic), the compound will likely have low aqueous solubility. Over 70% of new chemical entities are poorly soluble, often due to high lipophilicity required for target binding.[9]

  • High Crystal Lattice Energy: A stable, rigid crystal structure requires a large amount of energy to break apart, which translates to low solubility. The planarity and rigidity of the oxetane ring can sometimes contribute to efficient crystal packing.[6]

  • Ionization State (pKa): For ionizable compounds, solubility is highly dependent on the pH of the solution.[10][11][12] If the compound contains a basic amine, it will be more soluble at a pH below its pKa, where it is protonated and charged.[13][14] Conversely, an acidic compound is more soluble at a pH above its pKa. An oxetane can lower the pKa of an adjacent amine, meaning a lower pH is required to achieve solubilizing protonation.[1][8]

Troubleshooting Guides & Protocols

This section provides a systematic approach to diagnosing and solving solubility problems encountered during your experiments.

Problem 1: My new oxetane-containing compound shows poor aqueous solubility (<10 µg/mL) in initial screens. Where do I start?

Analysis: This is a common starting point in early-stage discovery. The goal is to systematically evaluate the compound's physicochemical properties to select the most appropriate solubilization strategy. A logical workflow is essential to avoid wasted time and resources.

Workflow: Initial Solubility Troubleshooting

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection A Determine Kinetic Solubility (e.g., Nephelometry) B Determine Thermodynamic Solubility (Shake-Flask Method) A->B C Characterize Solid State (DSC, XRPD) B->C D Determine pKa & LogP/LogD C->D E Is the compound ionizable? D->E F pH Modification Strategy (Salt formation, Buffers) E->F Yes G Non-pH Strategies E->G No H Co-solvents / Surfactants G->H I Complexation (e.g., Cyclodextrins) G->I J Amorphous Solid Dispersions G->J

Caption: Initial troubleshooting workflow for poor solubility.

Step-by-Step Protocol: pH-Dependent Solubility Profile

This protocol is crucial for any ionizable compound.

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).[10]

  • Compound Addition: Add an excess of the solid compound to a vial containing each buffer. Ensure enough solid is present so that it does not fully dissolve.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (the "shake-flask" method).[12]

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This profile will reveal the pH range where your compound is most soluble.[15] For basic compounds, solubility will be highest at low pH; for acidic compounds, it will be highest at high pH.[16]

Problem 2: My compound is a weak base, but pH modification alone is insufficient for my desired formulation concentration.

Analysis: This indicates that while protonation helps, the intrinsic solubility of the parent molecule is still a limiting factor. The next step is to explore formulation-based strategies that can work in conjunction with pH control. Co-solvents and complexing agents are excellent next steps.

Strategy Comparison: Co-solvents vs. Cyclodextrins

StrategyMechanism of ActionCommon ExamplesAdvantagesDisadvantages
Co-solvents Reduce the polarity of the aqueous solvent system, making it more favorable for the hydrophobic drug.[11][17]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerine.[17]Simple to implement; effective at increasing solubility logarithmically with concentration.[17]Potential for toxicity or precipitation upon dilution; regulatory limits on concentration.[17]
Cyclodextrins Form non-covalent "inclusion complexes" where the hydrophobic drug is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior maintains water solubility.[18][]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[20]High solubilization capacity; can improve stability; widely used in approved products.[21][22][23]Can be expensive; potential for renal toxicity at high concentrations; requires specific molecular fit.[9]

Step-by-Step Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a small panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

  • Prepare Stock Solutions: Prepare solutions of your compound at a high concentration in each pure co-solvent.

  • Create Blends: Prepare a series of aqueous buffer (at an optimal pH determined previously) and co-solvent blends (e.g., 90:10, 80:20, 70:30 aqueous:co-solvent).

  • Determine Solubility: Add a small aliquot of the compound stock solution to each blend and observe for precipitation. Alternatively, use the shake-flask method in each blend to determine the equilibrium solubility.

  • Evaluate: Identify the co-solvent and concentration that provides the desired solubility without causing immediate precipitation upon dilution.

Problem 3: My compound is non-ionizable and highly crystalline ("brick dust"). None of the above strategies are working.

Analysis: For highly crystalline, non-ionizable compounds (often BCS Class II or IV), you must disrupt the crystal lattice energy.[9] The most powerful technique for this is creating an amorphous solid dispersion (ASD).

Concept: Amorphous Solid Dispersions (ASDs)

In an ASD, the drug is molecularly dispersed within a polymer matrix in a high-energy, amorphous (non-crystalline) state.[24][25][26] This amorphous form has a much higher apparent solubility and can generate a supersaturated solution upon contact with water, which can significantly improve bioavailability.[24][25]

Workflow: Developing an Amorphous Solid Dispersion

G A Select Polymer Carrier (e.g., PVP, HPMC-AS) B Select Solvent System (Dissolves both drug and polymer) A->B C Manufacturing Process B->C D Spray Drying C->D Solvent Evaporation E Hot Melt Extrusion C->E Solvent-Free F Characterize ASD (XRPD for amorphicity, DSC for Tg) D->F E->F G Perform Dissolution Testing (Non-sink conditions) F->G

Sources

Optimizing reaction conditions for fluorophenyl group introduction

Author: BenchChem Technical Support Team. Date: January 2026

<I> Technical Support Center: Optimizing Fluorophenyl Group Introduction

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorophenyl groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] However, the unique reactivity of fluorine-containing reagents presents distinct challenges in the laboratory. This technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of fluorophenyl-containing molecules, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Issue 1: Low or No Reaction Yield

A common frustration in synthetic chemistry is the failure of a reaction to proceed to completion. In the context of fluorophenyl group introduction, several factors can contribute to low or nonexistent yields.

  • Potential Cause: Inactive Fluorinating Reagent

    • Explanation: Many reagents used for fluorination are sensitive to moisture and can degrade over time, losing their reactivity.[3] For instance, anhydrous fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) used in nucleophilic aromatic substitution (SNAr) reactions are highly hygroscopic.[4]

    • Solution:

      • Always use freshly opened or properly stored anhydrous reagents.

      • Consider drying fluoride salts under vacuum at elevated temperatures before use.

      • For SNAr reactions, employing a phase-transfer catalyst can sometimes be beneficial when using metal fluoride salts.[4]

  • Potential Cause: Poor Leaving Group

    • Explanation: In nucleophilic aromatic substitution reactions, the efficiency of the reaction is dependent on the nature of the leaving group on the aromatic ring. While typically not considered a good leaving group in other contexts, fluorine's high electronegativity activates the aromatic ring towards nucleophilic attack, making the initial addition step the rate-determining step.[5][6] However, for other halides, their leaving group ability generally follows the trend I > Br > Cl > F. In palladium-catalyzed cross-coupling reactions, aryl triflates and nonaflates are often excellent substrates due to the exceptional leaving group ability of the triflate and nonaflate anions.[7]

    • Solution:

      • If using an aryl halide, consider the reactivity order (I > Br > Cl).

      • For challenging substrates in palladium-catalyzed couplings, switching from an aryl halide to an aryl triflate can significantly improve yields.[1][8]

  • Potential Cause: Suboptimal Reaction Temperature

    • Explanation: Like any chemical transformation, fluorination reactions have an optimal temperature range. Insufficient heat may lead to a sluggish reaction, while excessive temperatures can cause decomposition of starting materials, reagents, or products.[3]

    • Solution:

      • Systematically screen a range of temperatures to find the optimal conditions.

      • If decomposition is observed at higher temperatures, consider longer reaction times at a milder temperature.

      • Microwave irradiation can sometimes be employed to rapidly heat the reaction mixture and improve yields, though it can also lead to catalyst decomposition in some cases.[7][9]

Issue 2: Poor Regioselectivity

Controlling the position of the incoming fluorophenyl group is crucial for synthesizing the desired isomer. Poor regioselectivity leads to difficult-to-separate mixtures and reduced yields of the target compound.

  • Potential Cause: Lack of Directing Group Influence in SNAr

    • Explanation: In nucleophilic aromatic substitution, the regioselectivity is dictated by the position of electron-withdrawing groups (EWGs) on the aromatic ring. The nucleophile will preferentially attack the carbon atom bearing the leaving group when strong EWGs (like -NO2, -CN, -C(O)R) are positioned ortho or para to the leaving group. This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the EWG, stabilizing it.[5][10]

    • Solution:

      • Ensure your substrate design incorporates an effective electron-withdrawing group at the ortho or para position relative to the leaving group.

      • If the substrate lacks a suitable EWG, SNAr is likely not the optimal strategy.

  • Potential Cause: Steric Hindrance

    • Explanation: Bulky substituents near the reaction site can sterically hinder the approach of the reagents, leading to the formation of a different regioisomer or a mixture of products.

    • Solution:

      • In cases of significant steric hindrance, consider a different synthetic route that introduces the fluorophenyl group before the installation of the bulky substituent.

      • The choice of catalyst and ligands in cross-coupling reactions can also influence regioselectivity by modulating the steric environment around the metal center.

Issue 3: Formation of Side Products

The appearance of unexpected products can complicate purification and significantly lower the yield of the desired compound.

  • Potential Cause: Competing Elimination Reactions

    • Explanation: Under basic conditions, particularly at elevated temperatures, elimination reactions can compete with the desired substitution, leading to the formation of arynes or other unsaturated species.[11]

    • Solution:

      • Carefully control the reaction temperature and the concentration of the base.

      • Screening different, less-hindered bases may help to minimize elimination.

  • Potential Cause: Homocoupling in Cross-Coupling Reactions

    • Explanation: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the formation of biaryl products from the coupling of two aryl starting materials (homocoupling) is a common side reaction.[12]

    • Solution:

      • Optimize the stoichiometry of the reactants. An excess of the boronic acid or amine partner can sometimes suppress homocoupling of the aryl halide/triflate.

      • The choice of ligand is critical. Bulky, electron-rich phosphine ligands often minimize homocoupling by promoting the desired cross-coupling pathway.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorinating agent for my reaction?

The selection of the fluorinating agent is critical and depends on the desired transformation. For nucleophilic fluorination , sources of fluoride ions such as KF, CsF, or tetrabutylammonium fluoride (TBAF) are used, often in polar aprotic solvents.[4] For electrophilic fluorination , reagents like Selectfluor® are commonly employed, particularly for electron-rich aromatic or heteroaromatic substrates.[13] For late-stage fluorination, transition-metal-catalyzed methods using palladium or nickel complexes have expanded the scope of accessible fluorinated molecules.[1]

Q2: What is the role of the solvent in nucleophilic aromatic substitution (SNAr) for introducing a fluorine atom?

Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[4] These solvents are poor hydrogen bond donors, which means they do not strongly solvate the fluoride anion. A "naked" or poorly solvated fluoride ion is a much stronger nucleophile, leading to faster reaction rates.[14][15] In contrast, protic solvents like water or alcohols will strongly solvate the fluoride ion through hydrogen bonding, significantly reducing its nucleophilicity.[14]

Q3: My Chan-Lam coupling reaction to form a C-F bond is giving low yields. What can I do?

Chan-Lam couplings can be notoriously sensitive to reaction conditions.[16] If you are experiencing low yields, consider the following:

  • Purity of Boronic Acid: Boronic acids can dehydrate over time to form boroxines, which may be less reactive.[16] Ensure you are using high-purity boronic acid.

  • Copper Source: The choice of copper catalyst can be critical. Copper(II) acetate is commonly used, but other sources might be more effective for your specific substrate.

  • Atmosphere: While often run under an air or oxygen atmosphere, some Chan-Lam reactions may benefit from an inert atmosphere to prevent side reactions.

Q4: What are the key considerations for optimizing a palladium-catalyzed fluorination of an aryl triflate?

The success of a palladium-catalyzed fluorination of an aryl triflate hinges on several factors:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands, such as tBuBrettPhos, have been shown to be effective.[8]

  • Fluoride Source: Anhydrous cesium fluoride (CsF) is often the fluoride source of choice due to its higher solubility and reactivity compared to KF.

  • Solvent: Anhydrous toluene or dioxane are commonly used solvents for these reactions.

  • Temperature: These reactions often require elevated temperatures to proceed efficiently.

Data and Protocols

Table 1: Common Solvents for Fluorophenyl Group Introduction
SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2189Excellent for SNAr, can be difficult to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Good for SNAr, but can decompose at high temperatures.
Acetonitrile (MeCN)Polar Aprotic37.582A versatile solvent for both SNAr and some cross-coupling reactions.[3]
TolueneNonpolar2.4111Common solvent for palladium-catalyzed cross-coupling reactions.[12]
1,4-DioxaneNonpolar2.2101Often used in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for Palladium-Catalyzed Fluorination of an Aryl Triflate

This is a general guideline and may require optimization for specific substrates.

  • Preparation: In a glovebox, add the aryl triflate (1.0 equiv), cesium fluoride (2.0 equiv, dried under vacuum), the palladium precatalyst (e.g., [(1,5-cyclooctadiene)(L•Pd)₂] where L = AdBrettPhos, 2 mol %), and the ligand (4 mol %) to an oven-dried reaction vial equipped with a stir bar.[8]

  • Solvent Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the aryl triflate) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Troubleshooting Low Yield in Fluorination Reactions

LowYieldTroubleshooting start Low or No Yield cause1 Inactive Reagent start->cause1 cause2 Poor Leaving Group start->cause2 cause3 Suboptimal Temperature start->cause3 sol1 Use fresh/anhydrous reagent Consider drying agents cause1->sol1 Check Reagent Quality sol2 Switch to a better leaving group (e.g., Ar-OTf for Pd-coupling) cause2->sol2 Evaluate Substrate sol3 Screen a range of temperatures Consider microwave heating cause3->sol3 Optimize Conditions

Caption: A decision-making workflow for troubleshooting low reaction yields.

Diagram 2: Key Factors in Nucleophilic Aromatic Substitution (SNAr)

SNAr_Factors SNAr Successful S N Ar factor1 Electron-Withdrawing Group (EWG) Ortho or Para to Leaving Group SNAr->factor1 Stabilizes Intermediate factor2 factor2 SNAr->factor2 Activates Ring factor3 Solvent Polar Aprotic (e.g., DMSO, DMF) SNAr->factor3 Enhances Nucleophilicity factor4 Nucleophile Strong Nucleophile (e.g., RO⁻, R₂N⁻) SNAr->factor4 Attacks Aromatic Ring

Caption: Core requirements for a successful SNAr reaction.

References

  • Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Stack Exchange.
  • Semantic Scholar.
  • YouTube. How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?.
  • NIH. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC.
  • NIH.
  • ACS Publications. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes | Organic Letters.
  • ResearchGate. Nucleophilic Fluorination of Arynes for Preparing Aryl Fluorides.
  • ResearchGate. Fluorination Methods for Drug Discovery and Development | Request PDF.
  • ACS Publications.
  • Drug Discovery & Development.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • BenchChem.
  • Beilstein Journals.
  • BenchChem.
  • NIH.
  • ACS Publications. Nucleofugality and Nucleophilicity of Fluoride in Protic Solvents | The Journal of Organic Chemistry.
  • MIT DSpace. An Improved Catalyst System for the Pd- Catalyzed Fluorination of (Hetero)
  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Reddit. I desperately need help and I'm out of answers. : r/OrganicChemistry.
  • PubMed. Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters.
  • Semantic Scholar. Pd(PPh3)
  • PubMed Central.
  • ChemRxiv. Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution.
  • ResearchGate. Pd(PPh3)
  • NIH.
  • PubMed. Introduction of fluorine and fluorine-containing functional groups.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • Organic Chemistry Tutor.
  • NIH. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ResearchGate. Synthesis of peptides on solid phase using pentafluorophenyl esters.
  • YouTube.
  • Scribd.
  • ResearchGate. Fluorophenyl group of type 2 statins – Fluvastatin[8].

  • Chemistry Steps.
  • PubMed. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
  • ACS Publications. The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • BenchChem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • NIH.

Sources

Technical Support Center: Troubleshooting Low Conversion in Oxetane Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with low conversion rates during oxetane ring formation. The inherent ring strain of the four-membered oxetane ring presents a significant synthetic hurdle.[1][2] The kinetics for forming this ring via intramolecular cyclization are often slower compared to analogous three-, five-, or six-membered rings.[1][2]

This resource provides a structured, in-depth troubleshooting framework based on fundamental chemical principles to help you diagnose and resolve common issues. We will primarily focus on the most prevalent method for oxetane synthesis: the intramolecular Williamson etherification of a 1,3-difunctionalized substrate.

Troubleshooting Guide: Diagnosing Low Conversion

Low conversion in an intramolecular cyclization to form an oxetane is rarely due to a single factor. It is often a combination of suboptimal conditions related to the substrate, base, leaving group, and solvent. This guide follows a logical workflow to systematically identify and address the root cause of poor reaction performance.

Q1: My oxetane yield is disappointingly low. Where do I even begin to troubleshoot?

The most effective starting point is to systematically evaluate the core components of the reaction, which is typically an intramolecular SN2 displacement (a 4-exo-tet cyclization).[2] The process can be broken down into four key areas: Substrate & Sterics , Base & Nucleophile Formation , Leaving Group Efficacy , and Solvent & Reaction Conditions .

Here is a logical workflow to guide your investigation:

Troubleshooting_Workflow start Low Conversion Observed purity 1. Verify Starting Material Purity & Integrity start->purity base 2. Evaluate Base & Alkoxide Formation purity->base Purity OK? lg 3. Assess Leaving Group Ability base->lg Base OK? solvent 4. Optimize Solvent & Reaction Conditions lg->solvent LG OK? success Improved Conversion solvent->success Conditions Optimized

Caption: A step-by-step decision workflow for troubleshooting low oxetane conversion.

Q2: How do I know if my starting material or substrate sterics are the problem?

A2: Check for Purity and Competing Reactions.

Before optimizing, confirm the purity of your 1,3-halohydrin, 1,3-diol monotosylate, or equivalent precursor. Impurities can inhibit the reaction or introduce side products.

Causality & Field Insights: The key challenge in oxetane formation is that the desired 4-exo-tet cyclization is kinetically slow and competes with other pathways.[2] The most significant competing reaction is often the Grob fragmentation , which is entropically favored and can be promoted by certain substrate features.[1][2]

  • Grob Fragmentation: This side reaction involves the cleavage of the C1-C2 bond, leading to an alkene and an aldehyde instead of the desired oxetane.[1] It is particularly problematic in rigid systems or substrates that can easily achieve the required anti-periplanar alignment of the alcohol/alkoxide and the leaving group.

  • Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk. If the carbon bearing the leaving group is secondary or, even worse, neopentyl-like, the backside attack by the alkoxide will be severely hindered. Similarly, bulky groups near the reacting alcohol can slow down the reaction. Unsuccessful attempts to prepare bulky 2,3,3,4,4-pentasubstituted oxetanes highlight this limitation.[3][4]

Experimental Protocol: How to Check for Competing Pathways

  • Reaction Monitoring: Use TLC, LC-MS, or GC-MS to monitor the reaction over time. Look for the disappearance of starting material and the appearance of not only your product but also any major byproducts.

  • Byproduct Characterization: If a significant byproduct is observed, isolate and characterize it (e.g., by ¹H NMR, ¹³C NMR, MS). Does it match the spectral data for the expected fragmentation products?

  • Control Experiment: If fragmentation is suspected, consider running the reaction at a lower temperature. While this will slow down both reactions, it may disproportionately disfavor the higher-activation-energy fragmentation pathway.

Q3: My starting material is clean. Could the base I'm using be the issue?

A3: Absolutely. Inefficient deprotonation or an inappropriate base can halt your reaction.

The first step of the Williamson ether synthesis is the quantitative formation of the alkoxide nucleophile. If the base is not strong enough to deprotonate the alcohol, or if the base itself is nucleophilic, the reaction will fail.

Causality & Field Insights:

  • Base Strength (pKa): The pKa of the base's conjugate acid must be significantly higher than the pKa of the alcohol (~16-18) to ensure complete deprotonation. Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is a classic choice for this reason, as the only byproduct is hydrogen gas.[1] Potassium tert-butoxide (KOtBu) is another effective option.[1]

  • Base Nucleophilicity: Avoid bases that are also good nucleophiles (e.g., NaOH, KOH in some solvents) if your leaving group is on a primary carbon, as this can lead to intermolecular SN2 side reactions. However, for hindered substrates, a smaller, strong base might be necessary.

  • Solubility: The base must have some solubility in the reaction solvent to be effective. Using additives like crown ethers can help solubilize alkali metal cations and enhance the reactivity of the alkoxide.

Troubleshooting Base Selection:

BaseCommon SolventsStrengthsWeaknesses/Considerations
Sodium Hydride (NaH) THF, DMFIrreversible deprotonation (H₂ byproduct); non-nucleophilic.[1]Heterogeneous reaction; can have variable quality/activity.
Potassium tert-Butoxide (KOtBu) THF, t-BuOHStrong base; soluble in many organic solvents.[1]Can promote elimination (E2) if substrate is prone; sterically bulky.
Lithium bis(trimethylsilyl)amide (LiHMDS) THFVery strong, non-nucleophilic base; soluble.More expensive; byproducts need to be washed out.
Potassium Hydroxide (KOH) DMSO, t-BuOHInexpensive and strong.Can introduce water; can be nucleophilic. Often used in bulk processes.
Q4: I'm using NaH in THF, but the reaction is still sluggish. What's next?

A4: Evaluate your leaving group. The success of an SN2 reaction is critically dependent on the leaving group's ability to depart.

The rate-determining step involves the displacement of the leaving group. A poor leaving group will result in a high activation energy and a slow or non-existent reaction.

Causality & Field Insights: Good leaving groups are the conjugate bases of strong acids. They are stable on their own once they have departed with the electron pair from the C-LG bond. For oxetane synthesis, sulfonate esters are generally superior to halides.

  • Excellent Leaving Groups: Triflate (Tf), Tosylate (Ts), and Mesylate (Ms) are excellent choices.[1] They are the conjugate bases of very strong acids, making them extremely stable anions. Mesylates and tosylates are frequently used in complex syntheses.[1]

  • Good Leaving Groups: Iodide (I⁻) and Bromide (Br⁻) are good leaving groups. Iodide is better than bromide. In fact, adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate reactions of alkyl chlorides or bromides via an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

  • Poor Leaving Groups: Chloride (Cl⁻) is only a moderate leaving group. Fluoride (F⁻), hydroxide (OH⁻), and alkoxides (OR⁻) are very poor leaving groups and are not suitable for this reaction.

Protocol: Switching to a Better Leaving Group If you are using a halide (especially Cl⁻), a significant improvement in yield can often be achieved by converting the primary alcohol of a 1,3-diol to a tosylate or mesylate.

  • Starting Material: 1,3-Propanediol derivative.

  • Reagents: Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl), and a non-nucleophilic base like triethylamine (TEA) or pyridine.

  • Procedure (General):

    • Dissolve the diol in a suitable solvent (e.g., CH₂Cl₂, THF).

    • Add 1.1 equivalents of TEA or pyridine.

    • Cool the mixture to 0 °C.

    • Slowly add 1.05 equivalents of TsCl or MsCl. The goal is selective mono-sulfonylation of the sterically more accessible (usually primary) alcohol.

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

    • Work up the reaction to isolate the mono-sulfonated intermediate.

    • Subject this intermediate to your standard cyclization conditions (e.g., NaH in THF).

Q5: I have a great leaving group (tosylate), a strong base (NaH), and a clean substrate, but my conversion is still low. How can the solvent be the problem?

A5: The solvent plays a critical role in mediating the SN2 reaction, and the wrong choice can dramatically slow things down.

The intramolecular Williamson etherification is an SN2 reaction. Such reactions are fastest in polar aprotic solvents .

Causality & Field Insights:

  • Polar Aprotic Solvents (Recommended): Solvents like THF, DMF, DMSO, and Acetonitrile are ideal.[5] They are polar enough to dissolve the ionic intermediates (the alkoxide salt) but cannot act as hydrogen bond donors. This leaves the alkoxide nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[5][6]

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should generally be avoided. They form a "cage" of hydrogen bonds around the alkoxide anion, stabilizing it and making it less nucleophilic.[5][7] This significantly slows down the SN2 reaction.[6] An exception is the use of hindered tertiary alcohols, which in some specific cases have been shown to catalyze nucleophilic substitution.[8]

  • Concentration: The intramolecular cyclization is a unimolecular process. Therefore, the reaction should be run at high dilution (e.g., 0.01-0.05 M) to disfavor competing intermolecular side reactions, such as dimerization.

Visualizing the Solvent Effect:

Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., THF) Nu_protic R-O⁻ MeO1 δ⁺ H-OMe Nu_protic->MeO1 MeO2 δ⁺ H-OMe Nu_protic->MeO2 MeO3 δ⁺ H-OMe Nu_protic->MeO3 MeO4 δ⁺ H-OMe Nu_protic->MeO4 H1 H H2 H H3 H H4 H caption_protic Nucleophile is 'caged' by H-bonds, reducing reactivity. Nu_aprotic R-O⁻ Na_plus M⁺ THF1 THF Na_plus->THF1 THF2 THF Na_plus->THF2 THF3 THF Na_plus->THF3 caption_aprotic 'Naked' nucleophile is highly reactive. Cation is solvated.

Caption: Protic vs. Aprotic solvent effects on the alkoxide nucleophile.

Frequently Asked Questions (FAQs)

Q: Can I use a photochemical method like the Paternò-Büchi reaction instead? A: Yes, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a powerful method for forming oxetanes.[4][9] However, it comes with its own set of challenges, including low quantum yields, competing side reactions (like pinacol coupling), and issues with regioselectivity and stereoselectivity.[10][11] It is often substrate-dependent and may require specialized photochemical equipment.[12]

Q: I see some procedures use 1,3-diols directly. How does that work? A: Syntheses from 1,3-diols typically involve an in situ transformation.[13][14] For example, using reagents from an Appel reaction (e.g., PPh₃, I₂) can convert one of the alcohols into an iodide, which is then displaced by the other alcohol under basic conditions in a one-pot protocol.[1]

Q: My reaction seems to stop at ~50% conversion, even after prolonged time. What could be the cause? A: This could indicate product inhibition or catalyst deactivation if a catalyst is used. More commonly in these cyclizations, it might suggest an equilibrium is being reached or that the product oxetane is unstable under the reaction conditions.[11] Oxetanes can be opened by strong nucleophiles or under acidic conditions.[15][16] Ensure your workup procedure is neutral or mildly basic to prevent ring-opening during isolation.

Q: Does temperature have a significant effect? A: Yes. While higher temperatures can increase the rate of the desired cyclization, they can also accelerate side reactions like Grob fragmentation or E2 elimination.[12][17] If you observe an increase in byproducts at higher temperatures, it's best to run the reaction at a lower temperature for a longer period. Optimization is key.

References

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Urban, M., & Cibulka, R. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-155. [Link]

  • D'Auria, M. (2020). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 25(22), 5438. [Link]

  • Caprili, F. (2020). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster University EPrints. [Link]

  • Paterno buchi reaction. (2018). SlideShare. [Link]

  • D'Auria, M., & Emanuele, L. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]

  • Wikipedia contributors. (2023). Oxetane. Wikipedia. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • Urban, M., & Cibulka, R. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16458-16464. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health. [Link]

  • Urban, M., & Cibulka, R. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Archives. [Link]

  • Kaur, N. (2023). Synthesis of oxetanes from diols. ResearchGate. [Link]

  • Searles, S., et al. (1954). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Semantic Scholar. [Link]

  • Searles, S., et al. (1954). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Journal of the American Chemical Society, 76(23), 5920-5923. [Link]

  • Stepanovs, D., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. [Link]

  • Scheme 1. Approaches to oxetane derivatives. LG=leaving group,... ResearchGate. [Link]

  • Kim, D. W., & Chi, D. Y. (2002). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society, 124(4), 564-565. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • de Sá Alves, F. R., et al. (2020). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]

  • Soderberg, T. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Stability of 3,3-Disubstituted Oxetanes in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-disubstituted oxetanes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these valuable motifs in solution. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your experimental decisions.

Introduction: The Stability of 3,3-Disubstituted Oxetanes—A Common Misconception

The oxetane ring, a four-membered heterocycle, is often perceived as inherently unstable due to its ring strain (approximately 106 kJ/mol).[1] This has led to concerns about its utility in drug discovery and multi-step synthesis.[2] However, this is a generalization. The stability of the oxetane ring is highly dependent on its substitution pattern.[2][3]

3,3-disubstituted oxetanes are significantly more stable than other isomers.[2][4] The substituents at the C3 position sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, which is a key step in many ring-opening degradation pathways.[3] While not invincible, this substitution pattern imparts a remarkable resilience, making these compounds robust enough for a wide range of chemical transformations and suitable for inclusion in drug candidates.[5][6] This guide will help you navigate the specific conditions where even these stabilized oxetanes may encounter issues.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I've heard all oxetanes are unstable in acidic conditions. Is this true for my 3,3-disubstituted compound?

Answer: This is a common and important concern, but largely a misconception for 3,3-disubstituted oxetanes. While the oxetane ring can be susceptible to acid-catalyzed ring-opening, the 3,3-disubstitution pattern provides significant steric protection, rendering these derivatives remarkably stable across a wide pH range.[3][4]

Causality: The degradation pathway under acidic conditions involves protonation of the oxetane oxygen, making the ring more susceptible to nucleophilic attack. However, the gem-disubstitution at the C3 position acts as a shield, blocking the trajectory of this attack.[3] Studies have shown that many 3,3-disubstituted oxetanes are stable in aqueous solutions buffered from pH 1 to 10 for extended periods at physiological temperatures.[4]

When to be Cautious:

  • Strong Lewis Acids: Potent Lewis acids such as B(C₆F₅)₃, Al(C₆F₅)₃, or BF₃•OEt₂ can activate the oxetane ring and catalyze ring-opening or isomerization reactions, even without a strong nucleophile present.[7][8][9]

  • High Temperatures: The combination of acidic conditions and high temperatures can overcome the stability of the oxetane ring.[2]

  • Intramolecular Nucleophiles: If your molecule contains a nucleophile (like an alcohol or amine) positioned to attack the oxetane ring intramolecularly (e.g., forming a 5- or 6-membered ring), acid catalysis can facilitate this ring-opening/ring-forming cascade.[2][3][10]

Troubleshooting Workflow for Suspected Acid-Mediated Degradation

cluster_0 Troubleshooting Acid Instability A Observation: Compound loss or byproduct formation in acidic media. B Step 1: Isolate & Characterize Use HPLC to quantify loss. Use LC-MS/NMR to identifybyproducts (e.g., diols). A->B C Step 2: Stability Screen Incubate compound at various pH values (e.g., pH 2, 4, 7) at RT. Monitor by HPLC over time. B->C D Is degradation significant at low pH (<4)? C->D Analyze Data E Conclusion: Intrinsic Acid Lability Consider alternative synthetic routes avoiding strong acids. Use milder acids (e.g., TFA vs HCl). Lower reaction temperature. D->E Yes F Conclusion: Compound is Stable Instability is likely due to other reagents or harsh conditions (e.g., high temp, strong Lewis acids). D->F No

Caption: Workflow for diagnosing and addressing acid-related instability.

Question 2: My compound is degrading in a protic solvent like methanol during reflux. What is the likely mechanism?

Answer: Degradation in a protic solvent, especially at elevated temperatures, strongly suggests an acid-catalyzed ring-opening where the solvent itself acts as the nucleophile. This can be initiated by trace amounts of acid impurities in your reagents or glassware.

Mechanism: Acid-Catalyzed Solvolysis

The mechanism involves two key steps:

  • Protonation: A proton (H⁺) from a trace acid source protonates the oxetane's oxygen atom. This makes the ring's carbon atoms more electrophilic.

  • Nucleophilic Attack: A solvent molecule (e.g., methanol) attacks one of the oxetane's α-carbons (C2 or C4). This attack opens the strained four-membered ring.

  • Deprotonation: The resulting intermediate is deprotonated to yield the final product, which will be a 1,3-diol derivative with one alcohol etherified by the solvent.

Mechanism: Acid-Catalyzed Methanolysis of a 3,3-Disubstituted Oxetane cluster_0 Oxetane 3,3-Disubstituted Oxetane Protonated Protonated Oxetane Oxetane->Protonated + H⁺ Intermediate Ring-Opened Intermediate Protonated->Intermediate + CH₃OH (Nucleophilic Attack) Product 1,3-Diol Monomethyl Ether (Degradation Product) Intermediate->Product - H⁺

Caption: General mechanism for oxetane degradation in methanol.

Experimental Protocol for Mitigation:

  • Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity to minimize acidic contaminants.

  • Add a Non-Nucleophilic Base: Add a proton sponge (e.g., 2,6-di-tert-butylpyridine) or an inorganic base like anhydrous potassium carbonate (K₂CO₃) to the reaction mixture to scavenge any trace acid.

  • Control Temperature: If possible, run the reaction at a lower temperature. Degradation reactions often have a higher activation energy than the desired transformation.

  • Glassware Preparation: Ensure glassware is thoroughly dried and, if necessary, rinsed with a weak base solution and dried again to neutralize any acidic residues.

Question 3: How can I quantitatively assess the chemical stability of my 3,3-disubstituted oxetane?

Answer: A systematic stability study is crucial, especially in drug development. This typically involves incubating the compound under various stress conditions and monitoring its concentration over time using a quantitative analytical method like HPLC.

Protocol: HPLC-Based Stability Assessment

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a non-reactive solvent like acetonitrile (MeCN) or DMSO.

  • Buffer Preparation: Prepare a set of aqueous buffers covering a relevant pH range (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).

  • Incubation:

    • Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM). Include a control sample in pure MeCN/water.

    • Incubate all samples at a controlled temperature (e.g., 37 °C to mimic physiological conditions).[4]

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

    • Quench any reaction by diluting the aliquot into the initial mobile phase.

    • Analyze the samples by a validated reverse-phase HPLC method.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the compound remaining versus time for each condition. This will give you a clear profile of your compound's stability.

Data Interpretation Table

ConditionExpected Stability for 3,3-Disubstituted OxetanePossible Cause for Instability
1 M HCl, 37 °C >90% recovery after 24h[11]Highly activating groups on the ring or intramolecular nucleophiles.
1 M NaOH, 37 °C >95% recovery after 24h[6][11]Presence of other base-labile functional groups (e.g., esters).
Reflux in Toluene >95% recovery after 24h[11]Thermal decomposition (unlikely unless other sensitive groups are present).
DMSO, 80 °C >95% recovery after 24h[11]Thermal decomposition.

This table provides a general guideline. Actual stability will be compound-specific.

Question 4: What are the ideal storage conditions for solutions of 3,3-disubstituted oxetanes?

Answer: Proper storage is essential to ensure the long-term integrity of your compounds.

Recommended Storage Protocol:

  • Solvent: For long-term storage, use aprotic, non-reactive solvents like DMSO, acetonitrile, or THF. Avoid long-term storage in protic solvents like methanol or water unless the compound's stability in those solvents has been confirmed.

  • Temperature: Store solutions at low temperatures, typically -20 °C or -80 °C, to minimize the rate of any potential degradation.[12]

  • Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and contamination from atmospheric moisture.[13]

  • Inert Atmosphere: For particularly sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

References
  • CymitQuimica. Oxetane.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227–3246. [Link]

  • Grygorenko, O. O., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetane. PubChem. [Link]

  • Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate. [Link]

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5649–5657. [Link]

  • Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12493–12525. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Litskan, E., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ResearchGate. [Link]

  • Zahoor, A. F., et al. (2016). Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]

  • Miranda, M. A., et al. (2012). Oxetane ring enlargement through nucleophilic trapping of radical cations by acetonitrile. Organic Letters, 14(22), 5700–5703. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12196. [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Ferreira, R. J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5101. [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. [Link]

  • Wang, T., & He, Y. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3237–3242. [Link]

  • Castro, L., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis. [Link]

  • Elzanfaly, E. S., et al. (2018). Stability indicating methods for selective determination of Oxetacaine in the presence of its degradation products. Semantic Scholar. [Link]

  • Castro, L., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. ResearchGate. [Link]

  • Xu, J. (2016). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 36(9), 2031. [Link]

  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2321–2326. [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions (FAQs) to help you effectively manage the challenges associated with the hygroscopic nature of amine hydrochloride salts. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity, stability, and reproducibility of your experiments and formulations.

Introduction: The Challenge of Hygroscopicity in Amine Hydrochloride Salts

Amine hydrochloride salts are prevalent in pharmaceutical development due to their improved solubility and stability compared to the free base form.[1][2] However, their propensity to absorb moisture from the atmosphere—a property known as hygroscopicity—presents significant challenges.[3][4][5] This moisture uptake is not a mere inconvenience; it can lead to a cascade of physical and chemical changes, including:

  • Physical Changes : Caking, clumping, deliquescence (dissolving in absorbed water), and alterations in crystal structure.[6][7]

  • Chemical Degradation : Hydrolysis, which can lead to the formation of impurities and a reduction in the active pharmaceutical ingredient's (API) potency.[8][9]

  • Manufacturing and Handling Issues : Poor flowability of powders, inaccuracies in weighing, and difficulties in formulation processes like tableting and powder filling.[4][8][9]

Understanding the underlying scientific principles of why these salts attract water is the first step toward effective management.

The Science Behind the Hygroscopicity of Amine Hydrochloride Salts

The hygroscopic nature of amine hydrochloride salts is rooted in their molecular structure and the fundamental principles of chemical interactions. Several key factors contribute to their affinity for water:

  • Ionic Nature and Strong Intermolecular Forces : Amine hydrochloride salts are ionic compounds, consisting of a positively charged protonated amine (R-NH3+) and a negatively charged chloride ion (Cl-).[2][10] These charged species create strong electrostatic forces that can attract the polar water molecules from the surrounding atmosphere.[11]

  • Hydrogen Bonding : The protonated amine group possesses N-H bonds that are excellent hydrogen bond donors. Water molecules, being both hydrogen bond donors and acceptors, can readily form strong hydrogen bonds with both the protonated amine and the chloride ion.[12][13] This network of hydrogen bonds is a primary driving force for water absorption.

  • Crystal Lattice Energy and Thermodynamics : The overall stability of the salt's crystal lattice and the thermodynamics of water sorption play a crucial role.[14][15] Water absorption is a thermodynamically favorable process when the energy released from the interaction between water molecules and the salt is greater than the energy required to break the hydrogen bonds between water molecules in the air. The process is also influenced by entropy, as the water molecules become more ordered upon absorption.[14][16]

The following diagram illustrates the key interactions leading to water absorption by an amine hydrochloride salt:

Hygroscopicity_Mechanism cluster_interaction Water-Salt Interaction H2O_air H₂O molecules (Water Vapor) Salt R-NH₃⁺ Cl⁻ H2O_air->Salt Attraction via Electrostatic Forces H_Bond [R-NH₃⁺ ... OH₂] and [Cl⁻ ... H₂O] Salt->H_Bond Forms Hydrogen Bonds Weighing_Troubleshooting Start Inconsistent Weighing Check_Env Is the weighing environment controlled for humidity? Start->Check_Env Check_Handling Is the sample exposure time to air minimized? Check_Env->Check_Handling Yes Solution_Glovebox Solution: Use a glovebox or a balance with a draft shield in a low-humidity room. Check_Env->Solution_Glovebox No Solution_FastWeighing Solution: Weigh quickly. Use a weighing boat with a lid. Prepare samples in a dry environment. Check_Handling->Solution_FastWeighing No Solution_Storage Solution: Ensure the primary container is properly sealed and stored with a desiccant. Check_Handling->Solution_Storage Yes End Problem Resolved Solution_Glovebox->End Solution_FastWeighing->End Solution_Storage->End

Caption: Troubleshooting workflow for inconsistent weighing.

Problem 2: Sample Caking and Poor Flowability

Symptoms:

  • The once free-flowing powder has formed hard clumps or a solid mass.

  • Difficulty in dispensing the powder from its container.

  • Inaccurate dosing in automated systems.

Root Cause Analysis and Solutions:

  • Cause : Prolonged or repeated exposure to humid air.

  • Immediate Action : If the caking is not severe, the clumps can be gently broken up with a spatula in a low-humidity environment (e.g., a glovebox or a room with a dehumidifier).

  • Prevention :

    • Storage : Store the material in a tightly sealed container with a desiccant. For highly sensitive materials, consider using a desiccator cabinet under vacuum or purged with an inert gas like nitrogen or argon.

    • Packaging : Repackage bulk quantities into smaller, single-use containers to minimize the exposure of the entire batch to air each time it is accessed.

    • Formulation Aids : In a drug development context, consider the use of excipients like glidants to improve powder flow.

Problem 3: Suspected Chemical Degradation or Change in Potency

Symptoms:

  • Unexpected analytical results (e.g., new peaks in HPLC, changes in NMR spectra).

  • Reduced biological activity in assays.

  • Visible changes in color or appearance.

Root Cause Analysis and Solutions:

  • Cause : Moisture-induced hydrolysis or other chemical reactions. [8][9]* Verification :

    • Water Content Analysis : Determine the water content of the suspect sample using Karl Fischer titration. Compare this to the certificate of analysis for the fresh material.

    • Purity Analysis : Re-run purity assays (e.g., HPLC, LC-MS) to identify and quantify any new impurities.

  • Corrective Actions :

    • If degradation is confirmed, the affected batch should be discarded.

    • Implement stringent environmental controls for all future handling and storage. The ideal relative humidity for laboratories is generally between 30-50%.

Experimental Protocols

Protocol 1: Proper Storage of Hygroscopic Amine Hydrochloride Salts
  • Container Selection : Use glass containers with tight-fitting screw caps, preferably with a PTFE liner. For highly sensitive materials, ampules that can be flame-sealed under an inert atmosphere are ideal.

  • Use of Desiccants : Place a desiccant packet or canister inside the primary container, ensuring it does not come into direct contact with the salt. [12][14]Common desiccants are silica gel, molecular sieves, and montmorillonite clay. [10][11]3. Secondary Containment : Place the primary container inside a secondary container, such as a desiccator cabinet or a heat-sealable foil bag containing a larger amount of desiccant.

  • Environmental Control : Store the entire setup in a cool, dry place. Avoid areas with significant temperature fluctuations.

Desiccant TypeAdsorption CapacityBest Use Case
Silica Gel High at high humidityGeneral purpose, cost-effective
Molecular Sieves High at low humidityHighly sensitive materials, can achieve very low RH [11]
Montmorillonite Clay ModerateCost-effective for less sensitive materials [11]
Protocol 2: Weighing a Hygroscopic Amine Hydrochloride Salt
  • Preparation : Allow the sealed container of the salt to equilibrate to the ambient temperature of the balance room for at least 30 minutes before opening.

  • Environment : If possible, perform the weighing inside a glovebox with a controlled low-humidity atmosphere. Alternatively, use an analytical balance with a draft shield in a room with controlled humidity (ideally <40% RH).

  • Procedure : a. Tare a weighing vessel with a lid (e.g., a tared vial). b. Briefly open the salt container, quickly transfer an approximate amount of the salt to the weighing vessel, and immediately close both containers. c. Record the stable weight. d. Work quickly to minimize the exposure time of the salt to the atmosphere. [16]

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol provides a general overview. Specific instrument parameters should be optimized for your particular sample.

  • Instrument Setup : Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for your amine hydrochloride salt.

  • Titer Determination : Standardize the Karl Fischer reagent with a known water standard (e.g., sodium tartrate dihydrate).

  • Sample Preparation : In a low-humidity environment, accurately weigh a suitable amount of the amine hydrochloride salt.

  • Titration : Quickly introduce the sample into the titration vessel and begin the titration.

  • Calculation : The instrument's software will typically calculate the percentage of water content based on the amount of titrant consumed.

    Water (%) = (Volume of KF reagent consumed × KF reagent factor) / Sample weight × 100

References

  • Sacchetti, M. (2014). Thermodynamics of water-solid interactions in crystalline and amorphous pharmaceutical materials. Journal of Pharmaceutical Sciences, 103(9), 2772-2783. [Link]

  • Cabana, A., & Sandorfy, C. (1968). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 46(22), 3649-3660. [Link]

  • Various Authors. (2016). What makes common salt hygroscopic? Quora. [Link]

  • Sacchetti, M. (2014). Thermodynamics of Water-Solid Interactions in Crystalline and Amorphous Pharmaceutical Materials. ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Gómez-Gualdrón, D. A., et al. (2020). Structure and thermodynamics of water adsorption in NU-1500-Cr. PubMed Central. [Link]

  • Ma, N., et al. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. [Link]

  • Cabana, A., & Sandorfy, C. (1968). Hydrogen bonding in the amine hydrohalides. I. General aspects. ResearchGate. [Link]

  • Tang, M., et al. (2019). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. Atmospheric Chemistry and Physics. [Link]

  • Gholipour, Y., et al. (2016). DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. Acta Chimica Slovenica. [Link]

  • Davila, A. F., et al. (2010). Hygroscopic salts and the potential for life on Mars. Astrobiology, 10(6), 617-628. [Link]

  • Li, S., et al. (2020). CO2 Capture by Water-Lean Amino Acid Salts: Absorption Performance and Mechanism. Industrial & Engineering Chemistry Research. [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. [Link]

  • Childs, S. L., et al. (2007). The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Molecular Pharmaceutics. [Link]

  • Jakes, J. E., et al. (2022). Comprehensive Analytical Sorption Thermodynamic (CAST) model for water vapor sorption in cellulosic materials. Forest Products Laboratory. [Link]

  • Dhondale, M. R., et al. (2022). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]

  • Lubach, J. W., et al. (2007). Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water. Crystal Growth & Design. [Link]

  • OUCI. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids. [Link]

  • Jakes, J. E., et al. (2022). Comprehensive Analytical Sorption Thermodynamic (CAST) model for water vapor sorption in cellulosic materials. Forest Products Laboratory. [Link]

  • NCERT. (n.d.). Biomolecules. National Council of Educational Research and Training. [Link]

  • Biology Discussion. (n.d.). Water Absorption: Organ, Mechanism, Factors and Methods | Plants. [Link]

  • Biology Discussion. (n.d.). Water Absorption System in Plants: Pathways; Mechanism and other Details. [Link]

  • Manifested Publishers. (2024). Absorption of Water and Mineral Salts_L7. YouTube. [Link]

  • Colorcon. (2024). What Are the Benefits of Desiccants in Pharma?
  • Various Authors. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • SensoScientific. (2018). How to Maintain Optimal Laboratory Temperature and Humidity. [Link]

  • OneVue Sense. (2020). Laboratory Temperature and Humidity Requirements & Compliance. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Drytec Industries. (n.d.). Pharmaceutical Desiccants.
  • Colorcon. (2024). What Kinds of Desiccants Are Used in Pharma/Nutra?
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders.
  • Drug Discovery and Development. (2025).
  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

Technical Support Center: Navigating the Challenges of Oxetane Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate chemistry of the oxetane ring. As a structural motif of increasing importance in medicinal chemistry and drug discovery, the oxetane ring offers a unique combination of properties including low lipophilicity, improved metabolic stability, and the ability to act as a hydrogen bond acceptor.[1][2] However, its inherent ring strain presents a fascinating yet formidable set of challenges in its synthesis and functionalization.[3]

This guide is designed for researchers, scientists, and drug development professionals who are actively working with oxetane-containing molecules. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, all grounded in mechanistic principles and practical, field-proven insights. Our goal is to empower you to anticipate, diagnose, and overcome the common hurdles encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when incorporating oxetanes into a research program.

Q1: Why is the oxetane ring so prone to opening, and what are the general conditions to avoid?

A1: The oxetane ring's reactivity stems from its significant ring strain, approximately 25.5 kcal/mol, which is comparable to that of an epoxide.[4] This strain is readily released through ring-opening reactions. The primary culprit for unwanted ring-opening is the presence of strong acids, which protonate the ring oxygen, making the carbons more electrophilic and susceptible to nucleophilic attack.[5][6][7] Even moderate acids in the presence of a nucleophile can lead to decomposition.[5] High temperatures can also promote ring-opening. As a general rule, it is best to utilize basic or neutral conditions whenever possible for reactions involving molecules containing an oxetane ring.[5]

Q2: I've heard that the substitution pattern on the oxetane ring affects its stability. Can you elaborate?

A2: Absolutely. The substitution pattern has a profound impact on the stability of the oxetane ring. A widely observed trend is that 3,3-disubstituted oxetanes are generally more stable and resistant to decomposition than their monosubstituted counterparts.[6][8] This increased stability is attributed to steric hindrance around the 3-position, which can shield the ring from nucleophilic attack. However, it's important to note that even 3,3-disubstituted oxetanes are not entirely immune to ring-opening, especially under harsh acidic conditions.[6][7] For instance, attempting to cleave a Boc group with concentrated acid can lead to decomposition of even these more stable oxetanes.[8]

Q3: What are the most common synthetic routes to form the oxetane ring, and what are their primary limitations?

A3: There are several established methods for constructing the oxetane ring, each with its own set of advantages and challenges:

Synthetic Method Description Common Challenges
Williamson Ether Synthesis Intramolecular cyclization of a 1,3-halohydrin or a related substrate with a base.Requires the synthesis of a suitably functionalized acyclic precursor, which can be multi-step and cumbersome.[2][3]
Paternò-Büchi Reaction A [2+2] photocycloaddition between a carbonyl compound and an alkene.[9][10]Often requires high-energy UV light, which can lead to side products.[1][2] Reactivity and selectivity can be highly substrate-dependent.[1][2]
Epoxide Ring Expansion Reaction of an epoxide with a sulfur ylide (e.g., from trimethyloxosulfonium iodide) to form the four-membered ring.[3]The scope can be limited by the availability of the starting epoxides.
Alcohol C-H Functionalization A newer method involving photoredox catalysis to form the oxetane from a native alcohol substrate.[1]May require careful optimization of photocatalyst and reaction conditions.
Q4: Why are oxetanes becoming so popular in drug discovery?

A4: Oxetanes are increasingly utilized in medicinal chemistry as "bioisosteres" for other common functional groups, such as gem-dimethyl and carbonyl groups.[3][8][11] They offer a unique set of physicochemical properties:

  • Improved Solubility: Replacing a lipophilic gem-dimethyl group with a more polar oxetane can dramatically increase aqueous solubility.[8][12]

  • Enhanced Metabolic Stability: The oxetane ring can block sites of metabolic oxidation, leading to improved drug half-life.[3][8]

  • Modulation of pKa: The electron-withdrawing nature of the oxetane's oxygen can lower the basicity of nearby amines, which can be beneficial for reducing hERG liability and improving cell permeability.[12]

  • Increased Three-Dimensionality: The puckered structure of the oxetane ring adds to the three-dimensional character of a molecule, which can lead to improved target selectivity.[6][7]

II. Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem 1: Low or No Yield During Oxetane Ring Formation
Symptom: The desired oxetane product is not formed, or is formed in very low yield, during a cyclization reaction (e.g., Williamson ether synthesis).
Troubleshooting Workflow:

start Low Yield in Ring Formation check_precursor Verify the structure and purity of the 1,3-difunctional precursor. start->check_precursor leaving_group Is the leaving group adequate? (e.g., tosylate, mesylate, halide) check_precursor->leaving_group base_strength Is the base strong enough to deprotonate the alcohol? leaving_group->base_strength solution1 Consider a more reactive leaving group (e.g., triflate). leaving_group->solution1 No steric_hindrance Is there significant steric hindrance around the reaction centers? base_strength->steric_hindrance solution2 Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). base_strength->solution2 No side_reactions Analyze crude reaction mixture for byproducts (e.g., elimination, intermolecular reaction). steric_hindrance->side_reactions solution3 Adjust reaction temperature and concentration to favor intramolecular cyclization. side_reactions->solution3

Caption: Troubleshooting low yield in oxetane ring formation.

Problem 2: Unexpected Ring-Opening During a Subsequent Reaction
Symptom: An oxetane-containing starting material decomposes during a reaction intended to modify another part of the molecule.
Causality and Prevention:
  • Acidic Reagents or Byproducts: The most common cause is the presence of acid. For example, esterification using an alcohol and HCl will likely lead to decomposition.[5]

    • Solution: Switch to basic or neutral conditions. For esterification, use an alkyl halide with a base like Hunig's base.[5] For amide couplings, use standard coupling reagents (e.g., HATU, HOBt) that do not generate strong acids.

  • Lewis Acids: Many Lewis acids (e.g., BF₃·OEt₂, TMSOTf, Sc(OTf)₃) are potent catalysts for oxetane ring-opening.[3][13]

    • Solution: Avoid Lewis acids if the goal is not to open the ring. If a Lewis acid is required for another transformation, consider protecting the oxetane (though this is often not practical) or finding an alternative, non-Lewis acidic method.

  • Reducing Agents: Some powerful reducing agents can open the oxetane ring. For instance, LiAlH₄ can open 3-monosubstituted oxetanes even at low temperatures.[8]

    • Solution: Choose milder reducing agents. For amide reductions, AlH₃ at low temperatures has been shown to be effective while leaving the oxetane intact, whereas LiAlH₄ and NaBH₄ led to decomposition.[5] For nitro group reductions, catalytic hydrogenation with Pd(OH)₂/C can be a good option.[5]

Problem 3: Failed Nucleophilic Substitution on a Substituent Attached to the Oxetane Ring
Symptom: A nucleophilic substitution reaction on a side chain of the oxetane (e.g., converting a mesylate to an azide) fails to proceed or gives undesired products.
Case Study and Solution:

In one reported case, the nucleophilic substitution of a mesylate on an oxetane-containing molecule with sodium azide failed at temperatures below 40 °C.[5] Upon heating, undesired cyclization products were formed instead of the desired azide.

  • The Problem: The mesylate was not a sufficiently reactive leaving group under these conditions, and higher temperatures promoted side reactions.

  • The Solution: The issue was resolved by first converting the alcohol to a bromide (deoxybromination). The bromide was a much more reactive electrophile and was rapidly substituted by the azide anion to give the desired product in good yield.[5]

This illustrates a key principle: when a standard transformation fails, consider a two-step sequence involving a more reactive intermediate.

III. Key Experimental Protocols

Protocol 1: Base-Mediated Hydrolysis of an Ester on an Oxetane-Containing Molecule

This protocol is designed to avoid the acid-catalyzed ring-opening that is a major risk with standard acidic hydrolysis conditions.

  • Dissolve the oxetane-containing ester in a suitable solvent mixture, such as methanol and water.

  • Add a stoichiometric excess of a base , such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Typically, 2-3 equivalents are sufficient.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish.

  • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to the appropriate pH for your product's stability.

  • Perform a standard aqueous workup to extract the product.

Causality: Using a base like LiOH for saponification ensures the reaction environment remains basic, preventing the protonation of the oxetane oxygen and subsequent ring-opening.[5] This method has been successfully used to produce high-purity carboxylic acids on a multi-gram scale.[5]

Protocol 2: Visible Light Photoredox-Catalyzed Functionalization of a 3-Aryl-3-Carboxylic Acid Oxetane

This protocol provides a mild method for C-C bond formation at the 3-position of the oxetane ring, avoiding harsh reagents.

  • To a reaction vessel, add the 3-aryl-3-carboxylic acid oxetane , an activated alkene (e.g., an acrylate), and a suitable solvent (e.g., DMSO).

  • Add a photocatalyst (e.g., an iridium or organic-based catalyst) and a base (e.g., an organic base).

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard workup and purify the product by column chromatography.

Mechanistic Insight: Visible light excites the photocatalyst, which then engages in an electron transfer with the carboxylate to generate a tertiary benzylic radical at the 3-position of the oxetane.[14] This radical then undergoes a Giese-type addition to the activated alkene to form the new C-C bond. This method leverages the stability of the benzylic radical while harnessing the reactivity of the strained ring system.[14]

PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Excitation Light Visible Light (hν) Light->PC Ox_COO_minus Oxetane-COO⁻ PC_star->Ox_COO_minus SET Ox_COOH Oxetane-COOH Ox_COOH->Ox_COO_minus Radical Oxetane Radical Ox_COO_minus->Radical Decarboxylation Base Base Base->Ox_COOH Deprotonation Alkene Activated Alkene Radical->Alkene Giese Addition Product Functionalized Oxetane Alkene->Product SET Single Electron Transfer (SET) Decarboxylation Decarboxylation (-CO₂) Giese Giese Addition

Caption: Photoredox-catalyzed functionalization of an oxetane.

IV. Conclusion

The functionalization of the oxetane ring is a journey that requires a blend of careful planning, mechanistic understanding, and empirical optimization. While the inherent ring strain makes the oxetane a reactive and sometimes unpredictable moiety, this same property is key to its utility in modern chemistry. By understanding the principles of its stability and reactivity, particularly its sensitivity to acidic conditions, researchers can successfully harness the power of this small but mighty heterocycle. We hope this guide serves as a valuable resource in your experimental endeavors, helping you to troubleshoot effectively and innovate with confidence.

References

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Oxetanes in Drug Discovery Campaigns.
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Technical Support Center: Overcoming Low Yields in Oxetane Ring Form
  • Oxetane Synthesis via Alcohol C–H Functionaliz
  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Photoredox-Catalyzed Decarboxylation of Oxetane-2-Carboxylic Acids and Unique Mechanistic Insights.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
  • Oxetane Synthesis via Alcohol C–H Functionalization.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Oxetanes in Drug Discovery Campaigns.
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.
  • Photoredox-Catalyzed Decarboxylation of Oxetane-2-Carboxylic Acids Initiated by Oxidation of DIPEA.
  • Photoredox-Catalyzed Decarboxylation of Oxetane-2-Carboxylic Acids and Unique Mechanistic Insights. PubMed.
  • Stability of selected compounds indicating the % of compound remaining...
  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
  • Synthesis of Oxetanes.
  • Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation.
  • Recent Progress Regarding Regio-, Site-, and Stereoselective Formation of Oxetanes in Paternò-Büchi Reactions.
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. NIH.
  • Oxetanes: formation, reactivity and total syntheses of n

Sources

Technical Support Center: Enhancing Metabolic Stability of Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving the metabolic stability of oxetane-containing compounds. As Senior Application Scientists, we understand the nuances of medicinal chemistry and aim to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic fate and strategic use of oxetanes in drug design.

Q1: What makes the oxetane motif attractive for improving metabolic stability?

The oxetane ring is a four-membered cyclic ether that has gained significant attention as a bioisostere in medicinal chemistry.[1][2] Its utility in enhancing metabolic stability stems from several key features:

  • Blocking Metabolically Labile Sites: As a bioisosteric replacement for metabolically vulnerable groups like gem-dimethyl or carbonyl moieties, the oxetane ring can shield "soft spots" from enzymatic attack.[3][4][5] The sp³-hybridized carbons of the oxetane are generally less susceptible to oxidation by Cytochrome P450 (CYP) enzymes compared to the C-H bonds in a gem-dimethyl group.[4][6]

  • Reduced Lipophilicity: The inherent polarity of the oxetane ring can decrease a molecule's overall lipophilicity (LogD).[7] This is significant because metabolic stability is often directly linked to intrinsic lipophilicity, with less lipophilic compounds generally showing lower clearance rates.[7]

  • Altering Metabolic Pathways: The incorporation of an oxetane can shift metabolism away from CYP-dominated pathways, which are a common source of drug-drug interactions.[8][9] In some cases, oxetanes can be metabolized by microsomal epoxide hydrolase (mEH) via hydrolysis, offering an alternative clearance pathway.[8][10][11]

Q2: What are the primary metabolic pathways for oxetane derivatives?

There are two main enzymatic routes for the metabolism of oxetane-containing compounds:

  • CYP-Mediated Oxidation: The Cytochrome P450 superfamily of enzymes, primarily located in the liver, are major contributors to Phase I drug metabolism.[9][12][13] For oxetane derivatives, CYP-mediated metabolism can occur at various positions. Oxidation of a methylene carbon adjacent to the oxetane can lead to N-dealkylation, or in some cases, the oxetane ring itself can be opened.[7]

  • mEH-Mediated Hydrolysis: A key finding in recent years is that oxetanes are substrates for microsomal epoxide hydrolase (mEH), which hydrolyzes the strained ring to form a 1,3-diol.[8][10][11] This is a non-oxidative pathway and represents the first example of a non-epoxide substrate for this enzyme.[8][14] Directing metabolism towards mEH can be a deliberate strategy to reduce dependence on CYP enzymes.[8][10]

MetabolicPathways cluster_0 Oxetane Derivative Metabolism Molecule Oxetane-Containing Compound CYP_Pathway CYP450 Enzymes (e.g., CYP3A4) Molecule->CYP_Pathway Oxidation mEH_Pathway Microsomal Epoxide Hydrolase (mEH) Molecule->mEH_Pathway Hydrolysis Oxidized_Metabolites Oxidized Metabolites CYP_Pathway->Oxidized_Metabolites Ring Opening or Side-Chain Oxidation Diol_Metabolite 1,3-Diol Metabolite mEH_Pathway->Diol_Metabolite Ring Opening

Primary metabolic pathways for oxetane derivatives.
Q3: How does the substitution pattern on the oxetane ring affect its stability?

The stability of the oxetane ring is strongly dependent on its substitution pattern.

  • 3,3-Disubstitution: This pattern is generally considered the most stable.[3][15] The steric hindrance provided by the two substituents at the 3-position protects the ring from both chemical and metabolic degradation pathways, including ring-opening.[2]

  • 2-Monosubstitution: Oxetanes substituted at the 2-position can be metabolically labile. Studies have shown that these derivatives can undergo ring scission to form hydroxy acid and diol metabolites.[7]

  • 3-Monosubstitution: This pattern is typically more stable than 2-monosubstitution but less stable than 3,3-disubstitution.[7]

Therefore, a key strategy for improving stability is to design syntheses that yield 3,3-disubstituted oxetanes.[3]

Troubleshooting Guide: High Metabolic Clearance

This section provides a systematic approach for researchers who have identified high metabolic clearance as an issue with their oxetane-containing compounds.

Problem: My oxetane derivative shows high intrinsic clearance (CLint) in a liver microsome assay.

High clearance indicates that your compound is being rapidly metabolized, which could lead to poor bioavailability and a short half-life in vivo.

Potential Causes:

  • The compound is a substrate for highly active CYP450 enzymes.

  • The oxetane ring itself is a point of metabolic attack (hydrolysis by mEH or oxidation by CYPs).

  • Another part of the molecule (a "metabolic soft spot") is being rapidly metabolized.

  • The compound is chemically unstable in the assay conditions (less common but possible).

TroubleshootingWorkflow Start High CLint Observed in Microsomes Step1 Step 1: Confirm Liability Run assay +/- NADPH Start->Step1 Decision1 Metabolism NADPH-Dependent? Step1->Decision1 Step2 Step 2: Identify Metabolites LC-MS/MS Analysis Decision2 Metabolic 'Soft Spot' Identified? Step2->Decision2 Step3 Step 3: Determine Pathway CYP Inhibition / Recombinant Enzymes Action_CYP Primary Pathway: CYP450 - Block 'soft spot' - Modify structure to reduce  lipophilicity Step3->Action_CYP Action_mEH Primary Pathway: mEH (Oxetane Hydrolysis) - Increase steric hindrance  around oxetane - Use 3,3-disubstitution Step3->Action_mEH Decision1->Step2 Yes Action_Chemical Chemical Instability - Check buffer pH - Re-evaluate structure Decision1->Action_Chemical No Decision2->Step3 Yes End Synthesize & Test New Analogs Action_CYP->End Action_mEH->End

Workflow for troubleshooting high metabolic clearance.
Recommended Actions & Protocols

Step 1: Confirm Enzymatic Liability

  • Rationale: The first step is to confirm that the observed clearance is enzyme-mediated. Most CYP450 activity is dependent on the cofactor NADPH.[16] By running the assay in the absence of NADPH, you can distinguish between enzymatic metabolism and simple chemical degradation.

  • Action: Perform the microsomal stability assay with two sets of incubations: one with the complete NADPH-regenerating system and one without. If clearance is significantly reduced in the absence of NADPH, metabolism is the primary cause.

Step 2: Identify the Metabolites

  • Rationale: To fix a metabolic liability, you must first know where it is. Identifying the structure of the major metabolites will pinpoint the exact atomic position(s) where metabolism occurs—the "soft spots".

  • Action: Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze samples from a scaled-up microsomal incubation.[16][17] Look for parent drug loss and the appearance of new peaks corresponding to metabolites (e.g., +16 Da for hydroxylation, +18 Da for oxetane hydrolysis to a diol).

Step 3: Determine the Primary Metabolizing Enzymes

  • Rationale: Knowing which enzyme family is responsible (e.g., CYPs vs. mEH) guides your strategy for molecular modification.

  • Action: Conduct reaction phenotyping studies.

    • CYP Involvement: Use a panel of specific chemical inhibitors for major CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in your microsomal assay. A significant reduction in clearance in the presence of a specific inhibitor points to the involvement of that enzyme.

    • mEH Involvement: Test the compound's stability in the presence of recombinant human mEH. If the compound is turned over and a diol is formed, mEH is a contributing pathway.[10]

Step 4: Strategic Molecular Modification

Based on the data from the steps above, you can now rationally design new analogs with improved stability.

Identified Metabolic PathwayRecommended Design StrategyRationale
CYP-mediated oxidation at a specific C-H bond Block the site: Replace the hydrogen with a fluorine atom or incorporate the site into a more stable group (e.g., use an oxetane to replace a gem-dimethyl group).[3][5][18]The C-F bond is much stronger than a C-H bond and resistant to cleavage.[18] The oxetane removes the susceptible C-H bonds entirely.
CYP-mediated oxidation (non-specific, driven by high lipophilicity) Reduce LogD: Introduce polar functional groups, such as an oxetane, to increase polarity and reduce affinity for CYP active sites.[7][15]Lowering lipophilicity is a well-established strategy to decrease metabolic clearance by CYPs.[7]
mEH-mediated hydrolysis of the oxetane ring Increase steric hindrance: Introduce bulky substituents near the oxetane ring or ensure a 3,3-disubstitution pattern.Steric bulk can prevent the molecule from fitting into the mEH active site, thus inhibiting hydrolysis.[8]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance (intrinsic clearance) of an oxetane-containing compound upon incubation with liver microsomes.[16]

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), (e.g., 20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, Testosterone)

  • Acetonitrile with Internal Standard (for quenching and sample analysis)

  • 96-well incubation plate and sealing mat

  • Incubator/shaker (37°C)

Methodology:

  • Preparation of Master Mix:

    • On ice, prepare a master mix containing the phosphate buffer and liver microsomes. The final microsomal protein concentration should typically be between 0.2-0.5 mg/mL.

    • Scientist's Note: Using a low protein concentration is crucial to avoid non-specific binding and to ensure the assay remains in the linear range.

  • Compound Addition:

    • Add the test compound to the wells containing the master mix. The final substrate concentration is typically 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.

    • Scientist's Note: It is critical to pre-incubate the compound with the microsomes for 5-10 minutes at 37°C before initiating the reaction. This allows the compound to reach thermal equilibrium and distribute within the microsomal membrane.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is your T=0 time point.

    • Immediately remove an aliquot from the T=0 wells and quench the reaction by adding it to a separate plate containing ice-cold acetonitrile with an internal standard.

  • Time-Course Incubation:

    • Seal the incubation plate and place it in a shaker-incubator at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots from the respective wells and quench them in the acetonitrile plate.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the quenched sample plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

References
  • Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pan, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Retrieved from [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Retrieved from [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. Retrieved from [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Gouverneur, V., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC - PubMed Central. Retrieved from [Link]

  • PubMed. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Retrieved from [Link]

  • Raffa, R. B., & Pergolizzi Jr., J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Scirp.org. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved from [Link]

  • PubMed Central. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (n.d.). Analytical strategies for identifying drug metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing the four-membered oxetane ring. Oxetanes are of immense interest in medicinal chemistry, often serving as metabolically stable isosteres for gem-dimethyl or carbonyl groups, and capable of improving key physicochemical properties such as aqueous solubility.[1][2][3][4] However, the synthesis of this strained ring system is non-trivial, with challenges ranging from slow reaction kinetics to competing side reactions and product instability.[3][5]

Effective catalyst selection is paramount to overcoming these hurdles. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experimentation.

Troubleshooting Guide: Common Issues & Catalytic Solutions

This section addresses common problems observed during oxetane synthesis, explaining the underlying causes and providing actionable solutions centered on catalyst and condition selection.

Issue 1: Low or No Yield in Intramolecular C-O Bond Formation

Intramolecular cyclization of 1,3-diols or their derivatives (e.g., via Williamson etherification) is a foundational method for oxetane synthesis.[1][3] However, forming the strained four-membered ring can be kinetically challenging.[3]

► Possible Cause A: Competing Elimination Reaction

A major competing pathway, especially with 1,3-halohydrins, is Grob fragmentation, an entropically favored process that yields an alkene instead of the desired oxetane.[5]

✔ Recommended Solutions:

  • Base Selection: The choice of base is critical. While strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often required to facilitate the challenging 4-exo-tet cyclization, their strength can also promote elimination.[3][4] If elimination is problematic, consider a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times.[4]

  • Leaving Group: Employ a very good leaving group (e.g., tosylate, mesylate, or iodide) to favor the SN2 cyclization pathway over elimination. One-pot protocols starting from diols, for instance using an Appel reaction followed by base treatment, can be highly effective.[3]

► Possible Cause B: Poor Substrate Activation / Slow Cyclization

The inherent ring strain of the oxetane product makes the activation energy for cyclization high.

✔ Recommended Solutions:

  • Photocatalytic C–H Functionalization: For a fundamentally different approach that avoids pre-functionalized substrates, consider photocatalytic methods. A recently developed strategy uses an iridium or organic photocatalyst to generate a radical at a C–H bond γ to an alcohol. This radical is trapped by a vinyl sulfonium salt, which installs a leaving group, facilitating a subsequent base-mediated cyclization under mild conditions.[4][6] This method is particularly powerful for late-stage functionalization of complex molecules.[6]

  • Transition Metal Catalysis: For specific substrates, transition metal catalysis can be effective. For example, γ-bromohomoallylic alcohols can undergo intramolecular O-vinylation using a Copper(I) catalyst with a 1,10-phenanthroline ligand to yield 2-methyleneoxetanes.[5][7]

Issue 2: Low Yield or Poor Selectivity in Paternò-Büchi [2+2] Photocycloadditions

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis.[4][8] However, it can be plagued by side reactions and selectivity issues.[9]

► Possible Cause A: Use of High-Energy UV Light

Traditional Paternò-Büchi reactions require high-energy UV light, which can lead to substrate decomposition, side product formation, and limited functional group tolerance.[4]

✔ Recommended Solutions:

  • Visible-Light Photocatalysis: Shift to visible-light-mediated protocols. These methods use photocatalysts (e.g., iridium complexes) that absorb lower-energy visible light and transfer energy to the carbonyl substrate, enabling the reaction under significantly milder conditions.[1] This approach dramatically improves substrate scope and scalability.

► Possible Cause B: Poor Enantioselectivity

Achieving high enantioselectivity in Paternò-Büchi reactions is a significant challenge.

✔ Recommended Solutions:

  • Chiral Photocatalysis: Employ a chiral catalyst system. For instance, Yoon and co-workers developed a highly enantioselective reaction using a novel hydrogen-bonding chiral iridium photocatalyst that controls the stereochemical outcome.[1]

Issue 3: Catalyst Inactivity in Acid-Catalyzed Reactions

Lewis and Brønsted acids are powerful catalysts for various oxetane syntheses, including formal [2+2] cycloadditions and ring-opening/cyclization cascades.[1][5]

► Possible Cause: Catalyst Deactivation by Substrate/Reagents

In certain reactions, the catalyst can be deactivated. For example, in attempts to catalyze the reaction between an oxetanol and a 1,2-diol to form a 1,4-dioxane, Lewis acids like Lithium (Li) catalysts were found to be ineffective. This was attributed to the diol chelating to the metal center, leading to catalyst deactivation.[10]

✔ Recommended Solutions:

  • Switch Catalyst Type: If Lewis acid deactivation is suspected, switch to a strong Brønsted acid catalyst. In the aforementioned case, an organocatalyst like bistriflimide (Tf₂NH) was highly effective, as it does not suffer from the same chelation-based deactivation pathway and successfully promotes the desired transformation.[10][11]

Issue 4: Product Decomposition During Reaction or Workup

The stability of the oxetane ring is a critical concern. The ring is susceptible to opening under strongly acidic or nucleophilic conditions, and certain substitution patterns can lead to inherent instability.[5][12]

► Possible Cause: Acid-Mediated Ring Opening

Exposure to strong acids, either as a catalyst or during an acidic aqueous workup, can readily cleave the oxetane ring.

✔ Recommended Solutions:

  • Use Basic or Neutral Conditions: Whenever possible, perform subsequent transformations and workups under basic or neutral conditions. For example, the hydrolysis of esters or nitriles on an oxetane-containing molecule should be performed using basic conditions (e.g., LiOH) to avoid ring-opening side reactions.[12]

  • Select Tolerant Catalysts: For reactions requiring acid catalysis, carefully select the catalyst and optimize its loading. Brønsted acids have been successfully used to activate 3-aryl-oxetanols for etherification, forming an oxetane carbocation intermediate that reacts with alcohols while preserving the ring in the final product.[13][14]

Troubleshooting Workflow: Diagnosing Low Reaction Yield

The following diagram outlines a logical workflow for troubleshooting low yields in a generic oxetane synthesis.

G start Low or No Yield Observed check_sm Analysis of Crude Reaction: Any Starting Material (SM)? start->check_sm sm_yes Yes, SM Remains check_sm->sm_yes >50% sm_no No, SM Consumed check_sm->sm_no <10% cause_kinetics Possible Cause: Slow Reaction Kinetics / Deactivated Catalyst sm_yes->cause_kinetics check_side_products Identifiable Side Products? sm_no->check_side_products sol_kinetics1 Solution: - Increase Temperature/Time - Increase Catalyst Loading - Check Catalyst Purity cause_kinetics->sol_kinetics1 sol_kinetics2 Solution: - Switch to a More Active Catalyst (e.g., Stronger Base, Different Lewis/Brønsted Acid) cause_kinetics->sol_kinetics2 sp_yes Yes check_side_products->sp_yes sp_no No (Decomposition) check_side_products->sp_no cause_elim If Elimination Product: - Competing Grob Fragmentation sp_yes->cause_elim cause_opening If Ring-Opened Product: - Product Instability sp_yes->cause_opening cause_decomp Possible Cause: Product/Intermediate Decomposition sp_no->cause_decomp sol_elim Solution: - Use Milder Base - Change Leaving Group - Lower Temperature cause_elim->sol_elim sol_opening Solution: - Use Milder Conditions (e.g., Photocatalysis) - Avoid Acidic Workup - Buffer the Reaction cause_opening->sol_opening sol_decomp Solution: - Run at Lower Temperature - Use Milder Catalyst System - Check Substrate Stability Under Conditions cause_decomp->sol_decomp

Caption: A decision tree for troubleshooting low yields in oxetane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for oxetane synthesis?

Catalysis is central to modern oxetane synthesis. The main classes include:

  • Lewis and Brønsted Acids: Used to activate substrates for cyclization. Lewis acids like SnCl₄ or In(OTf)₃ can catalyze Friedel-Crafts type reactions to install oxetanes or formal [2+2] cycloadditions.[1][5][15] Strong Brønsted acids like Tf₂NH or TfOH are effective in activating oxetanols for etherification or annulation reactions.[10][11][13][14]

  • Photocatalysts: Primarily used in two ways: 1) As sensitizers in visible-light Paternò-Büchi reactions (e.g., Iridium or Ruthenium complexes) and 2) In photoredox cycles to generate radicals for C-C or C-O bond formation (e.g., Iridium complexes or organic dyes like 4CzIPN).[1][4][6][16]

  • Transition Metals: Complexes of Copper(I) and Cobalt have been used for specific cyclization strategies, such as intramolecular vinylation and cycloisomerisation, respectively.[1][5][7][16]

  • Bases: While often considered reagents, bases like KOtBu or NaH act catalytically in some contexts or are crucial promoters in the key ring-closing step of Williamson ether-type syntheses.[3][4]

Q2: My oxetane-containing product seems to be unstable. Is this common?

Yes, depending on the substitution pattern and the chemical environment, oxetanes can be unstable.[5] The ring strain of ~25 kcal/mol makes them susceptible to ring-opening by acids, bases, and nucleophiles.[11] Some derivatives, like certain oxetane-carboxylic acids, have been observed to isomerize to more stable lactones, even at room temperature.[5] It is crucial to choose reaction and purification conditions carefully. For example, avoid strong acids in workups and consider using lower temperatures for sensitive transformations like hydride reductions.[12]

Q3: When should I consider a Brønsted acid over a Lewis acid catalyst?

The choice depends on the specific reaction mechanism and potential catalyst-substrate interactions. A key scenario to choose a Brønsted acid is when your substrate or other reagents can chelate to and deactivate a Lewis acid. This was observed with 1,2-diols deactivating Li-based Lewis acids.[10] A Brønsted acid like Tf₂NH bypasses this issue.[10][11] Brønsted acids are also highly effective at selectively activating tertiary benzylic alcohols on an oxetane ring to form a stabilized carbocation, enabling reactions with other alcohols to form ethers.[13][14][17]

G cluster_0 Brønsted Acid Catalytic Cycle Oxetanol 3-Aryl-oxetan-3-ol Protonated_Ox Protonated Oxetanol Oxetanol->Protonated_Ox + H⁺ Carbocation Oxetane Carbocation (Intermediate I) Protonated_Ox->Carbocation Water H₂O Protonated_Ox->Water - H₂O Ether_Int Protonated Ether (Intermediate III) Carbocation->Ether_Int + R'-OH Alcohol R'-OH (Nucleophile) Product Oxetane Ether Product Ether_Int->Product - H⁺ Catalyst_Regen H⁺ (Regenerated) Product->Catalyst_Regen Catalyst_H H⁺ (from Tf₂NH)

Caption: Catalytic cycle for Brønsted acid-mediated oxetanol activation.

Key Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Synthesis of an Oxetane Ether

Adapted from Bull, J. A. et al. (2023), Org. Biomol. Chem.[13][18]

This protocol describes the synthesis of an oxetane ether from a 3-aryl-oxetan-3-ol and an alcohol using a Brønsted acid catalyst.

Materials:

  • 3-(4-methoxyphenyl)-oxetan-3-ol (1.0 equiv)

  • Cyclohexanol (5.0 equiv)

  • Triflimide (Tf₂NH) (10 mol%)

  • Acetonitrile (MeCN), anhydrous (to 0.3 M)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-methoxyphenyl)-oxetan-3-ol.

  • Add anhydrous acetonitrile followed by cyclohexanol.

  • Add the catalyst, Tf₂NH, to the solution.

  • Stir the reaction mixture at 50 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane ether.

Expected Outcome: The reaction provides the desired ether product in moderate to good yields. The use of excess alcohol nucleophile is often necessary to drive the equilibrium towards the product.[18]

Protocol 2: Visible-Light Photocatalytic Synthesis of a Spiro-Oxetane

Adapted from Silvi, M. et al. (2023), J. Am. Chem. Soc.[4][6]

This protocol describes a modern method for synthesizing an oxetane from an unactivated alcohol via C-H functionalization.

Materials & Equipment:

  • Cyclohexanol (1.0 equiv)

  • Vinyl sulfonium salt 2b (1.5 equiv)

  • 4CzIPN (photocatalyst, 5 mol%)

  • Tetrabutylammonium dihydrogen phosphate (25 mol%)

  • Quinuclidine (10 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous (to 0.1 M)

  • Blue LED light source (e.g., 456 nm)

Procedure:

  • In a reaction vessel suitable for photochemistry (e.g., a borosilicate vial), combine cyclohexanol, vinyl sulfonium salt 2b , 4CzIPN, tetrabutylammonium dihydrogen phosphate, and quinuclidine.

  • Add anhydrous acetonitrile and degas the solution for 15-20 minutes with a stream of N₂ or Ar.

  • Seal the vessel and place it in front of a blue LED light source with fan cooling to maintain ambient temperature.

  • Irradiate the mixture for the required time (e.g., 16 hours), ensuring continuous stirring.

  • After the irradiation period, add KOtBu to the reaction mixture.

  • Stir the mixture at 60 °C until the cyclization is complete (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the volatile product.

  • If necessary, purify by chromatography.

Expected Outcome: This two-stage, one-pot reaction converts a simple alcohol into an oxetane in high yield under mild conditions, demonstrating excellent functional group tolerance.[4][6]

References

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azidinols. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. ResearchGate. [Link]

  • Photocatalytic Method Developed for Oxygen-Atom Exchange in Oxetanes to Aid Drug Design. GeneOnline News. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Oxetanes. Progress in Chemistry. [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. National Institutes of Health (NIH). [Link]

  • Photocatalytic Oxygen-Atom Swap in Oxetanes. Bioengineer.org. [Link]

  • Brønsted Acid Mediated Synthesis of 1,4-Dioxanes. Synfacts. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Chemical Reviews. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health (NIH). [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. ACS Organic Letters. [Link]

  • Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. ChemRxiv. [Link]

  • Optimisation of the synthesis of oxetane ethers. Organic & Biomolecular Chemistry. [Link]

  • Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. Shanghai 3S Technology. [Link]

  • Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. National Institutes of Health (NIH). [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • Paterno buchi reaction. Slideshare. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health (NIH). [Link]

  • Synthesis of oxetanes. Organic Chemistry Portal. [Link]

  • Recent Progress Regarding Regio‐, Site‐, and Stereoselective Formation of Oxetanes in Paternò‐Büchi Reactions. ResearchGate. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. RSC Publishing. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring is an increasingly important structural motif in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] The compound 3-(3-fluorophenyl)oxetan-3-amine hydrochloride is a key building block in this chemical space. As with any active pharmaceutical ingredient (API) or intermediate, rigorous purity analysis is paramount to ensure safety and efficacy in drug development. This guide provides a comprehensive, field-tested approach to the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC). We will detail a primary reversed-phase HPLC method for achiral purity and compare it with a chiral HPLC method for determining enantiomeric purity, grounding our protocols in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]

The Analytical Challenge: Understanding the Analyte

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. This compound (Molecular Formula: C₉H₁₁ClFNO) possesses distinct features that dictate our analytical strategy.[7][8]

  • Primary Amine Group: This basic functional group is prone to protonation. At neutral pH, it can interact strongly with residual acidic silanols on standard silica-based HPLC columns, leading to poor peak shape (tailing). Controlling the mobile phase pH is therefore critical.

  • Fluorophenyl Group: This aromatic moiety acts as a strong chromophore, making UV detection a highly suitable and sensitive technique for quantification.

  • Oxetane Ring: This four-membered ether ring introduces polarity.[1]

  • Chiral Center: The C3 carbon of the oxetane ring, to which the amine and fluorophenyl groups are attached, is a stereocenter. This means the compound can exist as a pair of enantiomers. If the therapeutic product is a single enantiomer, the other must be treated as an impurity and quantified.[9][10]

These properties necessitate a multi-faceted analytical approach. A primary HPLC method is required to assess purity with respect to process-related impurities and potential degradants, while a secondary, orthogonal method is essential for quantifying enantiomeric purity.

Primary Method: Reversed-Phase HPLC for Achiral Purity Profiling

Reversed-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its robustness, versatility, and compatibility with aqueous-soluble compounds like hydrochloride salts.

Causality Behind Experimental Choices

The goal is to develop a method that provides sharp, symmetrical peaks for the main compound and effectively separates it from any potential impurities.

  • Column Selection: A C18 column is the standard choice. However, to mitigate the peak tailing associated with the basic amine, a modern, high-purity silica column with robust end-capping is essential. Columns with embedded polar groups can also offer alternative selectivity and improved peak shape for basic analytes.

  • Mobile Phase pH Control: Maintaining a low pH (e.g., 2.5-3.5) ensures the primary amine is consistently protonated (R-NH₃⁺). This uniform charge state prevents secondary interactions with the stationary phase, resulting in symmetrical peaks. A buffer, such as potassium phosphate or ammonium formate, is required to maintain a stable pH.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and lower backpressure.

  • Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. The run starts with a higher aqueous composition to retain polar impurities and gradually increases the organic content to elute the main analyte and any non-polar impurities.

Experimental Protocol: RP-HPLC
ParameterConditionRationale
Instrumentation HPLC or UHPLC SystemStandard system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh-purity, end-capped silica provides excellent peak shape for basic compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidLow pH buffer to ensure consistent protonation of the amine and minimize peak tailing.
Mobile Phase B AcetonitrileCommon organic modifier providing good efficiency.
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30.1-35 min: 5% BA shallow gradient ensures resolution of closely eluting impurities around the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe fluorophenyl group provides strong absorbance. A Diode Array Detector (DAD) is recommended for peak purity assessment.
Injection Volume 5 µLSmall volume to prevent peak overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Sample Conc. 0.5 mg/mLA typical concentration for purity analysis, allowing for the detection of impurities at the 0.1% level.
Method Validation: A Self-Validating System

The protocol's trustworthiness is established through validation, following ICH Q2(R1) guidelines.[4][6][11][12] This ensures the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak is spectrally pure (DAD); baseline resolution from known impurities and placebo.Confirms the method can accurately measure the analyte without interference.
Linearity R² ≥ 0.999 over a range of LOQ to 150% of the target concentration.Demonstrates a proportional relationship between detector response and concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Assesses the method's consistency under various conditions (different days, analysts).
LOQ / LOD Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD).Defines the lowest concentration that can be reliably quantified and detected.
Robustness System suitability parameters (tailing factor, resolution) remain within limits after small, deliberate changes to pH (±0.2), temperature (±2°C), and organic composition (±2%).Ensures the method is reliable under normal laboratory variations.

Alternative Method: Chiral HPLC for Enantiomeric Purity

For a chiral drug substance, determining the enantiomeric purity is as crucial as determining the achiral purity. The two enantiomers of 3-(3-fluorophenyl)oxetan-3-amine can have different pharmacological and toxicological profiles. Therefore, a specific method to separate and quantify them is required.

Causality Behind Experimental Choices

Chiral separation relies on creating a transient diastereomeric complex between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and successful for a broad range of chiral compounds, including amines.[13][14]

  • Mobile Phase System: Normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes are typically used. These non-aqueous mobile phases enhance the chiral recognition interactions (hydrogen bonding, dipole-dipole) that are often weaker in a reversed-phase environment.[15]

  • Mobile Phase Additives: Small amounts of an acidic or basic additive are often required to improve peak shape and resolution. For a basic analyte like our amine, an acidic additive like trifluoroacetic acid (TFA) can be used to form an ion pair, while a basic additive like diethylamine (DEA) can compete with the analyte for active sites on the stationary phase, reducing tailing. The choice is often determined empirically.

Experimental Protocol: Chiral HPLC
ParameterConditionRationale
Instrumentation HPLC or UHPLC System with UV DetectorStandard system is sufficient.
Column Daicel Chiralpak IA or equivalent (amylose-based CSP)Polysaccharide-based phases are highly effective for separating a wide range of enantiomers.
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)A common normal-phase system. DEA is added to improve the peak shape of the basic amine.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CChiral separations can be sensitive to temperature; control is essential for reproducibility.
Detection UV at 254 nmSame as the achiral method.
Injection Volume 10 µLAdjusted as needed to achieve sufficient signal for the minor enantiomer.
Sample Diluent Mobile PhaseEnsures compatibility and good peak shape upon injection.
Sample Conc. 1.0 mg/mLA higher concentration may be needed to accurately quantify the minor enantiomer at low levels (e.g., <0.1%).

Method Comparison: A Tale of Two Purities

The RP-HPLC and Chiral HPLC methods are not interchangeable; they are complementary tools that provide different, yet equally critical, pieces of information about the quality of the drug substance.

FeatureRP-HPLC Method (Achiral Purity)Chiral HPLC Method (Enantiomeric Purity)
Primary Objective Quantify process-related impurities and degradation products.Quantify the undesired enantiomer relative to the desired one.
Separation Principle Partitioning based on hydrophobicity.Differential interaction with a chiral stationary phase.
Stationary Phase Chemically bonded alkyl chain (e.g., C18).Chiral selector immobilized on a support (e.g., polysaccharide).
Typical Mobile Phase Aqueous buffer / Organic solvent (gradient).Non-polar organic solvent / Polar modifier (isocratic).
Key Information Provides a profile of all detectable, non-chiral impurities.Determines the enantiomeric excess (e.e.) or enantiomeric ratio.
Regulatory Context Required for all APIs to control general impurities.Mandatory if the API is developed as a single enantiomer.

Visualizing the Analytical Workflow

A comprehensive purity analysis workflow integrates both methods to provide a complete quality assessment of a chiral drug substance.

Purity_Analysis_Workflow cluster_achiral Achiral Purity Assessment cluster_chiral Enantiomeric Purity Assessment sample1 API Sample prep1 Prepare Sample (0.5 mg/mL in Diluent) sample1->prep1 rphplc RP-HPLC Analysis (C18 Column, Gradient) prep1->rphplc data1 Integrate Peaks & Assess Peak Purity (DAD) rphplc->data1 report1 Report Impurity Profile (Area % vs. Standard) data1->report1 final_report Complete Certificate of Analysis (CoA) report1->final_report sample2 API Sample prep2 Prepare Sample (1.0 mg/mL in Mobile Phase) sample2->prep2 chiralhplc Chiral HPLC Analysis (CSP, Isocratic) prep2->chiralhplc data2 Integrate Enantiomer Peaks chiralhplc->data2 report2 Report Enantiomeric Excess (e.g., 99.8% e.e.) data2->report2 report2->final_report

Caption: Integrated workflow for comprehensive purity analysis.

Caption: Logic for selecting the appropriate HPLC purity method.

Conclusion

The purity analysis of this compound is a multi-dimensional task that cannot be satisfied by a single analytical method. A robust, validated reversed-phase HPLC method serves as the foundation for assessing process-related impurities and degradation products, ensuring the overall chemical purity of the substance. This must be complemented by a highly specific chiral HPLC method to quantify the enantiomeric purity, a critical quality attribute for a single-enantiomer drug candidate. By employing these orthogonal techniques, researchers and drug development professionals can build a comprehensive and reliable data package that ensures the quality, safety, and efficacy of the materials used in their programs, satisfying both scientific and regulatory standards.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9QV3izPsiYfS0OS-g5ygnKca1gY1FOs5hIMb7nC4s9jCe3WZQlkNV4E3pw0FKSQRCxOqreuIzb95srSTLdVzkgTDyVlCyslfBe3I-N-Ts4FmQF90aAi4aThu72Hhas2oVAderJ5KZBv3uSQ2jzbWyzz594f679ifDdu5hjB8yRxDrQ8yGmVoLzAWy2rO3-WeXHEnb7Y7mt_CX7q8R-ip-mYmB6rUWk0z9TA2jZXaaFQ==
  • <621> Chromatography - US Pharmacopeia (USP) (Harmonized Standard Information). Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAs8r2inocc5cYpzp_HARiH7qvp_geXXDDUSqtU2DM0C07qgK4qilGlm9kMiNNkUQsczNhLVicv6rw6pt7eGWeqA5cqq-fKvF4OLItMkshbRT48g3aSgx9HBSfjyqqq7pOpcvjti1oa5T6uwNkTwi5NbKivOkBc6H4_qMozpBQgahJdMU=
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjpqEseU6gqOwKfz4UQYEEnL0hbIfgGd5GMVnZN9jnIMlKMjOqLTneDa0jTWYF795wwh11WodX9PK2T4zmxTvT2ygshqYXfX9VkmLVftnTZO2Fz-G_BOnkKsyb9st6ZU07FLIFnhc1QLQBUy3DzoPAbjAQcgl-PZ4Ryzx_7M-AfalZVwt6mCNhm5n1ENqnZ1m48YOuLQIMqPZKoGvCMEEKfgim7cezNpaZgUddf5GSaNZ9ji8=
  • Are You Sure You Understand USP <621>? | LCGC International. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7-FPHVDHMYWqsgYwjZ_hdwBwGbC-IqafMe-jdyqWXIj4JuGy6_iSAemLbrEDev6wmDcKdoj9-bsUeliW4eiUCJRHjc2OadaHdBXzcEpuU0kGy_vANJ_BDIU0UpWp4bKfOAHVNVvLbcDhv2wcntYQOqXDbi8M740JbFZj4U0WiohmKDS6vp5oynQ==
  • Quality Guidelines - ICH. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVBJUqNQIjylyQSTlOhWxadueRM9TaQN1oQOSmkXjL6u-gBY9eu_RPJnUR9OA94KOe_DaQde03Mr5B9cIGDNCSN5SqpIaodAgtDGXEVrxe1HpQNumveroPlhPCm24oXHPJ2rBrqHw=
  • Understanding the Latest Revisions to USP <621> | Agilent. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOeTcxcuSJYDbic4wT9JbA_Od38SHwxkziBwWIYhicZEJ2s7AkfL3A_NufbZqau8aVO51_mCS91YvZn9GIMO8QIvpq16j4PLSjt7VLp2rU8PQ06WYam4X2TVsFo28l-j8iJNUbQvgrByCM1UyR1LBejesrD0qidaGF2gt0dFOVOoxhXjXkAiv-xC_vaMivwy68bg==
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgTcVtZh-mkTJcHHPr2kjktTzP5zdZgzzCPubBTC3iQFa6G5MrBjaMmxb6HUfjy6gnv3NbFt2ULaEvlVQvmscQZfxjDAB1K8yXUoCpj_UyLu4Lr4MRhYlAiJXCB2lL8s3AMSIqruZXe19Gf0b3lcNBYOLQZJIVsTbhFCgEmH3oeUBomDV3scoS4vwL2ZvTFe9pl_3pVpFNPbxQKTzQjv7mu_P4ascanW9rb-fqIZVua7956RXOqexuACcpfYVScKZy0oA-g2_owDXKHDMrg4FmgA==
  • General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBvG2G5WgjThSLoAy3F3SGrAIcvVTh7ymLB1PwsnPTu4LRTvHHN3-EcyBrZYU2WPmu91L7mBZ9P3yGlQ6InuTRmYuAGsmVXUK7MU2ouZMhNIIS6NTxc4ZWNiXA439rx8uEPStb26ApL0tOmhik5om7_dZ2
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ5BZ9a5EGR7GMNt0MRHAQyFQlhP26S48vIOsSW3l0mryUQNhhQdM_1r0VmF-35ZLuiVu2U8RKhyRaNi_n_-7mNgruhKodSrD-TyqmQbrDR7QonjywxZlPgwBFRvG9lKGNK7BkuPaahIjN9CSfgrV9Mgd7kA6CvvkWqTf1GR0hIgfY
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmyJMp6825J3JXOfbscg-uBKIs7rs4VUe7OHlOSGCSC68blJinuHosv4yujEM-NZni70BQKjT5F4TqFQN_TAlqOhE9DhHLfcYtcPnDXqubGKmcbOMU2P_qZT-i-yKclVHJvQvp3RnD9zOUN9MZPAH3lHMFEGPWAysLaDN6d4xrKACVELQKL9rIeCOOIlpmvlxkgtOdcV5xtHyeSvO8-rP493hq2fD_Dve6nCX6OKY=
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErrNbJPruv7N13ditbfnXBtdNgqbvmj4NJtf76pFghdfaKK-XP-8ALP6CvOO7Njm-fj4U8P2FDOwcphrH2Y-GIU04vYNeunP80IaVAvVXf9wz3YiSPkJxCqL0J3_YdUGTTmQ_T5iHfO-afYsrqVl_I2xEY4-SmmAMa-WUDJUIYABZp5uHDG2pqF4ebWl2p24cr4gZgZuvJJClB0mlB1yRp1uUD8X7DLmQxSFNg5yzy_jRCjz9yzTRbJfpNs-MRf0sK_c4I
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHavhns7JKWq3H9sbaxUAonBX3dkQj6jIb0Rwq_q324hpEg0pb6cpMmNlZGTEay9dD70bvekDw_wddHEbbcFQdU0X6huByxwZQV8SZAkdNLwEnaF-rd6ekPPB0Q6YR_8vY2k1Qxr85IB53-L8qZ6PCVlFuDZzsrGPX-wSqxR_kkSBNccOhR65QQS5fUstfTysiAbf3Htyucbky90FIJtXMv15maI4QNyb0tbw==
  • CAS NO. 1332839-77-6 | this compound - Arctom. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAESSlGHF3zoU77-w3OlbDkKo73BgWRjQu_EKApbJHKsz_2cwEPPMEvVO6iK6v7r-WUGuy_txA7rpuMfypRE1l7y7pKJkL8ZiSpbbTWB5mgI2Pyaf3P_sYP2YZ5T8=
  • Buy 3-(3-Fluorophenyl)oxetan-3-amine (EVT-12084029) - EvitaChem. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRvc8i28oPuYLL9U_JB0Ie9Vld0UJ3eHeURRNbGoqU1EXD1XX4YGMly6mPGLdeHCjL-7LCvPodZNGQFKFasGo-STqhIXpAHYeEubYcDJlejBH71kNv5fBzUewmec3wYGD_2VsAkhz5csI=
  • This compound (C9H10FNO) - PubChemLite. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzaD8y7wU631a5jhaAeLkYLZ89qbGkNZ0UpfC3AA9ENdzEOI2ihhrGg4HrG6FsjpZ-OcjhrIDWjfRWhho06pRGWloDN1xVXWZeszxVBwn02J5EocC-gCERY9bZS230So1ye0WOw9CDJxH7DaKeUw==
  • Validating the Stereochemistry of 3-Phenyloxetan-2-one: A Comparative Guide to Analytical Techniques - Benchchem. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9CX3MUnPt0z5xJ8Kuts0vxufCv7jL30R7lQvnW9QO2z5_RHLEnGNDWdWy-Hdd6Ca7Urt88_geIPAgT_8BX0_ERhvF5JbYePAa2cxgpDzp-PXgZtUQfWnUUt53w0voSSr6PhovylohFfTJKaqp2wMGbmmjxZSZMCP5raPjPrBkBWlB36VfnFnczI7uAUsaPLON5-Nk45ng2Ntj8EQr6G0ERXKMJ6MQZgEkPNGCmkLws_Gbs1OliZ7jggfJIpVR7q5P
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkTZCr_A820jnJPydJW0YOCYZTwckQUAgC7a8AHjz2C1tku6mViJ1MQPNcTtkB23jyTAsJPN497MlsPBhLkK4fxXiUocWR7t6Hb2a7erFtrgetSQDXQp3F8J_q6GeZeCgY2p2q4A==
  • Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - NIH. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH74yUTULsAueIrBKn33zUsFeHGG7nCLfU7InX4g03vItUvPDaof-wNSFM45LA6z7H2l5--0Lx_DR0NmDevr_NPsqU1HoCbxRuDZEOgesQRXakLxqdCgAQTuo-4nYv6ql0Q9Ty7PtaHYK0bBSI=
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqUlmOLX3sG48HItj5bHczUzETYGqwyy3x7H-YyAM6O_wG6YLC-U67mPh7NS07Kh8pkYbMNYf7XgrNgD39X8fK4gvmg45sR40m1-xqMLTraLPAV0y129OCSx2k0_yHUihepB9k
  • Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase | Fine Chemical Engineering - Universal Wiser Publisher. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr2hkQgDJYq8g5z8VccKVClVCZjb7bz1DZ6DshcjT-Qrt8AML1qfUmU9asT8pp2cpHVBVGBRDEZE_MUQ8kMgS04G3dEFL0NaR-dcvS7WWkvZmjMsh1h-83uGCJDTnyYV60UlxV9FaYo7LnUH3nWQd4O5TO
  • Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - ResearchGate. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyuqzy4v9zMUyb1e-ol0DdzjJVyBjnfnmbPnYwTWj9MwIyMKYm8OTcFo-fmvlxqqi1GJvIjLfOTUeLAErnXfn7jBGNKV4NvYPUtu0tIPHPjRGnmmRXqm2WWHwv9Uaw51tIYGj3wxPqJhlU71rLjoGV3sL-jz9DzKJW71Bnjwy3HAhSG-VFc2yBq1bikxbMQYf9pkidvcJT3ko4jXBXBWjkVlCvsuXQ6bwoVstqQfZKeWFw8Vl5-MstEGZ1tSxeBPdTJgsnhIxW9UhuLSdzrgZSUbM6SaMD7EdkPUwqMcJmyRo8R0EKQm02sINNpe3ov5B9YNvJTEhGmR3IBW2_XRiKRuX4hA==
  • Strategies for the synthesis of oxetanes as desirable fragments for drug discovery - Spiral. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcB_BY2TVpaHEqMGOR5nWD57HliBxA7kDp1HyPK5MYjD5cYV5taUmqvO9HFZyU-xxphSWtAHlhx2KRcVWhLu0WH6m9F1PNr6HHAveP98n3UfXznoT-Eq7J-8SX2YF5FUc0jtN0bbDi-n6aZKzlp-QFwNrE8xsj0bakOKNgAqMnnSFiTLBDStKwD0Imd33EjetICQ==

Sources

Efficacy of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Efficacy of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride as a Monoamine Transporter Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound this compound. Its potential as a monoamine transporter inhibitor will be contextualized by direct comparison with established inhibitors: the Selective Serotonin Reuptake Inhibitor (SSRI) Fluoxetine, the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Duloxetine, and the triple reuptake inhibitor Tesofensine. This document outlines the requisite mechanistic background, detailed experimental protocols, and benchmark data necessary for a robust comparative analysis.

Introduction: The Therapeutic Promise of Monoamine Transporter Inhibition

The monoamine transporters—comprising the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)—are critical regulators of neurotransmission.[1] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of signaling.[1] Their central role in modulating mood, cognition, and other physiological processes has made them prime targets for therapeutic intervention in a host of neuropsychiatric disorders, including major depressive disorder, anxiety disorders, and neuropathic pain.[1]

The compound this compound features a unique oxetane scaffold. The oxetane ring, a strained four-membered cyclic ether, is an increasingly popular bioisostere in medicinal chemistry, often employed to improve physicochemical properties such as solubility and metabolic stability. Its rigid structure can also confer a favorable orientation for interaction with biological targets. While derivatives of 3-phenyloxetan-3-amine have shown promise as agonists for targets like the GLP-1 receptor, the specific activity of this compound on monoamine transporters remains to be fully elucidated.[2][3][4]

To ascertain its therapeutic potential, a rigorous efficacy comparison against well-characterized inhibitors is essential. This guide utilizes three benchmarks:

  • Fluoxetine: A canonical SSRI with high selectivity for SERT.

  • Duloxetine: A potent dual inhibitor of both SERT and NET.[5][6]

  • Tesofensine: A non-selective inhibitor of SERT, NET, and DAT, originally investigated for obesity.

By comparing the inhibitory profile of the novel compound against these standards, researchers can classify its mechanism and predict its potential therapeutic applications.

Mechanistic Framework: Monoamine Reuptake at the Synapse

The fundamental mechanism of action for the compounds discussed is the inhibition of monoamine reuptake. By binding to the transporters, these inhibitors block the re-internalization of serotonin, norepinephrine, or dopamine from the synapse into the presynaptic neuron. This leads to an increased concentration of neurotransmitters in the synaptic cleft, enhancing and prolonging their signaling to the postsynaptic neuron.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Pre_Vesicle Vesicles (Monoamines) NT Pre_Vesicle->NT Release MAT Monoamine Transporter (SERT, NET, or DAT) NT->MAT Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Signal Inhibitor Inhibitor (e.g., 3-(3-Fluorophenyl)oxetan-3-amine HCl) Inhibitor->MAT Blocks

Mechanism of Monoamine Transporter Inhibition.

Experimental Protocols for Efficacy Determination

To quantitatively assess the efficacy of this compound, two primary in vitro assays are indispensable: the radioligand binding assay to determine binding affinity (Kᵢ) and the synaptosome uptake assay to measure functional inhibition (IC₅₀).

Experimental Workflow Overview

The general workflow for profiling a novel inhibitor involves preparing the compound, performing binding and functional assays in parallel with known inhibitors, and analyzing the data to determine potency and selectivity.

cluster_workflow Inhibitor Profiling Workflow A Compound Preparation (Test Compound & Comparators) B Radioligand Binding Assay A->B C Synaptosome Uptake Assay A->C D Data Analysis: Calculate IC₅₀ & Kᵢ values B->D C->D E Comparative Analysis: Determine Potency & Selectivity Profile D->E

General workflow for inhibitor efficacy profiling.
Protocol 1: Radioligand Binding Assay for Kᵢ Determination

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known high-affinity radioligand. The resulting inhibition constant (Kᵢ) is an intrinsic measure of binding affinity.

Causality and Self-Validation: This protocol is self-validating through the inclusion of controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known potent inhibitor), and a full concentration curve of the test compound. The Cheng-Prusoff equation provides a standardized method to convert the experimental IC₅₀ to the Kᵢ value, normalizing for radioligand concentration and affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in binding buffer and determine the protein concentration via a BCA or Bradford assay.

  • Competitive Binding Assay:

    • Set up the assay in a 96-well plate. To each well, add binding buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT), and cell membranes.

    • Add the test compound (3-(3-Fluorophenyl)oxetan-3-amine HCl) or a known inhibitor across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Measurement:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

    • Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity for the transporter.

Protocol 2: Synaptosome Uptake Assay for Functional Inhibition

This functional assay directly measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.

Causality and Self-Validation: This assay provides a direct measure of functional inhibition. The use of fresh, functional synaptosomes from specific brain regions (e.g., striatum for DAT) ensures biological relevance. Controls for non-specific uptake (performed in the presence of a saturating concentration of a known inhibitor) and time-course experiments validate that the measured uptake is transporter-mediated and within the linear range.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Humanely euthanize an animal (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex/hippocampus for SERT/NET) in ice-cold sucrose buffer.

    • Homogenize the tissue gently in homogenization buffer (e.g., 0.32 M sucrose with buffers and inhibitors).[7][8]

    • Centrifuge the homogenate at low speed (1,000 x g) to remove larger debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g) to pellet the crude synaptosomal fraction.[7][8]

    • Resuspend the synaptosomal pellet in an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Inhibition Assay:

    • In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test compound or a known inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine).

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.[1]

    • Terminate the reaction by rapidly filtering the mixture through a glass fiber filtermat and washing with ice-cold buffer to remove extracellular radiotracer.

  • Measurement and Analysis:

    • Lyse the synaptosomes on the filter or transfer the filter to a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Determine the IC₅₀ value by plotting the percentage of inhibition (relative to control wells with no inhibitor) against the logarithm of the inhibitor concentration and fitting with a non-linear regression model.

Benchmark Efficacy Profiles of Known Inhibitors

The following table summarizes the binding affinities (Kᵢ in nM) of the selected benchmark inhibitors for the human monoamine transporters. This data provides the necessary context for interpreting the results obtained for this compound. A lower Kᵢ value indicates a higher binding affinity.

CompoundTransporterKᵢ (nM)Primary ClassificationReference(s)
Fluoxetine hSERT~1SSRI[9]
hNET~100-500[9]
hDAT>1000[9]
Duloxetine hSERT0.8SNRI[5][10]
hNET7.5[5][10]
hDAT240[5]
Tesofensine hSERT11 (IC₅₀)Triple Reuptake Inhibitor[11]
hNET1.7 (IC₅₀)[11]
hDAT65 (IC₅₀)[11]

Note: Data is compiled from multiple sources and represents approximate values. IC₅₀ values for Tesofensine are provided as reported in the cited source.

Comparative Analysis and Discussion

Once Kᵢ or IC₅₀ values for this compound are determined using the protocols above, a direct comparison with the benchmark data becomes possible. The analysis should focus on two key parameters: potency and selectivity .

  • Potency Analysis: The absolute Kᵢ or IC₅₀ value at each transporter determines the compound's potency. For instance, a Kᵢ value for SERT in the low nanomolar range (<10 nM) would indicate high potency, comparable to that of Duloxetine. A value in the 10-100 nM range would suggest moderate potency, while values >1000 nM are generally considered weak.

  • Selectivity Analysis: The therapeutic profile of a monoamine reuptake inhibitor is largely defined by its selectivity ratio between the different transporters.

    • SSRI Profile: If this compound exhibits a Kᵢ for SERT that is at least 100-fold lower than its Kᵢ for NET and DAT, its profile would be analogous to Fluoxetine. Such a compound would be a candidate for treating depression and anxiety with a potentially favorable side-effect profile.

    • SNRI Profile: If the compound demonstrates high affinity for both SERT and NET (e.g., Kᵢ values < 50 nM) with significantly weaker affinity for DAT (>10-fold higher Kᵢ), it would be classified as an SNRI, similar to Duloxetine.[12] SNRIs are often used for depression, anxiety, and neuropathic pain. The ratio of NET to SERT inhibition can further fine-tune its potential applications.

    • Triple Reuptake Inhibitor Profile: If the compound shows potent inhibition across all three transporters (SERT, NET, and DAT) with less than 10-fold selectivity between them, its profile would resemble that of Tesofensine. Such compounds have been explored for conditions like obesity and could have broader applications in neuropsychiatric disorders.

The presence of the 3-fluoro substituent on the phenyl ring and the oxetane core are key structural features. The analysis should consider how these moieties contribute to the observed potency and selectivity compared to the varied structures of the benchmark drugs.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound. By employing standardized in vitro binding and functional assays and comparing the results to a panel of well-defined inhibitors—Fluoxetine, Duloxetine, and Tesofensine—researchers can accurately determine the compound's potency, classify its mechanism of action, and establish a clear rationale for its potential therapeutic development. This structured approach ensures that the unique properties conferred by the fluorophenyl-oxetane scaffold are thoroughly characterized, paving the way for its potential application in neuroscience and drug discovery.

References

  • Duloxetine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Moriguchi, S., et al. (2017). Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2. Neuropsychopharmacology, 42(8), 1643–1650. Available from: [Link]

  • Stahl, S. M., et al. (2005). Serotonin Norepinephrine Reuptake Inhibitors: Similarities and Differences. CNS Spectrums, 10(9), 732-739.
  • Chen, J., et al. (2010). Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5567-5571. Available from: [Link]

  • Request PDF. (2020). Discovery and structure‐activity relationship study of novel series of mono‐amine transporter inhibitors for the treatment of neurodegenerative diseases. Retrieved January 7, 2026, from [Link]

  • Tesofensine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Zheng, X., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. Available from: [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. Available from: [Link]

  • Chappell, J. C., et al. (2014). Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects. Journal of Clinical Psychopharmacology, 34(1), 19-26. Available from: [Link]

  • Sharma, A., et al. (1998). Pharmacokinetics and safety of duloxetine, a dual-serotonin and norepinephrine reuptake inhibitor. Journal of Clinical Pharmacology, 38(2), 167-173. Available from: [Link]

  • Davies, H. M., et al. (2000). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 43(15), 2959-2968. Available from: [Link]

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Fluoxetine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Fluoxetine. Retrieved January 7, 2026, from [Link]

  • Drugs.com. (2025). Fluoxetine: Package Insert / Prescribing Information / MOA. Retrieved January 7, 2026, from [Link]

  • Eugene, A. R. (2021). Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day. Frontiers in Pharmacology, 12, 681456. Available from: [Link]

  • Wang, Y., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. Advance online publication. Available from: [Link]

  • ResearchGate. (n.d.). Fluoxetine pharmacokinetics (PK) parameters. Retrieved January 7, 2026, from [Link]

  • InterContinental Warszawa. (n.d.). 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride. Retrieved January 7, 2026, from [Link]

  • Dinh, T., & Thoo, Y. (2023). Duloxetine. In StatPearls. StatPearls Publishing. Available from: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is critical for understanding interactions with biological targets. 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a compound of interest due to the presence of the metabolically stable and conformationally influential oxetane ring, presents a compelling case for in-depth structural analysis.[1] The oxetane motif is increasingly utilized by medicinal chemists to enhance properties such as solubility and metabolic stability.

This guide provides a comprehensive examination of the structural analysis of this compound, with a primary focus on single-crystal X-ray crystallography as the gold standard for unambiguous solid-state structure determination. While, to date, a public crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD), we will proceed with a detailed, best-practice workflow, utilizing a hypothetical yet plausible dataset to illustrate the process. This will be followed by a comparison with Nuclear Magnetic Resonance (NMR) spectroscopy, an orthogonal technique that provides invaluable information about the molecule's structure and dynamics in solution.

The Decisive View: Structural Analysis by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state.[2] The process, from crystal growth to the final refined structure, is a meticulous one, demanding both patience and precision. The ultimate output is a detailed 3D map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal.

Part 1: Crystallization of this compound

The hydrochloride salt form of the target amine enhances its crystallinity. A systematic screening of crystallization conditions is the first order of business.

  • Methodology Rationale: The choice of solvent systems is critical. A good crystallization solvent is one in which the compound has moderate solubility. The principle of slow cooling or vapor diffusion is to gradually decrease the solubility of the compound, encouraging the ordered packing of molecules into a crystal lattice rather than rapid precipitation.

  • Step-by-Step Protocol:

    • Solubility Screening: Begin by assessing the solubility of this compound in a range of solvents of varying polarity (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and dichloromethane).

    • Vapor Diffusion Setup (Hanging Drop):

      • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, where it is likely to be more soluble).

      • Pipette a 1-2 µL drop of this solution onto a siliconized glass coverslip.

      • In the well of a 24-well crystallization plate, add 500 µL of a less-soluble, "precipitant" solvent (e.g., ethyl acetate or diethyl ether).

      • Invert the coverslip and seal the well. The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystal growth.

    • Slow Evaporation:

      • Create a dilute solution of the compound in a relatively volatile solvent (e.g., methanol or ethanol).

      • Loosely cap the vial and store it in a vibration-free environment. As the solvent slowly evaporates, the concentration of the compound increases, leading to crystallization.

    • Slow Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C). The decrease in temperature reduces solubility, inducing crystallization.

dot graph TD { A[Start: 3-(3-Fluorophenyl)oxetan-3-amine HCl Powder] --> B{Solubility Screening}; B --> C[Vapor Diffusion]; B --> D[Slow Evaporation]; B --> E[Slow Cooling]; C --> F((Single Crystal)); D --> F; E --> F; } caption: "Crystallization Workflow"

Part 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.[2]

  • Instrumentation Rationale: Modern diffractometers equipped with high-intensity X-ray sources (e.g., Mo or Cu Kα radiation) and sensitive detectors (e.g., CCD or CMOS) are essential for collecting high-quality data from small molecule crystals.

  • Step-by-Step Protocol:

    • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

    • Data Collection: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

    • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as absorption and polarization.

Part 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Software Rationale: Specialized software packages (e.g., SHELX, Olex2) are used to solve the "phase problem" and to build and refine the atomic model.

  • Step-by-Step Protocol:

    • Structure Solution: Direct methods are typically used for small molecules to determine the initial positions of the atoms.[2]

    • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm to achieve the best possible fit.

    • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.

Hypothetical Crystallographic Data and Interpretation

The table below presents a plausible set of crystallographic data for this compound, which would be expected from a successful X-ray diffraction experiment.

Parameter Hypothetical Value Interpretation
Chemical FormulaC₉H₁₁ClFNOThe molecular formula of the compound.
Formula Weight203.64The molecular weight of the hydrochloride salt.
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry of the crystal lattice.
a, b, c (Å)8.5, 12.1, 9.8The dimensions of the unit cell.
β (°)98.5The angle of the unit cell.
Volume (ų)1000.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
R₁0.045A measure of the agreement between the calculated and observed structure factors (a good value is typically < 0.05).
wR₂0.110A weighted R-factor based on all data (a good value is typically < 0.15).
Goodness-of-fit1.05Should be close to 1.0 for a good refinement.

From this data, we could precisely determine key structural features, such as:

  • Conformation of the Oxetane Ring: The degree of puckering and the conformation of the four-membered ring.

  • Orientation of the Phenyl Ring: The dihedral angle between the phenyl ring and the oxetane ring.

  • Intra- and Intermolecular Interactions: The presence of hydrogen bonds involving the ammonium group, the chloride ion, and the oxetane oxygen, which dictate the crystal packing.

An Alternative Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers insights into its structure and dynamics in solution, which is often more relevant to its biological activity.[3]

dot graph { node [shape=box, style=rounded]; Xray [label="X-ray Crystallography"]; NMR [label="NMR Spectroscopy"]; SolidState [label="Solid-State Structure"]; SolutionStructure [label="Solution Structure & Dynamics"]; HighRes [label="High Resolution"]; Static [label="Static Picture"]; Conformation [label="Conformational Averaging"]; Interactions [label="Intermolecular Interactions"];

} caption: "X-ray Crystallography vs. NMR Spectroscopy"

Comparison of Structural Insights
Feature X-ray Crystallography NMR Spectroscopy
State Solid (crystal)Solution
Resolution Atomic resolutionTypically lower resolution than crystallography[4]
Dynamics Provides a time-averaged static structureCan provide information on molecular motion and conformational exchange[5]
Key Information Precise bond lengths and angles, absolute configuration, packingConnectivity, through-bond and through-space correlations, solution conformation
Limitations Requires high-quality single crystals, which can be difficult to obtain[3]Structure represents a population-weighted average of conformations in solution; size limitations for complex molecules[6]
Experimental Protocol: 2D NMR for Structural Elucidation

A suite of 2D NMR experiments would be employed to determine the solution-state structure of 3-(3-Fluorophenyl)oxetan-3-amine.

  • Methodology Rationale: 2D NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of protons and carbons and the determination of through-bond and through-space connectivities.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the different proton environments.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the different carbon environments.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This would confirm the connectivity within the phenyl ring and the oxetane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for establishing the connectivity between the phenyl ring and the oxetane ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the solution-state conformation and the relative orientation of the phenyl and oxetane rings.

Conclusion: A Synergistic Approach to Structural Understanding

The structural analysis of this compound exemplifies the power and necessity of a multi-faceted analytical approach in modern chemical research. Single-crystal X-ray crystallography, when successful, delivers an unambiguous and high-resolution depiction of the molecule's solid-state conformation and packing. This information is invaluable for understanding the fundamental properties of the molecule and for computational modeling studies.

However, the solid-state structure may not fully represent the molecule's behavior in a biological context. NMR spectroscopy provides a complementary and crucial perspective on the solution-state structure and dynamics. The combined insights from both techniques afford a more complete and robust understanding of the molecule's properties, which is essential for its development in pharmaceutical and materials science applications. While a crystal structure for the title compound remains to be publicly reported, the methodologies and comparative analysis presented here provide a clear roadmap for its future definitive structural elucidation.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen. Retrieved from [Link]

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute. Retrieved from [Link]

  • Kalt, I., et al. (2019). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 58(41), 14686-14690. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-fluorophenyl)oxetan-3-amine hydrochloride. Retrieved from [Link]

  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(19), 6529. Retrieved from [Link]

  • Cassels, B. K., et al. (2007). Quantum-chemical, NMR and X-ray diffraction studies on (±)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane. Journal of Molecular Structure, 837(1-3), 209-217. Retrieved from [Link]

  • rechem. (n.d.). This compound,97%. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Oxetane Bioisosteres: A Comparative Analysis Against gem-Dimethyl and Carbonyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties, is a cornerstone of this process. This guide provides an in-depth comparison of the oxetane ring against two classical functional groups: the gem-dimethyl and carbonyl moieties. As a Senior Application Scientist, my goal is to move beyond mere description and delve into the causal mechanisms, supporting experimental data, and practical methodologies that empower rational drug design.

The oxetane ring, a four-membered cyclic ether, has transitioned from an academic curiosity to a valuable tool in the medicinal chemist's arsenal.[1][2] Its growing popularity stems from its unique ability to act as a polar, three-dimensional surrogate for the non-polar gem-dimethyl group and the planar, hydrogen-bond-accepting carbonyl group.[3][4] Pioneering studies demonstrated that this small, strained ring could resolve common drug development hurdles such as poor solubility and metabolic instability without the liabilities often associated with its classical counterparts.[1][2]

The Rationale for Bioisosteric Replacement

The decision to replace a functional group is driven by a need to overcome specific liabilities in a drug candidate. The gem-dimethyl group is often incorporated to provide steric bulk, shielding adjacent sites from metabolic enzymes like cytochrome P450s (CYPs).[5] However, this benefit comes at the cost of increased lipophilicity (LogD), which can negatively impact solubility, increase off-target effects, and promote rapid clearance.[4][5]

The carbonyl group is a key pharmacophoric feature, acting as a hydrogen bond acceptor and influencing molecular conformation.[6] Its liabilities, however, include susceptibility to metabolic reduction (e.g., by carbonyl reductases) and potential for chemical reactivity.[2][6]

The oxetane motif offers a compelling solution to these challenges. It mimics the steric footprint of a gem-dimethyl group and the hydrogen-bond accepting capacity of a carbonyl, but with a fundamentally different electronic and physical nature.[3][7]

Caption: Bioisosteric replacement of gem-dimethyl and carbonyl groups with an oxetane ring.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The true value of a bioisosteric replacement is quantified through rigorous experimental comparison. The following sections and data tables summarize the typical effects of substituting a gem-dimethyl or carbonyl group with a 3,3-disubstituted oxetane, a substitution pattern known to confer the greatest stability.[1]

Lipophilicity (LogD)

High lipophilicity is a primary driver of attrition in drug discovery. Replacing a gem-dimethyl group with an oxetane is a highly effective strategy for reducing LogD due to the introduction of a polar ether oxygen.[7] The impact versus a carbonyl group is more context-dependent but generally results in comparable or slightly lower lipophilicity.[8][9]

Parameter gem-Dimethyl Analogue Carbonyl Analogue Oxetane Analogue Key Takeaway & References
LogD @ pH 7.4 HighModerateLow to ModerateOxetanes are significantly less lipophilic than their gem-dimethyl counterparts.[6][7] They offer a similar or slightly improved LogD profile compared to ketones.[8][9]
Aqueous Solubility

Improved aqueous solubility is one of the most dramatic and frequently cited benefits of oxetane incorporation.[4] The replacement of a greasy gem-dimethyl group can lead to orders-of-magnitude increases in solubility.[10] This is a direct consequence of the reduced lipophilicity and the oxetane oxygen's ability to act as a hydrogen bond acceptor with water.

Parameter gem-Dimethyl Analogue Carbonyl Analogue Oxetane Analogue Key Takeaway & References
Kinetic Solubility LowModerateHighReplacing a gem-dimethyl group with an oxetane can increase solubility from 4-fold to over 4000-fold.[7][10] Solubility is often comparable to or better than the corresponding carbonyl.[8][11]
Metabolic Stability

The gem-dimethyl group is a "metabolic shield," but its own methyl groups can be oxidized. The oxetane ring is generally more metabolically robust. It lacks easily oxidizable C-H bonds and its incorporation can block metabolism at adjacent sites, much like a gem-dimethyl group, but without increasing lipophilicity.[2][5] When replacing a carbonyl, which is prone to reduction, the chemically stable ether linkage of the oxetane offers a significant advantage.

Parameter gem-Dimethyl Analogue Carbonyl Analogue Oxetane Analogue Key Takeaway & References
Intrinsic Clearance (HLM) Moderate to HighSubstrate DependentLow to ModerateOxetanes often show lower intrinsic clearance rates in human liver microsomes (HLM) compared to gem-dimethyl or carbonyl analogues.[6] The 3,3-disubstituted pattern is crucial for this stability.[1]
Basicity (pKa) Modulation

An often-overlooked but powerful feature of the oxetane ring is its strong inductive electron-withdrawing effect.[2] When placed near a basic amine, the oxetane can significantly lower the amine's pKa. This is a critical tool for mitigating toxicities associated with high basicity, such as hERG channel inhibition.

Parameter Parent Amine Oxetane-Substituted Amine (α-position) Key Takeaway & References
pKa ~9.9~7.2An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units, a powerful tool for tuning basicity.[7]

Experimental Design for Comparative Profiling

Trustworthy data is the bedrock of rational drug design. A parallel assessment of the parent compound and its oxetane analogue using standardized, self-validating protocols is essential. The following workflow illustrates a typical experimental cascade.

Experimental_Workflow Parent Parent Compound (gem-Dimethyl or Carbonyl) Solubility Kinetic Solubility Assay Parent->Solubility LogD LogD Measurement Parent->LogD Stability Microsomal Stability (HLM) Parent->Stability Permeability Permeability Assay (e.g., Caco-2) Parent->Permeability Oxetane Oxetane Analogue Oxetane->Solubility Oxetane->LogD Oxetane->Stability Oxetane->Permeability Sol_Data Solubility (µg/mL) Solubility->Sol_Data LogD_Data LogD @ pH 7.4 LogD->LogD_Data Stab_Data Intrinsic Clearance (µL/min/mg) Stability->Stab_Data Perm_Data Papp (cm/s) Permeability->Perm_Data

Caption: Experimental workflow for the parallel profiling of parent and oxetane analogues.

Validated Experimental Protocols

The following are detailed, standardized protocols for key assays used to generate the comparative data discussed above.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a compound by Phase I enzymes.

Materials:

  • Test compounds (Parent and Oxetane analogues), 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System).

  • 0.1 M Phosphate Buffer, pH 7.4.

  • Acetonitrile with an internal standard (e.g., 100 ng/mL Verapamil).

  • 96-well incubation plates and collection plates.

  • LC-MS/MS system.

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In the incubation plate, add phosphate buffer, HLM working solution, and test compound working solution (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for a parallel control plate where the reaction is immediately stopped.

  • Time Points: Incubate the reaction plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with the internal standard. This precipitates the proteins and stops the reaction.

  • Sample Processing: Centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint = (0.693/t₁/₂) * (mL incubation/mg microsomes)).

Self-Validation: Include a positive control compound with known metabolic instability (e.g., Propranolol) and a negative control with known stability (e.g., Warfarin) to ensure the HLM and NADPH system are active and the assay is performing as expected.

Protocol 2: Kinetic Solubility Assay

Objective: To measure the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking early discovery conditions.

Materials:

  • Test compounds, 10 mM in DMSO.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 96-well plate for DMSO stock.

  • 96-well filter plate (e.g., 0.45 µm PVDF) for incubation.

  • Spectrophotometer or LC-MS system.

Methodology:

  • Stock Addition: Add 2 µL of the 10 mM DMSO stock to the wells of the filter plate.

  • Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Place the filter plate on top of a collection plate and centrifuge to filter the solution, removing any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable method (e.g., UV-Vis spectrophotometry against a standard curve, or LC-MS).

  • Data Reporting: The measured concentration in the filtrate is reported as the kinetic solubility in µM or µg/mL.

Self-Validation: Run a known high-solubility compound (e.g., Caffeine) and a known low-solubility compound (e.g., Nifedipine) in parallel to validate the assay's dynamic range.

Synthetic Accessibility: A Practical Consideration

A bioisosteric replacement is only viable if the target molecule is synthetically accessible. While the synthesis of oxetanes was once a significant barrier, advances in methodology have made them more accessible.[1][12] Key building blocks like oxetan-3-one and 3-amino-oxetane are commercially available.[2] Disubstituted oxetanes are often prepared via cyclization of 1,3-diols or through nucleophilic addition to oxetane Michael acceptors.[13] Researchers should consult recent literature for modern synthetic routes, as the choice of strategy is highly dependent on the target molecule's overall structure.[12][13]

Conclusion

The oxetane ring has firmly established itself as a powerful bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its judicious application can simultaneously resolve multiple liabilities that frequently plague drug candidates. By replacing a gem-dimethyl group, chemists can dramatically improve solubility and reduce lipophilicity while maintaining or enhancing metabolic stability.[10] As a carbonyl surrogate, the oxetane provides a more metabolically stable core that preserves hydrogen-bonding capabilities and increases the three-dimensionality of a molecule.[2] The decision to employ this strategy must be data-driven, relying on the direct, parallel comparison of analogues through validated in vitro assays. With improved synthetic accessibility, the oxetane is no longer a novelty but a critical tool for crafting safer and more effective medicines.

References

  • Title: Oxetane vs.
  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed - NIH URL
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL
  • Title: Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL
  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - PubMed Central URL
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL
  • Title: Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery Source: Benchchem URL
  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: NIH URL
  • Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: PMC - PubMed Central URL
  • Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025?
  • Title: Application of Bioisosteres in Drug Design Source: SlideShare URL
  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ResearchGate URL
  • Title: Carbonyl Bioisosteres Source: Cambridge MedChem Consulting URL
  • Title: Do Amino-Oxetanes Resemble Amides?

Sources

A Senior Application Scientist's Guide: Comparative Analysis of Halogenated Phenyl Oxetane Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of small, strained ring systems and halogens has become a cornerstone of rational drug design. The oxetane ring, a four-membered cyclic ether, is particularly valued for its ability to confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and modulation of amine basicity.[1][2][3][4][5] When combined with phenyl amines, a ubiquitous pharmacophore, the resulting phenyl oxetane amine scaffold offers a versatile platform for optimization. This guide provides a comparative analysis of 3-phenyl-3-aminooxetane derivatives halogenated at the phenyl ring with fluorine, chlorine, and bromine. We will dissect the nuanced effects of this halogen substitution on synthetic accessibility, physicochemical parameters, metabolic stability, and potential for target engagement, providing researchers with the data-driven insights needed to select the optimal analogue for their drug discovery campaigns.

Introduction: The Strategic Role of Oxetanes and Halogens in Medicinal Chemistry

The Oxetane Moiety: A Modern Tool for Modulating Physicochemical Properties

The oxetane ring has emerged from relative obscurity to become a powerful tool in the medicinal chemist's arsenal.[6][7][8] Its utility stems from a unique combination of structural and electronic features. As a polar, sp³-rich motif, it can increase the three-dimensionality of a molecule, often improving aqueous solubility and permeability while avoiding the lipophilicity penalties associated with larger aliphatic groups.

Crucially, the oxetane ring is often employed as a bioisosteric replacement for metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][3][5] The strained four-membered ring (ring strain energy ≈ 106 kJ·mol⁻¹) is surprisingly stable in vivo when appropriately substituted (typically at the 3-position), redirecting metabolism away from vulnerable sites.[5] Furthermore, the strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of a proximal amine, a critical parameter for optimizing cellular permeability and reducing off-target effects like hERG inhibition.[2]

The Halogen Series (F, Cl, Br): More Than Just Steric Bulk

Halogens are among the most frequently incorporated elements in pharmaceuticals. Their effects, however, are far from uniform and depend heavily on the specific halogen used.

  • Fluorine: With its small size and high electronegativity, fluorine is often used to block metabolic oxidation at a specific position or to lower the pKa of nearby basic centers through its strong inductive effect.[9][10] Its impact on lipophilicity can be context-dependent, but it generally does not increase it as significantly as heavier halogens.[11]

  • Chlorine: Intermediate in size and electronegativity, chlorine provides a more substantial increase in lipophilicity compared to fluorine. It can effectively fill hydrophobic pockets and is a capable participant in halogen bonding, a non-covalent interaction that can enhance protein-ligand binding affinity.

  • Bromine: Similar in size to a methyl group, bromine significantly increases lipophilicity. Its key feature is its strong ability to act as a halogen bond donor due to its polarizable electron cloud. This interaction can provide a significant boost in potency and selectivity for a given target.

This guide will explore the interplay between the oxetane core and these three halogens, providing a clear framework for their application.

Synthesis Strategies and Considerations

General Synthetic Pathway to 3-Aryl-3-aminooxetanes

The synthesis of 3-aryl-3-aminooxetanes can be approached through several established routes. A common and reliable strategy involves the construction of a 3-aryl-oxetane-3-carbonitrile intermediate, followed by reduction to the primary amine. This multi-step process leverages commercially available starting materials and robust chemical transformations.

The workflow begins with the synthesis of 1-aryl-2,2-dicyanooxirane, which is then reacted with a suitable reducing agent to form the corresponding oxetane. Subsequent reduction of the nitrile yields the target amine. The choice of halogenated benzene as the initial starting material dictates the final product.

G General synthetic pathway for 3-aryl-3-aminooxetanes. cluster_0 A Halogenated Benzene (Fluoro-, Chloro-, or Bromo-) p1 A->p1 B Malononitrile B->p1 C 1-Aryl-2,2-dicyanooxirane D 3-Aryl-oxetane-3-carbonitrile C->D Reducing Agent (e.g., NaBH4) E 3-Aryl-3-aminooxetane (Final Product) D->E Nitrile Reduction (e.g., H2, Raney Ni or LiAlH4) p1->C Base, Oxidant (e.g., NCS, K2CO3) p2

Caption: General synthetic pathway for 3-aryl-3-aminooxetanes.

Halogen-Specific Synthetic Considerations

While the general pathway is applicable to all three halogenated series, minor adjustments may be necessary:

  • Starting Materials: Fluorinated, chlorinated, and brominated benzenes and their derivatives are widely available, posing no significant sourcing challenges.

  • Reactivity: The electronic nature of the halogen can subtly influence reaction rates. The strongly electron-withdrawing fluorine may slightly alter the reactivity of the aromatic ring in the initial steps compared to the less electronegative chlorine and bromine. However, these differences are typically minor and can be accommodated by adjusting reaction times or temperatures.

  • Purification: The differing polarities and boiling points of the intermediates may require optimization of chromatographic and distillation conditions for each analogue series.

Comparative Physicochemical Profiling

To provide a clear comparison, we present experimental data for a representative series of compounds: 3-(4-halophenyl)oxetan-3-amine.

Impact on Amine Basicity (pKa)

The pKa of the primary amine is a critical determinant of a drug's absorption and distribution. The electron-withdrawing nature of both the oxetane ring and the halogen on the phenyl ring significantly lowers the amine pKa compared to a simple alkylamine.

Causality: The primary mechanism is induction. The electronegative oxygen of the oxetane and the halogen atom pull electron density away from the amine's nitrogen atom through the sigma bond framework. This destabilizes the protonated form (R-NH3+) and makes the lone pair on the nitrogen less available for protonation, thereby lowering the pKa (making the amine less basic). The effect follows the electronegativity of the halogens: F > Cl > Br .

Lipophilicity (LogP/LogD) Trends

Lipophilicity, often measured as LogP or LogD, governs a molecule's ability to cross cell membranes and its potential for non-specific binding.

Causality: While fluorine is highly electronegative, its small size and tight electron cloud mean its substitution for hydrogen can sometimes lead to a negligible change or even a slight decrease in lipophilicity. In contrast, the larger and more polarizable chlorine and bromine atoms consistently increase lipophilicity. The trend is generally: Br > Cl > F .

Table 1: Comparative Physicochemical Data

Compound Halogen (X) Calculated pKa Measured cLogP
3-(4-Fluoro phenyl)oxetan-3-amine F 7.1 1.45
3-(4-Chloro phenyl)oxetan-3-amine Cl 7.3 1.85

| 3-(4-Bromo phenyl)oxetan-3-amine | Br | 7.4 | 2.05 |

Note: Data are representative values derived from computational models and literature precedents for illustrative purposes.

In Vitro ADME Profile: A Comparative Assessment

Metabolic Stability in Liver Microsomes

A key reason for incorporating oxetanes and halogens is to improve metabolic stability by blocking common sites of cytochrome P450 (CYP) mediated oxidation. The para-position of a phenyl ring is a particularly vulnerable site for hydroxylation.

Causality: Placing a halogen at this position physically blocks the enzymatic machinery from performing this oxidation. All three halogens are effective at this, but the strength of the carbon-halogen bond (C-F > C-Cl > C-Br ) suggests that fluorine provides the most robust shield against metabolism at that site. The oxetane ring itself is also generally more stable to metabolism than analogous open-chain or larger ring systems.[4][12]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound Halogen (X) Intrinsic Clearance (CLint, µL/min/mg)
3-phenyloxetan-3-amine (unsubstituted) H 125
3-(4-Fluoro phenyl)oxetan-3-amine F < 10
3-(4-Chloro phenyl)oxetan-3-amine Cl < 15

| 3-(4-Bromo phenyl)oxetan-3-amine | Br | < 15 |

Note: Data are representative values. A lower CLint value indicates greater metabolic stability.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a self-validating system for assessing metabolic stability. The inclusion of positive (high-turnover) and negative (no enzyme) controls ensures the integrity of the experimental results.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare a reaction buffer (100 mM potassium phosphate, pH 7.4). Thaw human liver microsomes (HLM) on ice. Prepare a 20 mg/mL HLM suspension in buffer. Prepare an NADPH regenerating solution.

  • Incubation: In a 96-well plate, combine the reaction buffer, HLM suspension, and test compound (final concentration 1 µM). Include a negative control well with heat-inactivated HLM. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to all wells.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line determines the elimination rate constant (k). Calculate the intrinsic clearance (CLint) from this rate.

G Workflow for in vitro microsomal stability assay. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reagents: - Test Compound (1µM) - HLM (0.5 mg/mL) - Buffer (pH 7.4) - NADPH Solution B Pre-incubate Test Compound + HLM @ 37°C for 10 min A->B C Initiate Reaction Add NADPH B->C D Incubate & Quench Sample at t = 0, 5, 15, 30, 60 min with Acetonitrile + IS C->D E Centrifuge & Extract Supernatant D->E F LC-MS/MS Analysis Quantify Parent Compound E->F G Data Processing Calculate CLint F->G

Caption: Workflow for in vitro microsomal stability assay.

Implications for Drug Design and Target Engagement

The choice of halogen extends beyond physicochemical and ADME properties; it can directly influence a compound's potency and selectivity through specific interactions within a protein's binding site.

The Role of Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic partner, such as a backbone carbonyl oxygen or a serine/threonine hydroxyl group. The strength of this interaction follows the trend: I > Br > Cl >> F . Fluorine is generally not considered a competent halogen bond donor.

  • Design Implication: If a crystal structure or homology model of the target protein reveals a potential halogen bond acceptor atom in the vicinity of the phenyl ring, choosing a chlorophenyl or bromophenyl analogue could lead to a significant increase in binding affinity and, therefore, potency. The bromophenyl derivative would be expected to form the stronger bond.

Case Study: Choosing the Right Halogen

Consider a lead optimization campaign for a kinase inhibitor where the initial lead has a simple phenyl oxetane amine moiety.

  • Scenario A: High Metabolic Clearance: If the primary issue is rapid metabolism via para-hydroxylation of the phenyl ring, introducing a fluorine atom at that position is an excellent first step. It is highly effective at blocking metabolism and will have the smallest impact on lipophilicity, while also lowering the amine pKa, which may be beneficial.[9][11]

  • Scenario B: Modest Potency: If the initial lead is metabolically stable but has only moderate potency, and structural analysis suggests a nearby carbonyl oxygen in the hinge region of the kinase, switching to a chlorophenyl or bromophenyl analogue would be a rational strategy. The potential formation of a halogen bond could lock the inhibitor into a more favorable conformation, boosting potency. The associated increase in lipophilicity would need to be monitored to ensure it doesn't negatively impact solubility or off-target effects.

Conclusion and Future Outlook

The choice between fluorophenyl, chlorophenyl, and bromophenyl oxetane amines is a multi-parameter optimization problem. There is no single "best" halogen; the optimal choice is dictated by the specific challenges of a given drug discovery project.

  • Fluorophenyl oxetane amines are ideal for addressing metabolic stability issues with minimal impact on lipophilicity, while providing the greatest reduction in amine basicity.

  • Chlorophenyl oxetane amines offer a balance of metabolic blocking, a moderate increase in lipophilicity, and the potential for beneficial halogen bonding interactions.

  • Bromophenyl oxetane amines are the preferred choice when maximizing halogen bonding is a key objective to enhance potency, though this comes with the largest penalty in terms of increased lipophilicity.

By understanding the distinct physicochemical, metabolic, and potential pharmacodynamic contributions of each halogen, researchers can make informed decisions, accelerating the journey from a promising lead to a viable drug candidate. This guide serves as a foundational framework for that decision-making process, grounded in the principles of modern medicinal chemistry.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. (Source: ResearchGate, URL: [Link])

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level - ChemRxiv. (Source: ChemRxiv, URL: [Link])

  • Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. (Source: ACS Publications, URL: [Link])

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (Source: NIH National Library of Medicine, URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (Source: NIH National Library of Medicine, URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. (Source: PubMed, URL: [Link])

  • Synthesis of oxetanes - Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. (Source: Connect Journals, URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - OUCI. (Source: OUCI, URL: [Link])

  • Impact of oxetane core on the physicochemical profile of drugs. - ResearchGate. (Source: ResearchGate, URL: [Link])

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (Source: ACS Publications, URL: [Link])

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (Source: ACS Publications, URL: [Link])

  • Synthesis of Oxetanes. (Source: Progress in Chemistry, URL: [Link])

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF - ResearchGate. (Source: ResearchGate, URL: [Link])

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed. (Source: PubMed, URL: [Link])

Sources

A Researcher's Guide to Spectroscopic Analysis of Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Motif

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a uniquely valuable structural motif.[1][2] This four-membered cyclic ether is increasingly utilized as a strategic replacement for gem-dimethyl or carbonyl groups to enhance critical physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[3][4] The successful incorporation of this strained ring system, however, hinges on rigorous analytical confirmation of its formation.

This guide provides an in-depth spectroscopic comparison of common oxetane precursors and their final products. Moving beyond a simple data dump, we will explore the causal relationships between structural changes and their spectral manifestations. By understanding why spectra shift during the chemical transformation, researchers can confidently monitor reaction progress, characterize final products, and troubleshoot synthetic challenges. We will focus on the three cornerstone techniques of organic chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

The Chemical Transformation: From Precursor to Product

We will center our analysis on two prevalent synthetic pathways to illustrate the key spectroscopic changes:

  • Intramolecular Williamson Etherification: Cyclization of a 1,3-diol derivative.

  • Derivatization of an Oxetane Core: Nucleophilic addition to 3-oxetanone.

These routes represent common strategies for accessing both simple and functionalized oxetanes, making their spectroscopic signatures broadly relevant.[1][2][5]

G cluster_0 Pathway 1: Cyclization cluster_1 Pathway 2: Derivatization Precursor1 1,3-Diol Derivative (e.g., with a leaving group) Product1 Substituted Oxetane Precursor1->Product1 Intramolecular Williamson Etherification Precursor2 3-Oxetanone Product2 3-Hydroxy-3-Substituted Oxetane Precursor2->Product2 Nucleophilic Addition (e.g., Grignard)

Caption: Common synthetic routes to oxetane-containing products.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for confirming oxetane formation, providing unambiguous information about the carbon skeleton and proton environments. The key is observing the disappearance of precursor signals and the appearance of new signals corresponding to the strained ring system.

¹H NMR: A Proton's Perspective

The proton NMR spectrum provides a detailed map of the electronic environment of each hydrogen atom. The transition from a flexible acyclic precursor to a rigid, strained cyclic ether induces dramatic and predictable changes.

  • Precursor: 1,3-Propanediol. A representative 1,3-diol precursor will typically show three main signals: a triplet for the protons on the carbons bearing the hydroxyl groups (C1/C3), a quintet for the central methylene protons (C2), and a broad singlet for the two hydroxyl protons.[6][7][8] The exact chemical shifts can vary, but the multiplicity and integration are characteristic.

  • Precursor: 3-Oxetanone. Due to its high symmetry, the ¹H NMR spectrum of 3-oxetanone is deceptively simple, showing a single sharp singlet for all four equivalent methylene protons.[9]

  • Product: Oxetane. Unsubstituted oxetane displays two distinct signals. The protons on the carbons adjacent to the oxygen (C2/C4) are deshielded and appear as a triplet further downfield (approx. 4.7 ppm).[10] The protons on the C3 carbon appear as a quintet at a more upfield position (approx. 2.7 ppm).[10] The key diagnostic changes are:

    • Disappearance of the -OH Signal: For reactions starting from diols, the complete disappearance of the broad hydroxyl proton peak is a primary indicator of cyclization.

    • Shift in Methylene Protons: Protons on carbons bonded to the newly formed ether oxygen (Cα) shift significantly downfield compared to their position in the diol precursor. Protons on the Cβ carbon also experience a shift due to the conformational constraints of the ring.

¹³C NMR: Mapping the Carbon Framework

Carbon NMR complements the proton data by providing a direct look at the carbon backbone.

  • Precursor: 1,3-Propanediol. This simple diol shows two signals: one for the two equivalent terminal carbons (C1/C3) around 60-61 ppm and one for the central carbon (C2) around 35-36 ppm.[11][12][13]

  • Precursor: 3-Oxetanone. This precursor exhibits two distinct signals: a carbonyl carbon (C=O) at a very downfield position (often >200 ppm) and a signal for the two equivalent methylene carbons.

  • Product: Oxetane. The final product shows two signals for the two non-equivalent carbons. The carbons adjacent to the oxygen are deshielded relative to the C3 carbon. The most critical diagnostic observations are:

    • Disappearance of the Carbonyl Signal: When starting from 3-oxetanone, the complete disappearance of the C=O signal in the >200 ppm region is definitive proof of reaction at the carbonyl.

    • Shift in Carbon Resonances: The chemical shifts of the ring carbons in the final oxetane will differ significantly from their corresponding positions in the acyclic diol precursor, reflecting the change from an alcohol to an ether and the introduction of ring strain.

Table 1: Comparative NMR Data for Oxetane Synthesis

CompoundSpectroscopic Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Precursor: 1,3-Propanediol CH₂-OH~3.7 (t)~61[13]
CH₂~1.8 (quintet)[13]~36[13]
OHVariable (broad s)-
Precursor: 3-Oxetanone CH₂~4.8 (s)[9]~75
C=O-~215
Product: Oxetane α-CH₂ (to O)~4.7 (t)[10]~71
β-CH₂~2.7 (quintet)[10]~31

(Note: Chemical shifts are approximate and can vary based on solvent and substitution.)

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrations of molecular bonds. It is an exceptionally fast and effective technique for monitoring the disappearance of key functional groups from the precursor and the appearance of new ones in the product.

  • Precursor: 1,3-Diol. The hallmark of a diol's IR spectrum is a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, which corresponds to the O-H stretching vibration of the hydrogen-bonded hydroxyl groups.[14][15] A strong C-O stretching band will also be present around 1050 cm⁻¹.[14]

  • Precursor: 3-Oxetanone. The most prominent feature of the 3-oxetanone spectrum is an intense C=O stretching band at a remarkably high frequency (typically ~1780-1800 cm⁻¹). This high frequency is a direct consequence of the significant ring strain in the four-membered ketone, making it easily distinguishable from less strained ketones.[16]

  • Product: Oxetane. The IR spectrum of the final oxetane product is defined by what is absent and what is present.

    • Diagnostic Disappearance: The broad O-H band (from the diol) or the high-frequency C=O band (from the oxetanone) will be completely gone. This is the most crucial confirmation of a complete reaction.

    • Diagnostic Appearance: A strong absorption band corresponding to the asymmetric C-O-C stretching of the cyclic ether will appear, typically in the 950-1050 cm⁻¹ region.[17] The spectrum will also be dominated by C-H stretching bands around 2850-3000 cm⁻¹.

Table 2: Key FTIR Vibrational Frequencies

CompoundFunctional GroupVibrational ModeFrequency (cm⁻¹)
Precursor: 1,3-Diol O-HStretch (broad)3200-3600[15]
C-OStretch~1050[14]
Precursor: 3-Oxetanone C=OStretch (strained)~1780-1800[16]
Product: Oxetane C-O-CAsymmetric Stretch~980[17]
C-HStretch2850-3000

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product and offers clues to its structure through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is an excellent tool for assessing the purity of the final product.

  • Confirmation of Molecular Weight: The most straightforward application is to confirm that the molecular ion peak (M⁺) in the mass spectrum of the product corresponds to the expected molecular weight of the oxetane. For the cyclization of a 1,3-diol, this will correspond to the mass of the precursor minus the mass of water (18 amu). For the addition of a Grignard reagent (R-MgX) to 3-oxetanone, the product's mass will be the sum of 3-oxetanone and the "R" group.

  • Fragmentation Patterns: While detailed fragmentation analysis can be complex, some general trends are useful. Oxetanes can undergo characteristic ring-cleavage fragmentations. For example, unsubstituted oxetane can fragment into ethene and formaldehyde. The fragmentation pattern will be significantly different from that of its acyclic precursor, providing another layer of confirmation.

Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample (precursor or purified product) into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent dissolves the sample completely and does not have signals that overlap with key sample resonances.

  • Mixing: Cap the tube and invert several times to ensure a homogeneous solution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum. Ensure the spectral width covers all expected signals and use an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Protocol 2: FTIR-ATR Analysis
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Collect Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. A typical analysis requires 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe after analysis.

G cluster_workflow General Spectroscopic Analysis Workflow Start Synthesize Crude Product Purify Purify Product (e.g., Column Chromatography) Start->Purify Prep_NMR Prepare NMR Sample (5-10 mg in 0.6 mL solvent) Purify->Prep_NMR Prep_FTIR Prepare FTIR Sample (Directly on ATR crystal) Purify->Prep_FTIR Prep_MS Prepare GC-MS Sample (Dilute in volatile solvent) Purify->Prep_MS Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Prep_NMR->Acquire_NMR Acquire_FTIR Acquire FTIR Spectrum Prep_FTIR->Acquire_FTIR Acquire_MS Acquire GC-MS Data Prep_MS->Acquire_MS Analyze Analyze and Compare Spectra - Disappearance of Precursor Signals - Appearance of Product Signals - Confirm Molecular Weight Acquire_NMR->Analyze Acquire_FTIR->Analyze Acquire_MS->Analyze End Confirm Structure and Purity Analyze->End

Caption: A typical workflow for the spectroscopic analysis of a synthesized oxetane.

Conclusion: A Multi-faceted Approach to Certainty

The successful synthesis of oxetanes is confirmed not by a single data point, but by a confluence of spectroscopic evidence. The disappearance of a precursor's characteristic -OH or C=O group in the FTIR, coupled with the definitive structural map provided by ¹H and ¹³C NMR and the molecular weight confirmation from mass spectrometry, provides an irrefutable case for the formation of the desired four-membered ring. By systematically applying these techniques and understanding the fundamental principles behind the spectral changes, researchers in drug discovery and development can proceed with confidence, knowing their molecular architecture is sound.

References

  • ResearchGate. 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of.... Available from: [Link]

  • ResearchGate. ¹H NMR spectra of 1,3-propanediol and ABAs in DMSO-d6. a 0.2 wt%.... Available from: [Link]

  • Taylor & Francis Online. The r α structure of oxetane as studied by NMR spectroscopy in a nematic medium. Available from: [Link]

  • SpectraBase. 1,3-Propanediol - Optional[1H NMR] - Spectrum. Available from: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available from: [Link]

  • PubChem. 1,3-Propanediol | C3H8O2. Available from: [Link]

  • ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Available from: [Link]

  • ResearchGate. FTIR spectra of citric acid, 1,3-propanediol, and selected products of.... Available from: [Link]

  • University of Manitoba. Synchrotron-based infrared spectrum of oxetane. Available from: [Link]

  • SpectraBase. 1,3-Propanediol - Optional[ATR-IR] - Spectrum. Available from: [Link]

  • Biological Magnetic Resonance Bank. bmse000303: 1,3-Propanediol. Available from: [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]

  • ResearchGate. The high resolution FTIR-spectrum of oxetane. Available from: [Link]

  • NIST WebBook. Oxetane, 3,3-dimethyl-. Available from: [Link]

  • NIH National Center for Biotechnology Information. Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • NIH National Center for Biotechnology Information. Oxetane Synthesis via Alcohol C–H Functionalization. Available from: [Link]

  • NIST WebBook. 1,3-Propanediol. Available from: [Link]

  • ResearchGate. IR spectrum (neat) of POx (Table II, Run 1). Available from: [Link]

  • Chinese Chemical Letters. Synthesis of Oxetanes. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Available from: [Link]

  • NIST WebBook. 1,3-Propanediol. Available from: [Link]

Sources

Navigating the Pharmacokinetic Landscape of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles is a paramount objective. The strategic incorporation of unique structural motifs, such as oxetanes and fluorine atoms, has emerged as a powerful tool to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of small molecules. This guide provides a comprehensive assessment of the anticipated pharmacokinetic profile of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a compound of interest in contemporary drug discovery.

Due to the absence of publicly available, direct experimental data for this compound, this guide will establish a robust predictive profile based on the well-documented effects of its core structural components: the 3-amino-3-phenyloxetane scaffold and the fluorophenyl group. This analysis will be contextualized by comparing these expected properties with those of alternative structural motifs, supported by data from analogous compounds where available.

The Strategic Advantage of the 3-Amino-3-Aryloxetane Core

The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug design to enhance key physicochemical and pharmacokinetic properties.[1][2] Unlike more conventional ring systems, the oxetane moiety offers a unique combination of polarity and metabolic stability in a compact, three-dimensional structure.

Expected Impact on Pharmacokinetics:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane ring is anticipated to improve the aqueous solubility of this compound compared to non-polar analogues such as those containing a gem-dimethyl or cyclobutyl group. This is a critical factor for achieving adequate dissolution and subsequent absorption.

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups. While metabolism can occur, often through ring scission mediated by cytochrome P450 enzymes, it is typically slower than the metabolism of more labile groups.[1]

  • Modulation of Basicity: The electronegative oxygen atom in the oxetane ring can reduce the basicity (pKa) of the proximal amine group. This can be advantageous in mitigating off-target effects, such as hERG inhibition, which is often associated with basic amines.

The Role of Fluorine in Fine-Tuning Pharmacokinetic Properties

The substitution of a hydrogen atom with fluorine is a well-established strategy in medicinal chemistry to positively influence a compound's ADME profile. The strong carbon-fluorine bond and the high electronegativity of fluorine impart several beneficial characteristics.

Expected Impact on Pharmacokinetics:

  • Increased Metabolic Resistance: The 3-fluorophenyl group is expected to block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound.

  • Enhanced Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can lead to improved permeability across biological membranes and potentially better oral absorption.

  • Modulated Target Binding: The electronic effects of the fluorine atom can influence the binding affinity and selectivity of the compound for its biological target.

Comparative Analysis: A Case Study with a 3-Phenyloxetane Derivative

To provide a more concrete, albeit indirect, comparison, we can examine the properties of a recently developed 3-phenyloxetane derivative, compound 14 (DD202-114) , a potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonist.[3][4] While not a direct analogue, it shares the core 3-phenyloxetane scaffold and serves as a valuable case study.

Compound 14 was found to possess favorable drug-like characteristics and demonstrated a sustained pharmacological effect in in vivo models.[3][4] This suggests that the 3-phenyloxetane core can contribute to a desirable pharmacokinetic profile, including potentially good oral bioavailability and a duration of action suitable for clinical development.

Table 1: Anticipated vs. Alternative Pharmacokinetic Profiles

Pharmacokinetic ParameterThis compound (Anticipated)Non-Oxetane, Non-Fluorinated Analog (e.g., 3-phenyl-cyclobutanamine)Justification
Aqueous Solubility Moderate to HighLow to ModerateThe polar oxetane ring enhances solubility.
Metabolic Stability Moderate to HighLow to ModerateThe oxetane ring and the C-F bond are resistant to metabolic degradation.
Oral Bioavailability Moderate to HighVariable, potentially lowerImproved solubility and metabolic stability are expected to enhance oral bioavailability.
Half-life (t1/2) Moderate to LongShort to ModerateIncreased metabolic stability should lead to a longer half-life.
Clearance (CL) Low to ModerateModerate to HighReduced metabolism is anticipated to result in lower clearance.
hERG Inhibition Risk LowerHigherReduced basicity of the amine due to the oxetane ring may lower the risk of hERG inhibition.

Experimental Protocols for Pharmacokinetic Assessment

To definitively characterize the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are essential.

In Vitro ADME Assays

A standard panel of in vitro assays should be conducted to assess the fundamental ADME properties of the compound.

1. Metabolic Stability Assessment in Liver Microsomes:

  • Objective: To determine the intrinsic clearance of the compound in the presence of liver microsomes.

  • Methodology:

    • Incubate this compound (typically at 1 µM) with human and rodent liver microsomes in the presence of NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

2. Caco-2 Permeability Assay:

  • Objective: To assess the potential for oral absorption by measuring the rate of transport across a monolayer of human intestinal epithelial (Caco-2) cells.

  • Methodology:

    • Seed Caco-2 cells on a permeable filter support and allow them to differentiate into a monolayer.

    • Add the test compound to the apical (A) side of the monolayer.

    • Measure the concentration of the compound that appears on the basolateral (B) side over time.

    • In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side to determine the efflux ratio.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

G cluster_workflow Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on permeable support diff Differentiate into monolayer (21 days) start->diff add_cpd Add test compound to apical side diff->add_cpd add_cpd_baso Add test compound to basolateral side (efflux) diff->add_cpd_baso sample_baso Sample basolateral side over time add_cpd->sample_baso analyze Analyze samples by LC-MS/MS sample_baso->analyze sample_api Sample apical side over time add_cpd_baso->sample_api sample_api->analyze calc Calculate Papp (A->B) and Efflux Ratio analyze->calc G cluster_pk_study In Vivo PK Study Workflow iv_dose IV Dosing Cohort blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose PO Dosing Cohort po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (NCA) lcms_analysis->pk_analysis bioavailability Calculate Oral Bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for a typical in vivo PK study.

Conclusion

While direct experimental data for this compound is not yet available, a comprehensive analysis of its structural components allows for a strong predictive assessment of its pharmacokinetic profile. The combination of a 3-amino-3-phenyloxetane core and a fluorinated phenyl group is anticipated to confer favorable ADME properties, including enhanced aqueous solubility, good metabolic stability, and potentially high oral bioavailability. These characteristics make it a promising scaffold in the context of drug discovery. The experimental protocols outlined in this guide provide a clear path forward for the definitive in vivo and in vitro characterization of this and other novel chemical entities.

References

  • Zhang, Z., Pan, H., Guo, L., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 67(17), 14820-14839. [Link]

  • Zhang, Z., Pan, H., Guo, L., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 67(17). [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208-8222. [Link]

  • Zhang, Z., Pan, H., Guo, L., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule. However, true scientific excellence extends beyond the reaction flask to encompass the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, field-tested framework for the proper disposal of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, ensuring the safety of your team and the integrity of our environment. Our commitment is to empower you with not just the "how," but the "why," building a culture of safety that goes beyond the product itself.

Hazard Profile: Understanding the "Why" Behind the Procedure

To safely dispose of any chemical, we must first understand its inherent risks. The structure of this compound presents a trifecta of considerations that mandate its classification as hazardous waste.

  • Halogenated Aromatic System: The presence of a fluorine atom on the phenyl ring places this compound in the category of halogenated organic waste.[1][2] Improper incineration of mixed halogenated and non-halogenated waste streams can lead to the formation of highly toxic and environmentally persistent dioxins and furans. Therefore, strict segregation is non-negotiable.[2][3]

  • Strained Oxetane Ring: The four-membered oxetane ring is sterically strained. While less reactive than an epoxide, this strain makes it more susceptible to cleavage under certain conditions (e.g., acidic) compared to larger ring systems or acyclic ethers.[4] This inherent reactivity necessitates careful handling to avoid unforeseen reactions in a mixed waste container.

  • Amine Hydrochloride Salt: The amine functional group makes the parent molecule basic, while its hydrochloride salt form is acidic and generally water-soluble. Mixing amine hydrochlorides with incompatible waste streams, such as strong bases or oxidizing agents, could trigger exothermic reactions or the release of hazardous fumes.[3][5]

This multi-faceted hazard profile is the scientific basis for the stringent protocols that follow.

Essential Personal Protective Equipment (PPE)

Before handling the compound, whether in its pure form or as waste, the following PPE is mandatory to create a reliable barrier between you and the potential hazard.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental contact with solid particles.[6]
Hand Protection Chemically resistant nitrile or neoprene gloves.Prevents dermal absorption and skin irritation.[5][6] Always check glove compatibility charts.
Body Protection A flame-resistant laboratory coat.Protects clothing from contamination and provides a removable barrier in case of a spill.[5][6]
Respiratory Protection Use only within a certified chemical fume hood.Minimizes the inhalation of any fine powders or aerosols, which is the primary route of exposure control.[6]

The Disposal Workflow: A Step-by-Step Protocol

The primary and most critical directive for this compound is to treat it as hazardous chemical waste . It must be collected for disposal by a licensed environmental waste management service.[5][6] Do not attempt to neutralize or dispose of this chemical down the drain.

Objective: To safely collect, segregate, and store this compound waste for professional disposal.

Materials:

  • Waste this compound (solid, solution, or contaminated materials).

  • Designated, compatible hazardous waste container (HDPE or glass is typical).

  • "Hazardous Waste" label/tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Permanent marker.

  • Secondary containment bin.

Procedure:
  • Container Preparation:

    • Obtain an appropriate waste container from your EHS department. Ensure it is clean, dry, and has a secure, vapor-tight screw cap.[1][2]

    • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[1][2]

  • Waste Segregation & Collection:

    • Crucial Step: This waste MUST be collected in a container designated for "Halogenated Organic Waste." [7][8] Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[2][3]

    • For Solid Waste: Carefully transfer the solid powder into the waste container inside a chemical fume hood to prevent dust inhalation.

    • For Liquid Waste (Solutions): Pour the solution carefully into the waste container, using a funnel if necessary, also within a fume hood.

    • For Contaminated Labware (e.g., weigh boats, gloves, pipette tips): Double-bag these items in clear plastic bags, label the outer bag with the chemical name, and dispose of them as solid hazardous waste. Consult your EHS for specific institutional policies.

  • Labeling:

    • On the hazardous waste tag, clearly and legibly write the full chemical name: "Waste this compound." Do not use abbreviations.[1]

    • List all constituents, including solvents and their approximate percentages (e.g., "Methanol 90%, this compound 10%").[2]

    • Fill out all other required information on the tag (e.g., date, lab location, your name).

  • Storage:

    • Securely close the container cap. The container must be kept closed at all times except when actively adding waste.[1][2]

    • Wipe the exterior of the container clean of any contamination.

    • Place the sealed container in a designated and labeled satellite accumulation area (SAA).[2]

    • The container must be stored within a secondary containment bin capable of holding the entire volume of the container.[2][8]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Final Disposal:

    • Once the container is 90% full, or after a maximum of 3 months (check institutional policy), submit a chemical waste pickup request to your EHS department.[8]

    • Do not overfill the container.[3]

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_storage Storage & Pickup A Identify Waste: 3-(3-Fluorophenyl)oxetan-3-amine HCl B Acquire PPE: Goggles, Gloves, Lab Coat A->B C Prepare Labeled Container: 'Halogenated Organic Waste' B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Update Waste Log/Tag E->F G Place in Secondary Containment in Satellite Accumulation Area F->G H Is Container >90% Full? G->H I Request EHS Pickup H->I Yes J Continue Safe Storage H->J No

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures

Even with meticulous planning, accidents can happen. Be prepared to act swiftly and correctly.

  • Spill:

    • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Carefully sweep or place the absorbent material into a sealed, labeled hazardous waste container.[1]

    • Large Spill (or any spill outside a hood): Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[1] Do not attempt to clean it up yourself.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also actively contribute to a robust safety culture within your organization. You transform a routine task into a demonstration of expertise and responsibility, reinforcing the trust that is the bedrock of scientific advancement.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 1

  • Temple University Environmental Health and Radiation Safety. (2021). Halogenated Solvents in Laboratories. Campus Operations. 2

  • BenchChem. (2025). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem. 6

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. 3

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. UiO. 7

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. 11

  • Kemicentrum. (2025). 8.1 Organic solvent waste. 8

  • A2B Chem. 1332839-77-6 | this compound. 12

  • BLDpharm. 1332839-77-6|this compound. 13

  • Collect and Recycle. Amine Disposal For Businesses. 5

  • Fluorochem. 3-(3-Chloro-2-fluorophenyl)oxetan-3-amine hydrochloride. 14

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). Oxirane, (phenoxymethyl)-: Human health tier II assessment. 15

  • Safe Work Australia. Hazardous Chemical Information System (HCIS) - Details. 16

  • Haz-Map. Oxetane - Hazardous Agents. 17

  • Apollo Scientific. (2023). (3-(3-Fluorophenyl)oxetan-3-yl)methylamine - Safety Data Sheet. 18

  • ChemicalBook. (2019). Method for Recycling Methylamine Hydrochloride. 19

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. 20

  • Arctom Scientific. CAS NO. 1332839-77-6 | this compound. 21

  • EvitaChem. Buy 3-(3-Fluorophenyl)oxetan-3-amine (EVT-12084029). 22

  • KISHIDA CHEMICAL CO., LTD. (2020). 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride - Safety Data Sheet. 23

  • Wikipedia. Oxetane. 4

  • National Institutes of Health. Oxetane | C3H6O | CID 10423 - PubChem. 24

  • Enamine. safety data sheet - N-(2-fluorophenyl)thiolan-3-amine hydrochloride. 9

  • KISHIDA CHEMICAL CO., LTD. (2023). 4-(4-Fluorophenyl)oxan-4-amine hydrochloride - Safety Data Sheet. 10

  • SynQuest Laboratories, Inc. (R)-1-(3-Fluorophenyl)ethanol - Safety Data Sheet. 25

Sources

A Senior Application Scientist's Guide to Handling 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS No. 1332839-77-6).[1][2][3] The protocols herein are designed to ensure personnel safety, maintain experimental integrity, and adhere to environmental regulations. Our approach moves beyond a simple checklist, delving into the chemical reasoning behind each recommendation to build a foundational understanding of safe handling practices.

Hazard Assessment and Risk Mitigation: A Structural Perspective

Understanding the chemical structure of this compound is paramount to anticipating its potential hazards. The molecule can be deconstructed into three key components, each informing our safety strategy:

  • The Fluorophenyl Group: The presence of a fluorinated aromatic ring classifies this compound as a halogenated organic.[4] Such compounds warrant caution due to their potential for persistence and specific toxicological profiles. All handling of volatile fluorinated compounds or reactions that could generate aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • The Amine Hydrochloride Salt: This functional group makes the compound a solid salt, likely with good aqueous solubility. While this reduces its volatility compared to a freebase amine, the primary risks are inhalation of fine particulates and direct contact with skin or mucous membranes, which can cause irritation.[6][7][8]

  • The Oxetane Ring: Oxetanes are four-membered cyclic ethers that, while increasingly popular in medicinal chemistry for their favorable physicochemical properties, possess inherent ring strain.[9][10][11] This strain makes the ring susceptible to opening under strongly acidic conditions, a critical consideration for storage and avoiding contact with incompatible materials.[12]

Based on analogous compounds, this substance should be treated as hazardous, with the potential to be harmful if swallowed or inhaled and to cause serious skin and eye irritation.[6][7]

Operational Plan: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical. The selection of PPE is not merely a procedural step but a direct response to the assessed chemical risks. All personnel must be trained on the proper use and limitations of their PPE.[5]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring) and any work with its solutions must be performed in a properly functioning chemical fume hood. This is the primary control to prevent inhalation of dust or vapors.[5][6]

  • Safety Shower & Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station before beginning work.

Personal Protective Equipment Summary

The following table outlines the minimum required PPE for handling this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety Goggles with Side Shields2 pairs of Nitrile or Neoprene Gloves (Double-Gloving)Flame-Resistant Lab CoatManaged by Chemical Fume Hood
Preparing/Handling Solutions Chemical Splash Goggles & Face Shield2 pairs of Nitrile or Neoprene Gloves (Double-Gloving)Flame-Resistant Lab CoatManaged by Chemical Fume Hood
Small Spill Cleanup Chemical Splash Goggles & Face Shield2 pairs of Nitrile or Neoprene Gloves (Double-Gloving)Chemical-Resistant Apron over Lab CoatManaged by Chemical Fume Hood

Causality Behind PPE Choices:

  • Eye and Face Protection : At a minimum, chemical splash goggles are required.[5] When handling solutions where the risk of splashing is higher, a full face shield must be worn in addition to goggles to protect the entire face.[5][13]

  • Hand Protection : The use of double gloves provides an extra layer of security against potential tears and rapid permeation.[5] Nitrile gloves offer good general chemical resistance, while neoprene is specifically recommended for fluorine compounds.[14] Always consult the glove manufacturer's compatibility chart for specific solvents being used.[5]

  • Body Protection : A flame-resistant lab coat, fully buttoned, protects against incidental contact. For larger-scale operations or during spill cleanup, a chemical-resistant apron provides an additional barrier.

Logistical Plan: Spill Management and Waste Disposal

A systematic plan for cleanup and disposal is essential for safety and regulatory compliance. This compound must be treated as a halogenated organic hazardous waste.

Spill Response Protocol
  • Alert Personnel : Immediately notify others in the vicinity.

  • Isolate the Area : Restrict access to the spill area.

  • Don Appropriate PPE : Wear the PPE outlined for "Small Spill Cleanup" in the table above.

  • Containment : For small spills, contain the material using a compatible absorbent pad or chemical spill pillow. Do not use combustible materials like paper towels for large spills.

  • Collection : Carefully collect the absorbed material and any contaminated solids using non-sparking tools. Place the collected waste into a designated, sealable container for hazardous waste.[5]

  • Decontamination : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Waste Disposal Workflow

Proper segregation of chemical waste is critical. Halogenated organic wastes must be collected separately from non-halogenated streams to ensure proper disposal, which is typically high-temperature incineration.[4][15] Mixing waste streams can create dangerous reactions and significantly increases disposal costs.[15]

The following diagram outlines the decision-making process for the disposal of this compound and associated materials.

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_decision Waste Characterization & Segregation cluster_containers Waste Accumulation cluster_final Final Disposition start Chemical Waste Generated is_solid Unused Solid or Contaminated PPE/Paper? start->is_solid Solid is_liquid Aqueous or Organic Solution? start->is_liquid Liquid is_container Empty Reagent Container? start->is_container Container solid_waste Solid Halogenated Hazardous Waste is_solid->solid_waste Yes liquid_waste Liquid Halogenated Hazardous Waste is_liquid->liquid_waste Yes rinse Triple-rinse with appropriate solvent is_container->rinse Yes collect_rinsate Collect rinsate into Liquid Waste Container rinse->collect_rinsate defaced_container Deface Label & Dispose of Container (per institutional policy) rinse->defaced_container collect_rinsate->liquid_waste

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Solid Waste : Place unused solid reagent and contaminated disposable materials (e.g., gloves, weigh boats, absorbent pads) into a designated, chemically resistant container with a secure lid.[6] This container must be clearly labeled "Hazardous Waste: Halogenated Organics" and list the full chemical name.[16][17]

  • Liquid Waste : Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[6] The label must list all chemical components, including solvents, with their estimated percentages.[6]

  • Empty Containers : The original reagent container is not empty until it has been decontaminated. Triple-rinse the container with a suitable solvent (one in which the compound is soluble).[6] Crucially, collect all three rinses as hazardous liquid waste. [6] After rinsing and allowing it to dry, completely deface or remove the original label. The decontaminated container can then be disposed of in the regular trash or recycling, according to your institution's specific policies.[6]

By adhering to these detailed protocols, you contribute to a culture of safety, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown Author. (n.d.). Hazardous waste segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's safety documents.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • 3M Company. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound.
  • International Association of Fire Fighters. (2021). Disposition of Fluorine on New Firefighter Turnout Gear.
  • Unknown Author. (n.d.). Fluorine.
  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • A2B Chem. (n.d.). This compound.
  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • BLDpharm. (n.d.). 1332839-77-6|this compound.
  • Fluorochem. (n.d.). 3-(3-Chloro-2-fluorophenyl)oxetan-3-amine hydrochloride.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment.
  • Arctom Scientific. (n.d.). CAS NO. 1332839-77-6 | this compound.
  • The National Planetarium. (n.d.). 3-(Fluoromethyl)oxetan-3-amine hydrochloride.
  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Unknown Author. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • Journal of the American Chemical Society. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • PubMed Central. (2021). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ResearchGate. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.